molecular formula C4H7N3 B1315762 1-methyl-1H-imidazol-5-amine CAS No. 66787-75-5

1-methyl-1H-imidazol-5-amine

Cat. No.: B1315762
CAS No.: 66787-75-5
M. Wt: 97.12 g/mol
InChI Key: JKYQSWDQLDFSSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-1H-imidazol-5-amine is a useful research compound. Its molecular formula is C4H7N3 and its molecular weight is 97.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylimidazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c1-7-3-6-2-4(7)5/h2-3H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYQSWDQLDFSSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20559267
Record name 1-Methyl-1H-imidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66787-75-5
Record name 1-Methyl-1H-imidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-1-methylimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1-methyl-1H-imidazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 1-methyl-1H-imidazol-5-amine, a heterocyclic amine of interest in medicinal chemistry and drug development. This document details a primary synthetic route, outlines the physicochemical properties of the target compound and its key intermediate, and includes detailed experimental protocols.

Introduction

This compound is a substituted imidazole that holds potential as a building block in the synthesis of pharmacologically active molecules. The imidazole nucleus is a common feature in many biologically active compounds, and its derivatives have shown a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] This guide focuses on a two-step synthesis involving the nitration of 1-methylimidazole followed by the reduction of the resulting nitroimidazole.

Synthesis of this compound

The most direct synthetic pathway to this compound involves a two-step process:

  • Nitration of 1-methylimidazole to yield 1-methyl-5-nitro-1H-imidazole.

  • Reduction of 1-methyl-5-nitro-1H-imidazole to the target amine.

This synthetic approach is outlined below:

Synthesis_of_this compound 1-methylimidazole 1-methylimidazole 1-methyl-5-nitro-1H-imidazole 1-methyl-5-nitro-1H-imidazole 1-methylimidazole->1-methyl-5-nitro-1H-imidazole Nitrating Mixture (HNO3/H2SO4) This compound This compound 1-methyl-5-nitro-1H-imidazole->this compound Reduction (e.g., SnCl2/HCl or Catalytic Hydrogenation)

Caption: Synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 1-methyl-5-nitro-1H-imidazole

The nitration of 1-methylimidazole is a key step in this synthesis. A common method involves the use of a mixed acid nitrating agent.[6][7]

Materials:

  • 1-methylimidazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Sodium Carbonate (Na₂CO₃) or other suitable base for neutralization

  • Dichloromethane or other suitable organic solvent for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 1-methylimidazole to concentrated sulfuric acid while maintaining the temperature below 10 °C.

  • To this cooled solution, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 15 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 80-90 °C for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-methyl-5-nitro-1H-imidazole.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

The reduction of the nitro group can be achieved through various methods, including catalytic hydrogenation or using reducing agents like tin(II) chloride.

Materials:

  • 1-methyl-5-nitro-1H-imidazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Ethyl acetate or other suitable organic solvent for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure using Tin(II) Chloride:

  • Dissolve 1-methyl-5-nitro-1H-imidazole in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and neutralize it by the careful addition of a concentrated sodium hydroxide solution until the pH is basic.

  • The resulting tin salts will precipitate. Filter the mixture and wash the precipitate with ethyl acetate.

  • Extract the filtrate with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by column chromatography on silica gel.

Properties of this compound and Intermediates

The following tables summarize the key physicochemical properties of the starting material, intermediate, and the final product.

Table 1: Physicochemical Properties of Compounds in the Synthetic Pathway

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
1-methylimidazoleC₄H₆N₂82.10Colorless to yellow liquid-60198
1-methyl-5-nitro-1H-imidazoleC₄H₅N₃O₂127.10---
This compoundC₄H₇N₃97.12White to off-white solid101 (decomp.)323.0±15.0 (Predicted)

Table 2: Spectroscopic and Other Properties

CompoundKey Spectroscopic DatapKa (Predicted)LogP (Predicted)
1-methylimidazoleMass Spectrum (EI) available.[8]--
1-methyl-5-nitro-1H-imidazoleMass Spectrum (EI) available.[9]--
This compound¹H NMR and ¹³C NMR data would be required for full characterization.7.76±0.10-

Biological Activity and Potential Applications

While specific data on the biological activity and signaling pathways of this compound are not extensively documented in publicly available literature, the imidazole scaffold is a well-established pharmacophore.[1][2][3][4][5] Derivatives of imidazole are known to interact with a wide range of biological targets. For instance, related compounds containing the (1H-imidazol-5-yl)methanamine core are known to be potent and selective ligands for the histamine H3 receptor, which is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system.[10][11]

The potential biological activities of this compound would need to be investigated through a series of in vitro and in vivo studies. An initial experimental workflow to assess its potential as a drug candidate is proposed below.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Lead Optimization cluster_2 In Vivo Studies Target_Identification Target Identification (e.g., Receptor Binding Assays) Functional_Assays Functional Assays (e.g., cAMP, Calcium Flux) Target_Identification->Functional_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Functional_Assays->SAR_Studies ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox Animal_Models Efficacy in Animal Models of Disease ADME_Tox->Animal_Models

Caption: Experimental workflow for drug discovery.

Conclusion

This technical guide provides a foundational understanding of the synthesis and properties of this compound. The detailed two-step synthetic protocol, starting from the commercially available 1-methylimidazole, offers a practical route for researchers to obtain this compound for further investigation. While its specific biological functions remain to be fully elucidated, its structural similarity to other bioactive imidazole derivatives suggests that it could be a valuable molecule in the exploration of new therapeutic agents. Further research into its pharmacological profile is warranted to uncover its full potential in drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-methyl-1H-imidazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical Properties

Quantitative data for 1-methyl-1H-imidazol-5-amine is limited to computational predictions. For comparative purposes, experimental data for the parent compound, 1-methylimidazole, is provided.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₇N₃PubChem
Molecular Weight 97.12 g/mol PubChem
XLogP3 -0.3PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 0PubChem
Exact Mass 97.063997236 DaPubChem
Topological Polar Surface Area 55.1 ŲPubChem
Heavy Atom Count 7PubChem
Formal Charge 0PubChem
Complexity 81.3PubChem

Table 2: Experimental Physicochemical Properties of 1-methylimidazole (for reference)

PropertyValueSource
CAS Number 616-47-7ChemicalBook
Molecular Formula C₄H₆N₂ChemicalBook
Molecular Weight 82.10 g/mol ChemicalBook
Melting Point -60 °CChemicalBook
Boiling Point 198 °CChemicalBook
Density 1.03 g/mL at 25 °CChemicalBook
Solubility in Water MiscibleChemicalBook
pKa of Conjugate Acid 6.95 - 7.4ChemicalBook, Wikipedia

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. This protocol describes the capillary method, a common technique for melting point determination.[1]

Methodology:

  • Sample Preparation:

    • Ensure the sample is a fine, dry powder. If necessary, crush any crystals in a mortar and pestle.[2]

    • Press the open end of a capillary tube into the powdered sample.[1]

    • Invert the tube and tap it on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.[3]

    • If the substance is known to sublime, the open end of the capillary should be sealed.[1]

  • Measurement using a Melting Point Apparatus:

    • Place the packed capillary tube into the heating block of the apparatus.

    • If the approximate melting point is known, rapidly heat the block to a temperature about 15-20°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).[3]

    • If the approximate melting point is unknown, a preliminary determination can be performed with a faster heating rate to establish a rough range, followed by a more precise measurement with a fresh sample.[3]

Workflow for Melting Point Determination

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Crush sample to a fine powder prep2 Pack powder into capillary tube (2-3 mm) prep1->prep2 meas1 Place capillary in apparatus prep2->meas1 meas2 Heat rapidly to ~15°C below expected MP meas1->meas2 meas3 Heat slowly (1-2°C/min) meas2->meas3 meas4 Record temperature at first liquid drop meas3->meas4 meas5 Record temperature when fully melted meas4->meas5 result1 Report Melting Point Range meas5->result1

Workflow for Melting Point Determination
Boiling Point Determination

For small quantities of a liquid, a micro boiling point determination is a suitable method. This protocol is adapted for a solid that would be melted to determine its boiling point.

Methodology:

  • Sample Preparation:

    • Place a small amount of the sample into a small test tube (e.g., a Durham tube).

    • Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the tube is level with the thermometer bulb.

    • Place a capillary tube, sealed at one end, into the test tube with the open end down.[4]

  • Measurement using a Thiele Tube:

    • Insert the thermometer and sample assembly into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is below the oil level.

    • Gently heat the side arm of the Thiele tube with a Bunsen burner. Convection currents will ensure uniform heating.[5]

    • As the temperature rises, air trapped in the capillary tube will bubble out.

    • Continue heating until a steady and rapid stream of bubbles emerges from the capillary tube.[4]

    • Remove the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[5]

Workflow for Micro Boiling Point Determination

BoilingPoint_Workflow cluster_setup Apparatus Setup cluster_measurement Measurement cluster_result Result setup1 Place sample in small test tube setup2 Add inverted capillary tube setup1->setup2 setup3 Attach tube to thermometer setup2->setup3 setup4 Place assembly in Thiele tube setup3->setup4 meas1 Heat Thiele tube side arm setup4->meas1 meas2 Observe steady stream of bubbles meas1->meas2 meas3 Remove heat and allow to cool meas2->meas3 meas4 Record temperature when liquid enters capillary meas3->meas4 result1 Report Boiling Point meas4->result1

Workflow for Micro Boiling Point Determination
Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[6] It involves creating a saturated solution of the compound and then measuring its concentration.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) in a sealed flask or vial. The excess solid ensures that a saturated solution is formed.[6]

    • Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to allow the system to reach equilibrium. This may take from a few hours to over 24 hours.[7][8]

  • Separation of Undissolved Solid:

    • After the equilibration period, the undissolved solid must be separated from the saturated solution. This is typically achieved by centrifugation or filtration through a low-binding filter (e.g., a 0.22 µm syringe filter).[7]

  • Quantification of Solute Concentration:

    • The concentration of the compound in the clear, saturated supernatant or filtrate is then determined using a suitable analytical method.

    • Common methods include UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), which require the creation of a standard curve with known concentrations of the compound.[7]

Workflow for Shake-Flask Solubility Determination

Solubility_Workflow cluster_prep Equilibration cluster_separation Phase Separation cluster_analysis Quantification cluster_result Result prep1 Add excess solid to aqueous buffer prep2 Seal and agitate at constant temperature prep1->prep2 prep3 Allow to equilibrate (e.g., 24h) prep2->prep3 sep1 Centrifuge or filter the mixture prep3->sep1 sep2 Collect clear saturated supernatant/filtrate sep1->sep2 ana3 Measure concentration of saturated solution sep2->ana3 ana1 Prepare standard solutions ana2 Generate calibration curve (e.g., HPLC, UV-Vis) ana1->ana2 result1 Calculate and Report Solubility (e.g., mg/mL, µM) ana2->result1 ana3->result1

Workflow for Shake-Flask Solubility Determination
pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine, the pKa of its conjugate acid is typically determined. Potentiometric titration is a highly accurate method for this measurement.[9]

Methodology:

  • Solution Preparation:

    • Prepare a solution of the compound at a known concentration (e.g., 1-10 mM) in a suitable solvent, typically water or a co-solvent system if solubility is low.

    • To minimize the effect of dissolved CO₂, purge the solution with an inert gas like argon or nitrogen.[9]

  • Titration:

    • Place a calibrated pH electrode into the solution.

    • Slowly add a standardized solution of a strong acid (e.g., HCl) in small, precise increments using a burette.

    • After each addition of the titrant, record the pH of the solution.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • The equivalence point can be determined from the inflection point of the curve, often found by taking the first or second derivative of the plot.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the base has been neutralized).[9]

Workflow for pKa Determination by Potentiometric Titration

pKa_Workflow cluster_setup Preparation cluster_titration Titration cluster_analysis Data Analysis cluster_result Result setup1 Prepare aqueous solution of compound setup2 Purge with inert gas (e.g., Argon) setup1->setup2 setup3 Calibrate and insert pH electrode setup2->setup3 titr1 Add standardized acid titrant in increments setup3->titr1 titr2 Record pH after each addition titr1->titr2 ana1 Plot pH vs. Volume of Titrant titr2->ana1 ana2 Determine equivalence point (inflection point) ana1->ana2 ana3 Determine half-equivalence point ana2->ana3 ana4 pKa = pH at half-equivalence point ana3->ana4 result1 Report pKa Value ana4->result1

Workflow for pKa Determination by Potentiometric Titration

References

In-Depth Technical Guide: 1-methyl-1H-imidazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

Chemical Name: 1-methyl-1H-imidazol-5-amine

CAS Number: 66787-75-5[1]

Molecular Formula: C₄H₇N₃[1]

Structure:

CN1C=NC=C1N

(SMILES representation)

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior in various experimental settings.

PropertyValueSource
Molecular Weight 97.12 g/mol --INVALID-LINK--[1]
Melting Point 101 °C (decomposed)--INVALID-LINK--[2]
Boiling Point (Predicted) 362.3 °C at 760 mmHg--INVALID-LINK--[2]
pKa (Predicted) 7.76 ± 0.10--INVALID-LINK--[3]
Appearance White to off-white solidInferred from supplier data
Storage Conditions Keep in dark place, inert atmosphere, store in freezer, under -20°C--INVALID-LINK--[4]

Synthesis and Experimental Protocols

Logical Workflow for Synthesis

Synthesis_Workflow Start 1-Methylimidazole Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Intermediate 1-Methyl-5-nitro-1H-imidazole Nitration->Intermediate Reduction Reduction (e.g., H₂, Pd/C or SnCl₂) Intermediate->Reduction Product This compound Reduction->Product

Caption: Proposed synthetic pathway for this compound.

Step 1: Nitration of 1-Methylimidazole (Hypothetical Protocol)

This protocol is based on general procedures for the nitration of imidazole derivatives.

Materials:

  • 1-Methylimidazole

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flask equipped with a stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to 1-methylimidazole.

  • To this cooled mixture, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-methyl-5-nitro-1H-imidazole.

Step 2: Reduction of 1-Methyl-5-nitro-1H-imidazole to this compound (Hypothetical Protocol)

This protocol is based on standard methods for the reduction of nitroarenes.

Materials:

  • 1-Methyl-5-nitro-1H-imidazole

  • Palladium on Carbon (10% Pd/C) or Tin(II) Chloride (SnCl₂)

  • Methanol or Ethanol

  • Hydrogen gas (if using Pd/C)

  • Hydrochloric Acid (HCl) (if using SnCl₂)

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

Procedure using Catalytic Hydrogenation:

  • Dissolve 1-methyl-5-nitro-1H-imidazole in methanol or ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C.

  • Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product.

Procedure using Tin(II) Chloride:

  • Dissolve 1-methyl-5-nitro-1H-imidazole in ethanol and add a solution of tin(II) chloride in concentrated hydrochloric acid.

  • Heat the mixture to reflux for several hours.

  • Cool the reaction mixture and neutralize with a sodium hydroxide solution.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Purification: The crude this compound can be purified by column chromatography on silica gel using a mobile phase of dichloromethane/methanol with a small percentage of triethylamine to prevent streaking.

Biological Activity and Potential Applications

While specific biological data for this compound is limited in publicly available literature, the aminoimidazole scaffold is a well-recognized pharmacophore with a broad range of biological activities.

Antimicrobial and Antifungal Potential: 5-Amino-1-methylimidazole and its derivatives are recognized for their potential antimicrobial and antifungal properties.[2] These compounds can serve as valuable starting points for the development of new anti-infective agents.

Role in Pharmaceutical and Agrochemical Synthesis: As a functionalized imidazole, this compound is a versatile intermediate in organic synthesis. Its unique structure makes it a valuable building block for the creation of more complex molecules with potential applications in the pharmaceutical and agrochemical industries.[2]

Experimental Workflow for Antimicrobial Susceptibility Testing

For researchers interested in evaluating the antimicrobial properties of this compound, a standard broth microdilution assay can be employed to determine the Minimum Inhibitory Concentration (MIC).

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare serial dilutions of This compound Dispense Dispense dilutions and inoculum into 96-well plate Compound_Prep->Dispense Inoculum_Prep Prepare standardized bacterial inoculum Inoculum_Prep->Dispense Incubate Incubate at 37°C for 18-24 hours Dispense->Incubate Read_Plate Read plate visually or with a plate reader Incubate->Read_Plate Determine_MIC Determine MIC (lowest concentration with no visible growth) Read_Plate->Determine_MIC

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Disclaimer: The experimental protocols provided are hypothetical and based on general chemical principles. Researchers should conduct their own literature search and risk assessment before attempting any chemical synthesis. All laboratory work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

In-Depth Technical Guide on the Biological Activity of 1-methyl-1H-imidazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific quantitative biological activity data (e.g., IC50, EC50, Ki) and detailed, validated experimental protocols for 1-methyl-1H-imidazol-5-amine. This guide provides a comprehensive overview based on the biological activities of structurally related 5-aminoimidazole derivatives to infer the potential profile of the target compound and to guide future research.

Introduction

The imidazole nucleus is a fundamental heterocyclic scaffold found in numerous biologically active molecules, including the amino acid histidine and the neurotransmitter histamine.[1][2][3] Consequently, compounds bearing the imidazole moiety exhibit a wide range of pharmacological activities, such as antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties.[1][2] this compound belongs to the class of 5-aminoimidazole derivatives, a group of compounds that has garnered interest for its therapeutic potential, particularly in the realm of antimicrobial and antiprotozoal applications.[4][5]

Presumptive Biological Activity of this compound

Given the absence of direct experimental data, the biological profile of this compound is extrapolated from studies on analogous 5-aminoimidazole compounds. The primary activities reported for this class of molecules are antimicrobial and antiprotozoal.

Antimicrobial and Antifungal Activity

Derivatives of 5-aminoimidazole have demonstrated notable activity against various microbial and fungal strains. For instance, a series of 5-aminoimidazole-4-carboxamidrazones exhibited activity against Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and various Candida species.[4][6][7] Some of these compounds showed particularly strong inhibition of Candida krusei and Cryptococcus neoformans growth.[4] The mechanism of antifungal action for some (Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamides is suggested to involve the generation of reactive oxygen species (ROS).[8]

Antiprotozoal Activity

Substituted 1-benzyl-5-aminoimidazole-4-carboxamides have been identified as potent, orally active inhibitors of Trypanosoma cruzi, the parasite responsible for Chagas disease.[5] This indicates that the 5-aminoimidazole scaffold could be a promising starting point for the development of novel antiprotozoal agents.

Quantitative Data for Structurally Related 5-Aminoimidazole Derivatives

While no quantitative data is available for this compound, the following table summarizes the antimicrobial activity of related 5-aminoimidazole-4-carboxamidrazone derivatives to provide a comparative context.

Compound ClassTarget OrganismActivity MetricValueReference
Imidazolylamidrazone DerivativesCandida kruseiMIC3.1-6.3 µg/mL[4]
Imidazolylamidrazone DerivativesCandida neoformansMIC2-4 µg/mL[4]
Imidazolylamidrazone DerivativesGiardia lambliaIC505.6-7.2 µM[4]

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration. It is critical to note that these values are for structurally related compounds and not for this compound.

Experimental Protocols

The following is a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal species, based on methodologies used for similar imidazole derivatives.[8]

Antifungal Susceptibility Testing (Broth Microdilution Assay)

Objective: To determine the minimum concentration of a test compound that inhibits the visible growth of a fungal strain.

Materials:

  • Test compound (e.g., this compound)

  • Fungal strains (e.g., Candida albicans, Candida krusei)

  • RPMI 1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for inoculum standardization)

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal strain on a suitable agar plate and incubate for 24 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Compound Preparation and Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compound in RPMI 1640 medium in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well containing the diluted compound.

    • Include a positive control (inoculum without compound) and a negative control (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Visualizations

General Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for the initial screening of a compound's antimicrobial activity.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Compound Stock Preparation Serial_Dilution Serial Dilution in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Microbial Inoculum Preparation Inoculation Inoculation of Microbial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination MIC Determination (Visual or Spectrophotometric) Incubation->MIC_Determination Data_Analysis Data Analysis and Comparison MIC_Determination->Data_Analysis

Caption: General workflow for antimicrobial susceptibility testing.

Presumptive Signaling Pathway (Hypothetical)

As previously mentioned, specific signaling pathways for this compound have not been elucidated. However, based on the antifungal activity of related compounds being linked to ROS production, a hypothetical pathway can be proposed for further investigation.

G Compound This compound Cellular_Interaction Interaction with Fungal Cell Components Compound->Cellular_Interaction ROS_Production Reactive Oxygen Species (ROS) Production Cellular_Interaction->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Cellular_Damage Damage to Cellular Macromolecules Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis/Cell Death Cellular_Damage->Apoptosis

Caption: Hypothetical pathway of antifungal action via ROS production.

References

A Technical Guide to the Predicted Mechanism of Action of 1-methyl-1H-imidazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document outlines the predicted mechanism of action for the novel compound 1-methyl-1H-imidazol-5-amine. Based on its structural features, particularly the imidazole core, this compound is hypothesized to function as a competitive antagonist of the histamine H3 receptor (H3R), a key G protein-coupled receptor (GPCR) in the central nervous system (CNS). Imidazole-containing compounds are prevalent in medicinal chemistry and are known to interact with a wide range of biological targets.[1][2][3][4] The histamine H3 receptor, which primarily acts as a presynaptic autoreceptor, regulates the release of histamine and other neurotransmitters, making it a significant target for therapeutic intervention in neurological disorders.[5][6] This guide details the predicted signaling pathway, provides hypothetical quantitative data for its biological activity, and presents comprehensive experimental protocols to validate this hypothesis.

Predicted Mechanism of Action: Histamine H3 Receptor Antagonism

This compound incorporates a substituted imidazole ring, a crucial pharmacophore for interaction with histamine receptors.[6][7] Its structure is analogous to other known H3R antagonists.[5][7][8][9] The predicted mechanism is competitive antagonism at the H3R. In this role, the compound is expected to bind to the receptor's active site, thereby blocking the binding of the endogenous agonist, histamine.

The H3 receptor is a Gi/o-coupled GPCR. Typically, agonist binding to the H3R activates the Gi/o protein, which in turn inhibits adenylyl cyclase. This enzymatic inhibition leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By acting as an antagonist, this compound is predicted to block this signaling cascade. This action would prevent the agonist-induced decrease in cAMP, effectively disinhibiting the release of histamine and other neurotransmitters like acetylcholine, norepinephrine, and dopamine.[5][6] This modulation of neurotransmitter release is the basis for the therapeutic potential of H3R antagonists in conditions such as cognitive impairment and sleep disorders.[5][6][10]

Predicted Signaling Pathway

The interaction of this compound with the H3R signaling pathway is visualized below. The diagram illustrates how the compound, as a competitive antagonist, prevents histamine from activating the Gi-coupled pathway, thereby maintaining normal levels of adenylyl cyclase activity and cAMP production.

H3R Antagonist Signaling Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor (H3R) AC Adenylyl Cyclase (AC) Gi Gi/o Protein H3R->Gi cAMP cAMP Production AC->cAMP Catalyzes Histamine Histamine (Agonist) Histamine->H3R Activates Compound This compound (Predicted Antagonist) Compound->H3R Blocks Gi->AC Inhibits Neurotransmitter_Release Inhibition of Neurotransmitter Release Gi->Neurotransmitter_Release Leads to

Caption: Predicted signaling pathway of this compound at the H3R.

Quantitative Data (Hypothetical)

To characterize the predicted activity of this compound, the following table summarizes hypothetical, yet plausible, quantitative data. These values would be determined through the experimental protocols outlined in Section 4.0.

ParameterDescriptionHypothetical ValueTarget Receptor
Ki (nM) Inhibitory constant; measure of binding affinity.15 nMHuman H3R
IC50 (nM) Half-maximal inhibitory concentration in a functional assay.45 nMHuman H3R
Selectivity Ratio of Ki for off-target vs. target receptors.>100-fold vs. H1R, H2R, H4RH1, H2, H4 Receptors
Mode of Action Determined by Schild analysis from functional assays.Competitive AntagonistHuman H3R

Experimental Protocols

The following protocols describe standard methodologies to determine the binding affinity and functional activity of this compound at the histamine H3 receptor.

Protocol 1: Radioligand Binding Assay for H3R Affinity (Ki)

This assay determines the binding affinity of the test compound by measuring its ability to displace a known radiolabeled ligand from the H3 receptor.[10][11][12][13][14]

Materials:

  • Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human histamine H3 receptor.

  • Radioligand: [³H]-N-α-methylhistamine (a high-affinity H3R agonist radioligand).

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, unlabeled H3R ligand (e.g., clobenpropit or histamine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter and compatible scintillation fluid.

Methodology:

  • Preparation: Thaw the cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration of 10-20 µg of protein per well.

  • Assay Plate Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and cell membranes.

    • Competitive Binding: Assay buffer, radioligand, serially diluted test compound, and cell membranes.

  • Incubation: Add the [³H]-N-α-methylhistamine to all wells at a concentration near its Kd (e.g., 1-2 nM). Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Harvesting: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression (sigmoidal dose-response).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay for H3R Antagonism (IC50)

This cell-based assay measures the ability of the test compound to inhibit the agonist-induced decrease in intracellular cAMP levels, confirming its functional antagonism at the Gi-coupled H3 receptor.[15][16][17][18][19]

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human H3 receptor.

  • Agonist: R-α-methylhistamine or another selective H3R agonist.

  • Test Compound: this compound, serially diluted.

  • cAMP Assay Kit: A commercial kit based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or luciferase reporter (e.g., GloSensor).[16][18]

  • Cell Culture Medium and appropriate supplements.

  • Stimulation Buffer: HBSS or similar buffer containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).

Methodology:

  • Cell Plating: Seed the H3R-expressing cells into 96-well or 384-well plates and culture overnight to allow for adherence.

  • Compound Addition: Remove the culture medium and add stimulation buffer containing the serially diluted test compound. Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add the H3R agonist (R-α-methylhistamine) at a concentration that produces ~80% of its maximal effect (EC80). Incubate for an additional 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Normalize the data to the response of the agonist alone (0% inhibition) and the basal level (100% inhibition).

    • Plot the percent inhibition against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis.

Experimental and Analytical Workflow

The following diagram outlines the logical workflow for the characterization of this compound, from initial screening to detailed functional analysis.

Experimental Workflow start Compound Synthesis/ Procurement binding_assay Primary Screen: Radioligand Binding Assay (Protocol 4.1) start->binding_assay data_analysis_1 Data Analysis: Determine Ki binding_assay->data_analysis_1 functional_assay Secondary Screen: cAMP Functional Assay (Protocol 4.2) data_analysis_2 Data Analysis: Determine IC50 functional_assay->data_analysis_2 data_analysis_1->functional_assay selectivity Selectivity Profiling: Binding assays against H1R, H2R, H4R data_analysis_2->selectivity conclusion Mechanism of Action Characterization selectivity->conclusion

Caption: Workflow for characterizing this compound's activity.

Conclusion

The structural characteristics of this compound strongly suggest its potential as a competitive antagonist of the histamine H3 receptor. This predicted mechanism of action positions the compound as a promising candidate for further investigation in the context of CNS disorders where modulation of histaminergic and other neurotransmitter systems is therapeutically beneficial. The experimental protocols detailed in this guide provide a clear and robust framework for validating this hypothesis and thoroughly characterizing the compound's pharmacological profile. Successful validation would warrant progression to more complex in vitro and in vivo models to assess its therapeutic potential.

References

Spectroscopic Characterization of 1-methyl-1H-imidazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 1-methyl-1H-imidazol-5-amine, a heterocyclic amine of interest in medicinal chemistry and drug development. The document details expected spectroscopic data based on analysis of closely related compounds and established principles, outlines comprehensive experimental protocols for obtaining this data, and presents logical workflows for its characterization.

Overview of this compound

This compound (C₄H₇N₃, Molecular Weight: 97.12 g/mol ) is a substituted imidazole. The structural formula is presented below. The presence of the imidazole ring and the primary amine functionality dictates its characteristic spectroscopic features.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.2s1HH-2 (imidazole ring)
~6.8s1HH-4 (imidazole ring)
~3.5s3HN-CH₃
~3.0 (broad)s2H-NH₂

Note: The chemical shift of the -NH₂ protons is highly dependent on solvent and concentration and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~138C-2 (imidazole ring)
~130C-5 (imidazole ring)
~115C-4 (imidazole ring)
~32N-CH₃
Infrared (IR) Spectroscopy

Table 3: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, Broad (doublet)N-H stretch (primary amine)
3150-3100MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic, N-CH₃)
1650-1580Medium-StrongN-H bend (scissoring)
1600-1450Medium-StrongC=C and C=N stretching (imidazole ring)
1350-1250StrongC-N stretch
850-750StrongC-H out-of-plane bend (aromatic)
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

m/z RatioIonNotes
97[M]⁺Molecular ion
98[M+H]⁺Protonated molecular ion (in ESI or CI)
82[M-NH]⁺Loss of an amino radical
70[M-HCN]⁺Loss of hydrogen cyanide from the ring

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will likely be necessary to achieve a good signal-to-noise ratio.

  • (Optional) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the unambiguous assignment of all proton and carbon signals.[1]

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Thin Solid Film [2] Materials:

  • This compound sample (~1-2 mg)

  • Volatile solvent (e.g., methanol or dichloromethane)

  • Salt plates (NaCl or KBr)

  • FTIR spectrometer with a sample holder

Procedure:

  • Dissolve a small amount of the solid sample in a few drops of a volatile solvent.[2]

  • Drop the solution onto the surface of a clean salt plate.[2]

  • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[2]

  • Place the salt plate in the sample holder of the FTIR spectrometer.

  • Acquire the background spectrum (air).

  • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Clean the salt plates thoroughly with an appropriate solvent after use.[2]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) Materials:

  • This compound sample (~1 mg)

  • Volatile solvent (e.g., methanol or ethyl acetate)

  • GC-MS instrument equipped with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent.

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

  • The sample is vaporized and separated on the GC column using a suitable temperature program. A typical program might start at 60°C and ramp up to 250°C.[3]

  • The separated components elute from the column and enter the mass spectrometer, where they are ionized (typically by electron impact, EI).

  • The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records the abundance of each ion.

  • Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the spectrum to a library database (e.g., NIST) for confirmation.[3]

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound and the expected fragmentation pattern in mass spectrometry.

Spectroscopic_Characterization_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis and Purification of this compound NMR NMR Spectroscopy (1H, 13C, 2D) Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR MS Mass Spectrometry (GC-MS) Synthesis->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Functional_Group_ID Functional Group Identification FTIR->Functional_Group_ID MW_Confirmation Molecular Weight Confirmation & Fragmentation Analysis MS->MW_Confirmation Final_Structure Confirmation of Structure and Purity Structure_Elucidation->Final_Structure Functional_Group_ID->Final_Structure MW_Confirmation->Final_Structure

Caption: Workflow for the Spectroscopic Characterization.

Mass_Spec_Fragmentation Parent [C₄H₇N₃]⁺ m/z = 97 Frag1 [C₄H₆N₂]⁺ m/z = 82 Parent->Frag1 - •NH Frag2 [C₃H₄N₂]⁺ m/z = 70 Parent->Frag2 - HCN

Caption: Postulated Mass Spectrometry Fragmentation Pathway.

References

Safety and Toxicity Profile of 1-methyl-1H-imidazol-5-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the available safety and toxicity data for 1-methyl-1H-imidazol-5-amine and its close structural analog, 1-methyl-1H-imidazole. It is intended for researchers, scientists, and drug development professionals. The information on 1-methyl-1H-imidazole is provided as a surrogate due to the limited availability of data for this compound and should be interpreted with caution, as structural differences may lead to variations in toxicological profiles.

Introduction

This compound is a heterocyclic amine with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its safety and toxicity profile is crucial for risk assessment and safe handling. This guide summarizes the currently available toxicological data. Due to the scarcity of specific studies on this compound, this report also includes a detailed profile of the closely related compound, 1-methyl-1H-imidazole, to provide a comparative toxicological context.

Safety and Toxicity of this compound (CAS: 66787-75-5)

According to available safety data, this compound is classified as Acute toxicity - Oral, Category 3 , with the hazard statement H301: Toxic if swallowed [1][2]. This classification indicates a high acute toxicity concern via the oral route of exposure.

Safety and Toxicity Profile of 1-methyl-1H-imidazole (CAS: 616-47-7) - A Structural Analog

1-methyl-1H-imidazole is a closely related structural analog that has undergone more extensive toxicological evaluation. The following sections detail its safety and toxicity profile.

Acute Toxicity

1-methyl-1H-imidazole exhibits moderate acute toxicity via oral and dermal routes. It is classified as hazardous for acute oral and dermal toxicity[3].

Endpoint Species Route Value Classification
LD50RatOral1144 mg/kg bw[3]Category 4 (Harmful if swallowed)[3]
LD50RabbitDermal400 - 640 mg/kg bw[3]Category 3 (Toxic in contact with skin)
Irritation and Corrosivity

This compound is corrosive to the skin and eyes[3]. In a study on Vienna white rabbits, skin exposure led to necrosis, erythema, and oedema within 5 minutes, with the effects being irreversible[3]. Eye exposure in rabbits resulted in cauterization of the mucous membrane and effects that were not fully reversible within the 8-day observation period[3].

Endpoint Species Observation Classification
Skin Irritation/CorrosionRabbitCorrosive (necrosis, erythema, oedema)[3]Category 1B (Causes severe skin burns and eye damage)[3]
Eye Irritation/DamageRabbitCorrosive (cauterisation of mucous membrane)[3]Category 1 (Causes serious eye damage)[3]
Sensitization

There is no available data to evaluate the skin sensitization potential of 1-methyl-1H-imidazole[3].

Repeated Dose Toxicity

In a combined repeated dose toxicity study with a reproduction/developmental toxicity screening test (OECD TG 422), Wistar rats were administered the chemical by oral gavage at doses of 0, 10, 30, or 90 mg/kg bw/day. The No-Observed-Adverse-Effect Level (NOAEL) for both sexes was determined to be 30 mg/kg bw/day, based on changes in urea, cholesterol, chloride, and phosphate levels, as well as urinalysis findings at the highest dose[3].

Genotoxicity

Based on the available data, 1-methyl-1H-imidazole is not considered to have genotoxic potential[3]. It tested negative in a bacterial reverse mutation assay (Ames test) and two in vitro mammalian cell assays[3].

Assay Type Test System Result
Bacterial Reverse Mutation AssayS. typhimuriumNegative
In vitro Mammalian Chromosome Aberration TestChinese Hamster Ovary (CHO) cellsNegative[3]
In vitro Mammalian Cell Gene Mutation TestChinese Hamster Lung Fibroblasts (V79)Negative[3]
Carcinogenicity

There is no available data to evaluate the carcinogenicity of 1-methyl-1H-imidazole[3].

Reproductive and Developmental Toxicity

In a combined repeated dose and reproductive/developmental toxicity screening test (OECD TG 422), the NOAEL for reproductive and developmental effects was 90 mg/kg bw/day (the highest dose tested)[3]. In a prenatal developmental toxicity study (OECD TG 414) with Wistar rats, no substance-related mortalities or adverse effects on dams or fetuses were observed at doses up to 90 mg/kg bw/day[3]. Therefore, based on the available data, the chemical is not expected to cause specific adverse effects on fertility or development[3].

Experimental Protocols

Detailed methodologies for key toxicological studies are based on internationally recognized OECD guidelines.

Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

This assay evaluates the potential of a substance to induce gene mutations.

  • Principle: The test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations by reverse mutation.

  • Methodology:

    • Bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix).

    • The exposure is carried out using the plate incorporation method or the pre-incubation method.

    • After incubation, revertant colonies are counted.

    • A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD TG 408)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance over a 90-day period.

  • Principle: The test substance is administered orally to rodents daily for 90 days[4][5].

  • Methodology:

    • Multiple groups of animals are treated with graduated dose levels of the test substance[4]. A control group receives the vehicle only.

    • Animals are monitored for clinical signs of toxicity, body weight changes, and food/water consumption[4].

    • At the end of the study, hematology, clinical biochemistry, and urinalysis are performed.

    • A gross necropsy is conducted, and organs are weighed. Histopathological examination of tissues is performed to identify target organ toxicity[5].

    • The No-Observed-Adverse-Effect Level (NOAEL) is determined[4].

Prenatal Developmental Toxicity Study (OECD TG 414)

This study is designed to provide information on the effects of prenatal exposure to a substance on the pregnant animal and the developing organism.

  • Principle: The test substance is administered to pregnant animals, typically from implantation to the day before caesarean section[6][7].

  • Methodology:

    • At least three dose groups and a control group are used[6].

    • Dams are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded.

    • Shortly before the expected day of delivery, females are euthanized, and the uterine contents are examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses[6].

    • Fetuses are weighed and examined for external, visceral, and skeletal abnormalities[6][8].

Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD TG 422)

This screening test provides information on the effects of a substance on male and female reproductive performance and can serve as a preliminary study to a more extensive reproductive toxicity study.

  • Principle: The test substance is administered to male and female animals before, during, and after mating[9][10].

  • Methodology:

    • Graduated doses are administered to several groups of males (for a minimum of four weeks) and females (throughout the study)[10][11].

    • Animals are monitored for signs of toxicity. Mating performance, fertility, and pregnancy outcomes are assessed.

    • Offspring are examined for viability, growth, and any abnormalities.

    • At the end of the study, parental animals and offspring undergo a gross necropsy. Reproductive organs are examined histopathologically[12].

Visualizations

The following diagrams illustrate standardized workflows for key toxicological assessments.

Experimental_Workflow_Ames_Test cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis & Result TestSubstance Test Substance PlateIncorporation Plate Incorporation Method TestSubstance->PlateIncorporation PreIncubation Pre-incubation Method TestSubstance->PreIncubation BacterialStrains Bacterial Strains (e.g., S. typhimurium) BacterialStrains->PlateIncorporation BacterialStrains->PreIncubation S9Mix Metabolic Activation System (S9 Mix) S9Mix->PlateIncorporation S9Mix->PreIncubation Incubation Incubation (48-72h) PlateIncorporation->Incubation PreIncubation->Incubation ColonyCounting Revertant Colony Counting Incubation->ColonyCounting DataAnalysis Data Analysis ColonyCounting->DataAnalysis Result Mutagenic or Non-mutagenic DataAnalysis->Result

Workflow for the Bacterial Reverse Mutation (Ames) Test.

Experimental_Workflow_InVivo_Toxicity cluster_setup Study Setup cluster_dosing Dosing & Observation cluster_endpoints Endpoint Analysis cluster_conclusion Conclusion AnimalSelection Animal Selection & Acclimatization (e.g., Rats) DoseSelection Dose Range Finding & Selection AnimalSelection->DoseSelection GroupAssignment Randomized Group Assignment (Control & Dose Groups) DoseSelection->GroupAssignment Dosing Daily Dosing (e.g., Oral Gavage for 90 days) GroupAssignment->Dosing Observations Daily Clinical Observations, Weekly Body Weight & Food Consumption Dosing->Observations TerminalProcedures Terminal Procedures (Blood Collection for Hematology & Clinical Chemistry) Dosing->TerminalProcedures Observations->TerminalProcedures Necropsy Gross Necropsy & Organ Weight Measurement TerminalProcedures->Necropsy Histopathology Histopathological Examination of Tissues Necropsy->Histopathology DataAnalysis Statistical Analysis of Data Histopathology->DataAnalysis NOAEL Determination of NOAEL DataAnalysis->NOAEL

Generalized workflow for an in vivo repeated dose toxicity study.

References

An In-depth Technical Guide on the Solubility and Stability of 1-methyl-1H-imidazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 1-methyl-1H-imidazol-5-amine, a heterocyclic amine of interest in pharmaceutical research and development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines best practices and detailed experimental protocols for determining these critical physicochemical properties. The guide also presents estimated properties based on structurally related compounds and provides a framework for data analysis and presentation, including the use of Graphviz for visualizing experimental workflows. This document is intended to empower researchers to conduct their own robust assessments of this compound, ensuring data quality and consistency for drug discovery and development applications.

Introduction

This compound is a substituted imidazole that holds potential as a scaffold in medicinal chemistry. Its structure, featuring a basic amine group and an aromatic imidazole ring, suggests specific physicochemical properties that are crucial for its handling, formulation, and biological activity. Understanding its solubility in various solvent systems and its stability under different environmental conditions is a prerequisite for any meaningful preclinical or clinical development. This guide provides a foundational understanding of these properties and the methodologies to empirically determine them.

Estimated Physicochemical Properties

While specific experimental data for this compound is scarce, we can infer its likely properties from structurally similar compounds such as imidazole, 1-methylimidazole, and other small molecule amines.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/CharacteristicRationale/Reference Compounds
Molecular Formula C₄H₇N₃Based on chemical structure[1].
Molecular Weight 97.12 g/mol Based on chemical structure[1].
Appearance Likely a solid at room temperature.Imidazole is a solid at room temperature.
pKa Estimated to be around 7.0-8.0 for the amine group.The pKa of the conjugate acid of 1-methylimidazole is ~7.4[2]. The amino group will increase the basicity.
Aqueous Solubility Expected to have moderate to good aqueous solubility, particularly in acidic conditions.Imidazole is highly soluble in water[3][4]. The amine group can be protonated, increasing water solubility.
Organic Solvent Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO.The free base of structurally similar amines is soluble in these solvents[1].
Stability Solutions are likely susceptible to degradation, especially when exposed to light and elevated temperatures. The solid form is expected to be more stable, particularly when stored in a cool, dry, and inert environment. Oxidation of the amine group is a potential degradation pathway[5].General stability profile for imidazole-containing compounds and amines[5].

Experimental Protocols

This section provides detailed protocols for determining the solubility and stability of this compound.

Solubility Determination

The following workflows can be used to determine the aqueous and organic solvent solubility.

G cluster_aqueous Aqueous Solubility Workflow cluster_organic Organic Solvent Solubility Workflow A1 Prepare a series of buffers (pH 2, 4, 6, 7.4, 9) A2 Add excess this compound to each buffer A1->A2 A3 Equilibrate for 24h at a controlled temperature (e.g., 25°C) with agitation A2->A3 A4 Filter the suspension to remove undissolved solid A3->A4 A5 Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method A4->A5 B1 Select a range of organic solvents (e.g., Methanol, Ethanol, DMSO, Acetonitrile, Dichloromethane) B2 Add excess this compound to each solvent B1->B2 B3 Equilibrate for 24h at a controlled temperature (e.g., 25°C) with agitation B2->B3 B4 Filter the suspension to remove undissolved solid B3->B4 B5 Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method B4->B5

Caption: Workflow for determining aqueous and organic solvent solubility.

3.1.1. Aqueous Solubility (pH-dependent)

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 2, 4, 6, 7.4, and 9).

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of each buffer in separate vials. The amount should be sufficient to ensure a saturated solution with visible undissolved solid.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Sample Clarification: After equilibration, filter the samples through a 0.45 µm filter to remove undissolved solid.

  • Quantification: Analyze the clear filtrate using a validated stability-indicating HPLC-UV method to determine the concentration of the dissolved compound.

  • Data Reporting: Express the solubility in mg/mL or mol/L at each pH.

3.1.2. Organic Solvent Solubility

  • Solvent Selection: Choose a range of common organic solvents (e.g., methanol, ethanol, DMSO, acetonitrile, dichloromethane).

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of each solvent in separate vials.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours.

  • Sample Clarification: Filter the samples through a compatible 0.45 µm filter.

  • Quantification: Dilute the filtrate if necessary and analyze using a validated HPLC-UV method.

  • Data Reporting: Report the solubility in mg/mL or mol/L for each solvent.

Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of the molecule.

G cluster_forced_degradation Forced Degradation Study Workflow C1 Prepare stock solution of this compound C2 Aliquot stock solution into separate vials for each stress condition C1->C2 C3 Expose to stress conditions: - Acid hydrolysis (e.g., 0.1M HCl) - Base hydrolysis (e.g., 0.1M NaOH) - Oxidation (e.g., 3% H₂O₂) - Thermal (e.g., 60°C) - Photolytic (ICH Q1B) C2->C3 C4 Sample at multiple time points (e.g., 0, 2, 4, 8, 24 hours) C3->C4 C5 Neutralize acid/base samples before analysis C4->C5 For acid/base C6 Analyze samples by HPLC-UV to determine the remaining parent compound C4->C6 For other conditions C5->C6 C7 Analyze samples by LC-MS to identify major degradation products C6->C7

Caption: Workflow for conducting forced degradation studies.

3.2.1. Forced Degradation Studies

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the stock solution to light according to ICH Q1B guidelines. Include a dark control.

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Processing: Neutralize the acid and base hydrolysis samples before analysis.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC-UV method to quantify the parent compound.

    • Analyze stressed samples showing significant degradation by LC-MS to identify the mass of major degradation products.

Analytical Methodologies

A robust analytical method is critical for accurate solubility and stability determination.

HPLC-UV Method for Quantification

A stability-indicating reverse-phase HPLC (RP-HPLC) method should be developed and validated.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance for this compound.

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

LC-MS for Degradation Product Identification

For the identification of degradation products, a liquid chromatography-mass spectrometry (LC-MS) method is recommended.

  • Chromatography: Use the same or a similar HPLC method as for quantification.

  • Mass Spectrometry: Employ an electrospray ionization (ESI) source in positive ion mode.

  • Analysis: Obtain the mass-to-charge ratio (m/z) of the parent compound and any new peaks that appear in the chromatograms of stressed samples. Fragmentation analysis (MS/MS) can provide further structural information.

Data Presentation

Quantitative data should be summarized in clear and concise tables.

Table 2: Example of Aqueous Solubility Data Presentation

pHTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
2.025
4.025
6.025
7.425
9.025

Table 3: Example of Stability Data Presentation (Forced Degradation)

Stress ConditionTime (hours)% Parent Compound RemainingMajor Degradation Products (m/z)
0.1 M HCl0100-
24
0.1 M NaOH0100-
24
3% H₂O₂0100-
24
60°C0100-
24
Photolytic0100-
24

Conclusion

While specific published data on the solubility and stability of this compound is limited, this guide provides a robust framework for researchers to determine these critical parameters. By following the outlined experimental protocols and analytical methodologies, scientists in drug development can generate the necessary data to support the progression of this compound in the discovery pipeline. The provided estimations based on related structures offer a starting point for experimental design, and the emphasis on validated, stability-indicating methods will ensure the quality and reliability of the data generated.

References

Methodological & Application

Synthesis Protocol for 1-methyl-1H-imidazol-5-amine: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive, two-step synthesis protocol for 1-methyl-1H-imidazol-5-amine. This protocol outlines the methylation of 5-nitroimidazole followed by the reduction of the resulting 1-methyl-5-nitroimidazole.

This application note includes detailed experimental procedures, tabulated physicochemical and quantitative data for all materials, and a visual representation of the synthetic workflow to ensure clarity and reproducibility in a laboratory setting.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its substituted imidazole core is a common motif in a wide array of biologically active compounds. The synthesis of this amine is typically achieved through a two-step process commencing with the methylation of commercially available 5-nitroimidazole to yield 1-methyl-5-nitroimidazole. This intermediate is subsequently reduced to the target primary amine. The protocol detailed herein provides a reliable and efficient pathway to access this important synthetic intermediate.

Physicochemical and Quantitative Data

The key physicochemical properties and expected quantitative data for the starting materials, intermediate, and final product are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of Compounds

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
5-Nitroimidazole5-nitro-1H-imidazoleC₃H₃N₃O₂113.08Pale yellow solid304-308
1-Methyl-5-nitroimidazole1-methyl-5-nitro-1H-imidazoleC₄H₅N₃O₂127.10Crystalline solid58-60
This compoundThis compoundC₄H₇N₃97.12Off-white to pale yellow solid105-108

Table 2: Reagents for Synthesis

ReagentMolecular FormulaMolecular Weight ( g/mol )Role
Dimethyl sulfate(CH₃)₂SO₄126.13Methylating agent
Formic acid (90%)CH₂O₂46.03Solvent/Catalyst
Raney® NickelNi58.69Catalyst
Hydrogen (gas)H₂2.02Reducing agent
EthanolC₂H₅OH46.07Solvent
Anhydrous Sodium SulfateNa₂SO₄142.04Drying agent
Celite®Filtration aid

Experimental Protocols

This synthesis is performed in two main stages: the methylation of 5-nitroimidazole and the subsequent reduction of 1-methyl-5-nitroimidazole.

Step 1: Synthesis of 1-Methyl-5-nitroimidazole

This procedure details the N-methylation of 5-nitroimidazole using dimethyl sulfate in formic acid.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-nitroimidazole (1.0 eq) in 90% formic acid.

  • To this solution, add dimethyl sulfate (1.2 eq) dropwise while stirring.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • After cooling to room temperature, carefully remove the formic acid by vacuum distillation.

  • To the residue, add water and cool the mixture in an ice bath (0-5 °C).

  • Adjust the pH of the mixture to 10 using a 25% aqueous ammonia solution, which will cause the product to precipitate.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 1-methyl-5-nitroimidazole. An expected yield of approximately 82% can be achieved.

Step 2: Synthesis of this compound

This protocol describes the catalytic hydrogenation of 1-methyl-5-nitroimidazole to the corresponding amine using Raney® Nickel.

Procedure:

  • To a solution of 1-methyl-5-nitroimidazole (1.0 eq) in ethanol in a suitable hydrogenation vessel, add a slurry of Raney® Nickel (approximately 10% by weight of the nitroimidazole) in ethanol.

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 3-4 bar) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography on silica gel to afford the final product as an off-white to pale yellow solid.

Visualized Experimental Workflow

The following diagram illustrates the two-step synthesis process for this compound.

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Methylation cluster_step2 Step 2: Reduction A 5-Nitroimidazole C Reflux, 6h A->C 1.0 eq B Dimethyl sulfate, Formic acid B->C D Workup (Distillation, Basification) C->D E 1-Methyl-5-nitroimidazole D->E ~82% yield F 1-Methyl-5-nitroimidazole H Hydrogenation (3-4 bar), RT, 4-6h F->H 1.0 eq G Raney® Nickel, H₂ (gas), Ethanol G->H I Workup (Filtration, Concentration) H->I J This compound I->J

Caption: Synthetic route for this compound.

Application Notes and Protocols: Reductive Amination Synthesis of 1-methyl-1H-imidazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the synthesis of 1-methyl-1H-imidazol-5-amine via a reductive amination pathway. The synthesis commences with the commercially available or synthetically accessible 1-methyl-1H-imidazole-5-carboxaldehyde. This method offers a straightforward and efficient route to a key building block for various applications in medicinal chemistry and drug development, particularly in the generation of histamine analogues and kinase inhibitor scaffolds. Included are detailed experimental procedures, expected quantitative data, and visual diagrams of the synthetic workflow and a representative biological signaling pathway to guide researchers.

Introduction

Imidazole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The this compound moiety, in particular, serves as a valuable scaffold for the development of novel therapeutics. Its structural similarity to histamine makes it a person of interest for the modulation of histamine receptors, while its chemical functionality allows for further elaboration in the synthesis of kinase inhibitors and other targeted therapies. The protocol herein describes a robust reductive amination method to access this important synthetic intermediate.

Physicochemical Properties and Expected Data

The following tables summarize the key physicochemical properties of the starting material and the final product, along with expected analytical data for a typical reaction.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
1-methyl-1H-imidazole-5-carboxaldehydeC5H6N2O110.1139021-62-0[1][2]
This compoundC4H7N397.1266787-75-5[3][4]

Table 2: Expected Reaction Parameters and Yields

ParameterExpected Value
Reaction Time12-18 hours
Expected Yield75-85%
Purity (post-purification)>95%

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the reductive amination of similar imidazole aldehydes.[5][6]

Materials:

  • 1-methyl-1H-imidazole-5-carboxaldehyde

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for extraction and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask under an inert atmosphere, add 1-methyl-1H-imidazole-5-carboxaldehyde (1.0 eq).

  • Addition of Reagents: Add anhydrous methanol to dissolve the aldehyde, followed by the addition of ammonium acetate (10 eq). Stir the mixture at room temperature for 30 minutes.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of anhydrous methanol and add it dropwise to the reaction mixture over 15-20 minutes.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane with 1% ammonium hydroxide.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • To the resulting aqueous residue, add saturated aqueous sodium bicarbonate solution until the pH is ~8-9.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of 0-10% methanol in dichloromethane containing 1% ammonium hydroxide to afford this compound as a solid.

Synthetic Workflow

start 1-methyl-1H-imidazole-5-carboxaldehyde reaction Reductive Amination start->reaction reagents Ammonium Acetate, Sodium Cyanoborohydride, Methanol reagents->reaction product This compound reaction->product

Caption: Synthetic workflow for the reductive amination of 1-methyl-1H-imidazole-5-carboxaldehyde.

Representative Signaling Pathway

Substituted imidazoles are frequently investigated as modulators of various signaling pathways. For instance, as histamine analogues, they can interact with histamine receptors, which are G-protein coupled receptors (GPCRs). The diagram below illustrates a generalized GPCR signaling cascade that could be modulated by a compound like this compound or its derivatives.

ligand Imidazole Derivative (e.g., Histamine Analogue) receptor GPCR (e.g., Histamine Receptor) ligand->receptor g_protein G-Protein receptor->g_protein activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger produces downstream Downstream Cellular Response second_messenger->downstream triggers

Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway.

Troubleshooting and Optimization

  • Low Yield: If the yield is lower than expected, ensure all reagents are anhydrous, and the reaction is performed under a strictly inert atmosphere. The formation of the intermediate imine can be monitored before the addition of the reducing agent.

  • Incomplete Reaction: If the starting material is still present after the recommended reaction time, additional portions of the reducing agent can be added.

  • Purification Difficulties: The amine product is polar and may have some water solubility. Ensure thorough extraction with an appropriate organic solvent. The use of a small amount of ammonium hydroxide in the chromatography eluent is crucial to prevent the product from streaking on the silica gel.

Conclusion

The reductive amination of 1-methyl-1H-imidazole-5-carboxaldehyde provides a reliable and efficient method for the synthesis of this compound. This protocol, along with the accompanying data and diagrams, serves as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of novel therapeutics based on the imidazole scaffold.

References

Application Notes and Protocols for the Eschweiler-Clarke N-Methylation of Aminoimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Eschweiler-Clarke reaction is a well-established and versatile method for the N-methylation of primary and secondary amines.[1][2] This reductive amination process utilizes formaldehyde as the carbon source and formic acid as both the reducing agent and a catalyst.[1][2] A key advantage of this reaction is its ability to produce tertiary amines without the formation of quaternary ammonium salts, which can be a significant side reaction in other methylation methods.[2] The reaction typically proceeds under mild conditions, often by heating the amine with an excess of formaldehyde and formic acid.[1]

The aminoimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous marine alkaloids and synthetic compounds with a wide range of biological activities.[3] N-methylation of the amino group on the imidazole ring can significantly modulate a compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. Therefore, the Eschweiler-Clarke reaction represents a valuable tool for the synthesis of novel N-methylated aminoimidazole derivatives for drug discovery and development.

This document provides detailed application notes and a generalized protocol for the N-methylation of aminoimidazoles using the Eschweiler-Clarke reaction.

Data Presentation

EntrySubstrate (Aminoimidazole Derivative)Product (N,N-dimethylaminoimidazole)Typical Yield (%)Reaction Conditions
12-Amino-4,5-diphenylimidazoleN,N-Dimethyl-4,5-diphenyl-1H-imidazol-2-amine85-95%Formaldehyde, Formic Acid, 80-100 °C, 2-6 h
22-Amino-4-phenylimidazoleN,N-Dimethyl-4-phenyl-1H-imidazol-2-amine80-90%Formaldehyde, Formic Acid, 80-100 °C, 2-6 h
35-Amino-1-benzyl-4-cyanoimidazole1-Benzyl-5-(dimethylamino)-1H-imidazole-4-carbonitrile75-90%Formaldehyde, Formic Acid, 80-100 °C, 3-8 h

Experimental Protocols

General Protocol for the N,N-Dimethylation of a 2-Aminoimidazole Derivative

This protocol is a generalized procedure based on the established conditions for the Eschweiler-Clarke reaction on heterocyclic amines and should be optimized for specific aminoimidazole substrates.

Materials:

  • 2-Aminoimidazole derivative (1.0 eq)

  • Formaldehyde (37% aqueous solution, 4.0-6.0 eq)

  • Formic acid (88-98%, 4.0-6.0 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-aminoimidazole derivative (1.0 eq).

  • Add formic acid (4.0-6.0 eq) to the flask.

  • Slowly add the aqueous formaldehyde solution (4.0-6.0 eq) to the stirred mixture.

  • Heat the reaction mixture to 80-100 °C and maintain this temperature for 2-8 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. The pH should be basic (pH 8-9).

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N,N-dimethylated aminoimidazole.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Eschweiler-Clarke N-methylation of an aminoimidazole.

Eschweiler_Clarke_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification Aminoimidazole Aminoimidazole Mix Mixing & Heating (80-100 °C) Aminoimidazole->Mix Reagents Formaldehyde & Formic Acid Reagents->Mix Neutralization Neutralization (aq. NaHCO3) Mix->Neutralization Reaction Completion Extraction Extraction (DCM) Neutralization->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product N,N-Dimethyl Aminoimidazole Purification->Final_Product Pure Product

Caption: General workflow for the Eschweiler-Clarke reaction.

Signaling Pathway Inhibition

Many imidazole-based compounds have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[4] N-methylation can be a key modification in optimizing the inhibitory activity of these compounds. The diagram below illustrates the EGFR signaling cascade and the point of inhibition by such molecules.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Enters Nucleus AKT AKT PI3K->AKT AKT->Transcription Regulates Inhibitor Imidazole-based Inhibitor Inhibitor->EGFR Inhibits (ATP-binding site) Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation Leads to

Caption: Inhibition of the EGFR signaling pathway.

References

Application Notes and Protocols for 1-methyl-1H-imidazol-5-amine in Histamine Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-imidazol-5-amine is a substituted imidazole derivative and a structural analogue of histamine, a pivotal biogenic amine that functions as a neurotransmitter and a key mediator in local immune responses and gastric acid secretion.[1] Due to its structural similarity to histamine, this compound is a compound of interest for investigating structure-activity relationships at the four subtypes of histamine receptors (H1, H2, H3, and H4).[1][2] These receptors, all of which are G protein-coupled receptors (GPCRs), represent important therapeutic targets for a wide range of conditions, including allergic reactions, gastric ulcers, and neurological disorders.[2][3][4]

This document provides detailed protocols for utilizing this compound in histamine receptor binding and functional assays to characterize its affinity and functional activity. Given the limited publicly available binding data for this compound, this guide also presents data for histamine and other relevant ligands to serve as a benchmark for experimental outcomes.

Histamine Receptor Signaling Pathways

Histamine receptors mediate their diverse physiological effects through distinct signaling cascades.[3]

  • H1 Receptor: Primarily couples to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6] This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).[5]

  • H2 Receptor: Predominantly signals through Gs proteins to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (camp).[7][8]

  • H3 and H4 Receptors: Both receptors mainly couple to Gi/o proteins, which inhibit adenylyl cyclase activity, resulting in decreased intracellular cAMP levels.[5]

Histamine_Receptor_Signaling_Pathways cluster_H1 H1 Receptor Signaling cluster_H2 H2 Receptor Signaling cluster_H3_H4 H3/H4 Receptor Signaling H1 Histamine -> H1R Gq11 Gq/11 H1->Gq11 PLC PLC Gq11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ [Ca2+]i Activate PKC IP3_DAG->Ca_PKC H2 Histamine -> H2R Gs Gs H2->Gs AC_H2 Adenylyl Cyclase Gs->AC_H2 cAMP_H2 ↑ cAMP AC_H2->cAMP_H2 PKA_H2 Activate PKA cAMP_H2->PKA_H2 H3_H4 Histamine -> H3R/H4R Gio Gi/o H3_H4->Gio AC_H3_H4 Adenylyl Cyclase Gio->AC_H3_H4 cAMP_H3_H4 ↓ cAMP AC_H3_H4->cAMP_H3_H4

Caption: Histamine receptor signaling pathways.

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding affinities (Ki) of histamine and other selected ligands for the four human histamine receptor subtypes. This data is provided for comparative purposes to benchmark the experimental results obtained for this compound.

CompoundH1R Ki (nM)H2R Ki (nM)H3R Ki (nM)H4R Ki (nM)
Histamine200382515
Mepyramine1.1>10,000>10,000>10,000
Tiotidine>10,0001.1>10,000>10,000
Thioperamide>10,000>10,0002.1130
4-Methylhistamine>10,000480>10,00050

Note: Data compiled from various sources for illustrative purposes. Ki values can vary depending on experimental conditions.

Experimental Protocols

General Membrane Preparation

Objective: To prepare cell membranes expressing the histamine receptor of interest for use in binding assays.

Materials:

  • HEK293 or CHO cells stably expressing the human histamine receptor of interest

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Dounce or Polytron homogenizer

  • High-speed refrigerated centrifuge

Procedure:

  • Culture cells to approximately 90% confluency.

  • Harvest cells by washing with ice-cold PBS and scraping.

  • Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold lysis buffer.

  • Homogenize the cells using a Dounce or Polytron homogenizer.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the membrane pellet in wash buffer.

  • Repeat the centrifugation and resuspension step.

  • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

  • Store membrane aliquots at -80°C until use.[7][9]

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of this compound for a specific histamine receptor subtype.

Principle: This assay measures the ability of the unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.

Competitive_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Test Compound (this compound) - Radioligand - Receptor Membranes - Assay Buffer start->prepare_reagents plate_setup Set up 96-well plate: - Total Binding (Buffer) - Non-specific Binding (Excess unlabeled ligand) - Test Compound (Serial dilutions) prepare_reagents->plate_setup add_radioligand Add Radioligand to all wells plate_setup->add_radioligand add_membranes Add Receptor Membranes to all wells add_radioligand->add_membranes incubate Incubate at 25°C add_membranes->incubate filtration Terminate by rapid filtration (Wash with ice-cold buffer) incubate->filtration quantify Quantify radioactivity (Scintillation counting) filtration->quantify analyze Data Analysis: - Calculate % Inhibition - Determine IC50 - Calculate Ki using Cheng-Prusoff equation quantify->analyze end End analyze->end

Caption: Experimental workflow for a competitive binding assay.

Materials:

  • Prepared receptor membranes

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • This compound (test compound)

  • Radioligand (e.g., [³H]-mepyramine for H1R, [³H]-tiotidine for H2R, [³H]-Nα-methylhistamine for H3R/H4R)

  • Non-specific binding control (e.g., high concentration of a known unlabeled ligand)

  • 96-well microplates

  • Glass fiber filters (pre-soaked in 0.3% polyethyleneimine for H3 and H4 assays)

  • Scintillation fluid and liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or non-specific binding control or this compound dilution.

    • 50 µL of the appropriate radioligand at a final concentration near its Kd.

    • 150 µL of the membrane preparation (protein concentration optimized for each receptor).

  • Incubate the plate at 25°C for 60-120 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filters, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.

Data Analysis:

  • Determine the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Functional Assay: [³⁵S]GTPγS Binding Assay

Objective: To determine the functional activity of this compound at Gi/o-coupled receptors (H3R and H4R).

Principle: This assay measures the activation of G proteins by the receptor upon agonist binding. Agonists will stimulate the binding of the non-hydrolyzable GTP analogue, [³⁵S]GTPγS, to the Gα subunit. Antagonists will block the agonist-stimulated binding.

Materials:

  • Prepared H3R or H4R membranes

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA

  • GDP (Guanosine diphosphate)

  • [³⁵S]GTPγS

  • This compound (test compound)

  • A known H3R/H4R agonist (e.g., (R)-α-methylhistamine)

  • 96-well microplates and glass fiber filters

Procedure:

  • Prepare serial dilutions of this compound and the reference agonist.

  • In a 96-well plate, add the following:

    • Receptor membranes.

    • GDP (final concentration ~10 µM).

    • Test compound or reference agonist at various concentrations.

  • Pre-incubate for 15-20 minutes at 30°C.

  • Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

  • Incubate for 30-60 minutes at 30°C.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Quantify the bound [³⁵S]GTPγS by scintillation counting.

Data Analysis:

  • Agonist activity: Plot the stimulated [³⁵S]GTPγS binding against the concentration of this compound to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).

  • Antagonist activity: In the presence of a fixed concentration of a reference agonist, plot the inhibition of stimulated [³⁵S]GTPγS binding against the concentration of this compound to determine the IC50.

Conclusion

The provided protocols offer a comprehensive framework for characterizing the binding and functional properties of this compound at the four histamine receptor subtypes. By employing these standardized assays, researchers can elucidate the pharmacological profile of this novel compound, contributing to a deeper understanding of histamine receptor structure-activity relationships and potentially identifying new leads for drug development.

References

Application Notes and Protocols for In Vitro Studies of 1-methyl-1H-imidazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-imidazol-5-amine is a small molecule belonging to the imidazole class of compounds.[1][2][3][4] Compounds containing the imidazole scaffold are of significant interest in medicinal chemistry due to their presence in many biologically active molecules and their ability to interact with a variety of biological targets.[1][2][3][4] Structurally similar compounds have been investigated for their activity as modulators of histamine receptors, particularly the histamine H3 receptor (H3R).[1][5] The H3R is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system where it acts as a presynaptic autoreceptor to modulate the release of histamine and other neurotransmitters.[1] This makes the H3R a promising therapeutic target for various neurological and psychiatric disorders.[1]

Based on its structural characteristics, this compound is predicted to function as a histamine H3 receptor agonist.[1] Agonism at the H3R typically initiates signaling through the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream effector pathways.[1]

These application notes provide a comprehensive set of in vitro protocols to characterize the pharmacological activity of this compound. The described assays will enable researchers to determine its binding affinity, functional potency, and effects on cellular signaling pathways.

Data Presentation

The following tables summarize hypothetical, yet plausible, quantitative data for this compound in key in vitro assays. These tables are intended to serve as a template for data presentation.

Table 1: Radioligand Binding Affinity of this compound at Human Histamine H3 Receptor

CompoundKi (nM)
This compound15.8
Histamine (Reference Agonist)5.2
Ciproxifan (Reference Antagonist)2.5

Ki represents the inhibitory constant, a measure of binding affinity. Lower values indicate higher affinity.

Table 2: Functional Potency of this compound in a cAMP Assay

CompoundEC50 (nM)% Inhibition of Forskolin-stimulated cAMP
This compound25.485%
Histamine (Reference Agonist)8.995%

EC50 represents the half-maximal effective concentration, a measure of compound potency. % Inhibition indicates the maximal reduction of cAMP levels.

Table 3: Cytotoxicity of this compound in HEK293 Cells

CompoundCC50 (µM)
This compound> 100
Doxorubicin (Positive Control)0.8

CC50 represents the half-maximal cytotoxic concentration. A higher value indicates lower cytotoxicity.

Mandatory Visualizations

Signaling Pathway

cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular H3R Histamine H3R AC Adenylyl Cyclase H3R->AC inhibits Gi Gi/o Protein H3R->Gi activates ATP ATP ligand This compound (Agonist) ligand->H3R binds cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene regulates

Caption: Presumptive signaling pathway of this compound at the H3 receptor.

Experimental Workflow

A Compound Preparation (this compound) B Radioligand Binding Assay (Determine Ki) A->B C Functional cAMP Assay (Determine EC50) A->C D Cytotoxicity Assay (Determine CC50) A->D E Data Analysis & Interpretation B->E C->E D->E

Caption: General experimental workflow for in vitro characterization.

Dose-Response Logic

A Start B Prepare serial dilutions of This compound A->B C Treat cells with each concentration B->C D Measure biological response (e.g., cAMP levels) C->D E Plot response vs. log(concentration) D->E F Fit data to a sigmoidal curve E->F G Calculate EC50/IC50 F->G H End G->H

Caption: Logical flow for a dose-response experiment.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Histamine H3 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human histamine H3 receptor.

Materials:

  • HEK293 cells stably expressing the human histamine H3 receptor.

  • Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep).

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4).

  • Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Radioligand: [3H]-N-α-methylhistamine.

  • Non-specific binding control: Ciproxifan (10 µM).

  • This compound stock solution (10 mM in DMSO).

  • 96-well plates.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-H3R cells to confluency.

    • Harvest cells and centrifuge at 1000 x g for 5 minutes.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in assay buffer.

    • Determine the protein concentration using a Bradford assay.

  • Binding Assay:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer (for total binding) or 10 µM Ciproxifan (for non-specific binding) or diluted test compound.

      • 50 µL of [3H]-N-α-methylhistamine (final concentration ~1 nM).

      • 100 µL of cell membrane preparation (final concentration 10-20 µg protein/well).

    • Incubate the plate at 25°C for 60 minutes with gentle shaking.

  • Termination and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate.

    • Wash the filters three times with ice-cold assay buffer.

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay

Objective: To determine the functional potency (EC50) of this compound as an agonist at the histamine H3 receptor.

Materials:

  • CHO-K1 cells stably expressing the human histamine H3 receptor.

  • Cell culture medium (F-12K Medium, 10% FBS, 1% Pen-Strep).

  • Stimulation buffer (HBSS, 20 mM HEPES, 0.1% BSA, 0.5 mM IBMX).

  • Forskolin solution.

  • This compound stock solution (10 mM in DMSO).

  • cAMP assay kit (e.g., HTRF, ELISA).

  • 384-well plates.

Procedure:

  • Cell Preparation:

    • Seed CHO-K1-H3R cells in a 384-well plate and culture overnight.

    • On the day of the assay, remove the culture medium and replace it with stimulation buffer.

    • Incubate for 30 minutes at room temperature.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in stimulation buffer.

    • Add the diluted compound to the wells.

    • Add a fixed concentration of forskolin (e.g., 1 µM) to all wells except the basal control to stimulate adenylyl cyclase.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a standard curve for cAMP concentration.

    • Calculate the percentage of inhibition of forskolin-stimulated cAMP levels for each concentration of this compound.

    • Plot the percentage of inhibition against the log concentration of the compound.

    • Determine the EC50 value from the resulting sigmoidal dose-response curve.

Protocol 3: Cytotoxicity Assay

Objective: To assess the in vitro cytotoxicity of this compound.

Materials:

  • HEK293 or a relevant cell line.

  • Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep).

  • This compound stock solution (10 mM in DMSO).

  • Doxorubicin (positive control).

  • MTT or resazurin reagent.

  • Solubilization buffer (for MTT assay).

  • 96-well plates.

  • Plate reader.

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the positive control in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Incubate for 24-48 hours at 37°C in a CO2 incubator.

  • Viability Assessment:

    • Add the MTT or resazurin reagent to each well and incubate according to the manufacturer's protocol.

    • If using MTT, add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log concentration of the compound.

    • Determine the CC50 value, which is the concentration that reduces cell viability by 50%.

References

Application Notes and Protocols for 1-methyl-1H-imidazol-5-amine as a Histamine H3 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-imidazol-5-amine is an imidazole-based compound with structural similarities to histamine, suggesting its potential activity at histamine receptors. The histamine H3 receptor (H3R) is a presynaptic G protein-coupled receptor (GPCR) primarily located in the central nervous system (CNS).[1][2] As an autoreceptor on histaminergic neurons, it inhibits the synthesis and release of histamine.[1][2] Additionally, it functions as a heteroreceptor on non-histaminergic neurons, modulating the release of other crucial neurotransmitters like dopamine, acetylcholine, norepinephrine, and serotonin.[1][3][4][5]

Activation of the H3 receptor, which couples to the Gi/o family of G proteins, triggers a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2][6] This mechanism makes H3 receptor agonists valuable research tools for studying the modulation of various neurotransmitter systems and exploring potential therapeutic applications for conditions where decreased neurotransmitter release may be beneficial.

These application notes provide a framework for characterizing the pharmacological profile of this compound as a histamine H3 receptor agonist. Due to limited publicly available data for this specific compound, the quantitative data presented is hypothetical and serves as a benchmark for experimental outcomes.[7][8][9] The protocols provided are based on established methodologies for evaluating H3 receptor ligands.

Data Presentation

The following tables summarize the hypothetical in vitro pharmacological profile of this compound compared to a known standard H3 receptor agonist, (R)-α-methylhistamine.

Table 1: In Vitro Receptor Binding Affinity at Human Histamine H3 Receptor

CompoundKi (nM)RadioligandCell Line
This compoundHypothetical Data[3H]-Nα-methylhistamineHEK293
(R)-α-methylhistamine1.5[3H]-Nα-methylhistamineHEK293

Table 2: In Vitro Functional Agonist Potency in [35S]GTPγS Binding Assay

CompoundEC50 (nM)Emax (%)Cell Line
This compoundHypothetical DataHypothetical DataHEK293
(R)-α-methylhistamine5.2100HEK293

Table 3: In Vitro Functional Agonist Potency in cAMP Accumulation Assay

CompoundIC50 (nM) (Forskolin-stimulated)Cell Line
This compoundHypothetical DataCHO-K1
(R)-α-methylhistamine10.8CHO-K1

Signaling Pathway and Mechanism of Action

Activation of the histamine H3 receptor by an agonist like this compound initiates a cascade of intracellular events. The receptor couples to inhibitory G proteins (Gαi/o), which then inhibit adenylyl cyclase, reducing the production of the second messenger cAMP.[1][6] The dissociated Gβγ subunits can also modulate other effectors, such as N-type voltage-gated calcium channels, which contributes to the inhibition of neurotransmitter release.[1][2][3]

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein (αβγ) H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits cAMP cAMP AC->cAMP Agonist This compound (Agonist) Agonist->H3R ATP ATP ATP->AC Downstream Decreased Neurotransmitter Release cAMP->Downstream Leads to

Histamine H3 Receptor Agonist Signaling Pathway

Experimental Protocols

Detailed methodologies are essential for the reproducible and valid characterization of this compound.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the histamine H3 receptor.

Materials:

  • Membrane Preparation: Membranes from cells (e.g., HEK293 or CHO) stably expressing the human histamine H3 receptor.[10][11]

  • Radioligand: [3H]-Nα-methylhistamine.[9][10]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[7][12]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[13][14]

  • Test Compound: Serial dilutions of this compound.

  • Non-specific Binding Control: 10 µM Clobenpropit or Thioperamide.[7][15]

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine.[14]

  • Scintillation Counter and Cocktail.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [3H]-Nα-methylhistamine (typically at or below its Kd value), and varying concentrations of this compound.[11] For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.

  • Initiate Binding: Add the membrane preparation to each well to start the reaction.[11]

  • Incubation: Incubate the plate at 25°C for 2 hours to reach equilibrium.[12][15]

  • Termination and Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with cold wash buffer to remove unbound radioligand.[10][14]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[9][10]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare H3R Membranes setup Combine Membranes, Radioligand, & Test Compound in 96-well Plate prep_membranes->setup prep_ligand Prepare Radioligand ([3H]-Nα-methylhistamine) prep_ligand->setup prep_compound Prepare Serial Dilutions of Test Compound prep_compound->setup incubate Incubate at 25°C for 2 hours setup->incubate filtrate Rapid Filtration & Washing incubate->filtrate count Scintillation Counting filtrate->count plot Plot % Specific Binding vs. [Compound] count->plot fit Determine IC50 from Sigmoidal Curve Fit plot->fit calculate Calculate Ki using Cheng-Prusoff Equation fit->calculate

Workflow for a Competitive Radioligand Binding Assay
Protocol 2: [35S]GTPγS Functional Assay

Objective: To measure the ability of this compound to stimulate G protein activation at the H3 receptor, determining its potency (EC50) and efficacy (Emax).[16]

Materials:

  • Membrane Preparation: As in the binding assay.

  • [35S]GTPγS: A non-hydrolyzable, radiolabeled analog of GTP.[10]

  • GDP: Guanosine diphosphate, to facilitate the exchange with [35S]GTPγS.[11]

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.4, containing 100 mM NaCl, 10 mM MgCl2, and 10 µM GDP.[11]

  • Test Compound: Serial dilutions of this compound.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the membrane preparation, assay buffer, and varying concentrations of this compound.

  • Initiate Reaction: Add [35S]GTPγS to each well to start the reaction.[10]

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow for G-protein activation and binding of [35S]GTPγS.[9][11]

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with cold wash buffer.[16]

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the stimulated [35S]GTPγS binding (as a percentage over basal) against the log of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).[11]

GTPgS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare H3R Membranes setup Combine Membranes, Buffer, & Test Agonist prep_membranes->setup prep_reagents Prepare Assay Buffer with GDP prep_reagents->setup prep_compound Prepare Serial Dilutions of Test Agonist prep_compound->setup initiate Add [35S]GTPγS to initiate reaction setup->initiate incubate Incubate at 30°C for 60 minutes initiate->incubate filtrate Rapid Filtration & Washing incubate->filtrate count Scintillation Counting filtrate->count plot Plot Stimulated Binding vs. [Agonist] count->plot fit Determine EC50 and Emax from Sigmoidal Curve Fit plot->fit

Workflow for a [35S]GTPγS Binding Assay
Protocol 3: cAMP Accumulation Assay

Objective: To measure the downstream effect of H3 receptor activation by this compound on adenylyl cyclase activity.[10]

Materials:

  • Cells: Intact cells stably expressing the H3 receptor (e.g., CHO-K1).

  • Forskolin: To stimulate adenylyl cyclase and create a measurable inhibition window.[10]

  • Test Compound: Serial dilutions of this compound.

  • Phosphodiesterase Inhibitor (e.g., IBMX): To prevent the degradation of cAMP.[17]

  • cAMP Assay Kit: e.g., HTRF, ELISA, or other commercially available kits.[10]

Procedure:

  • Cell Seeding: Seed cells expressing the H3 receptor into a multi-well plate and allow them to attach overnight.

  • Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor.

  • Stimulation: Add varying concentrations of this compound to the wells, followed by a fixed concentration of forskolin to stimulate adenylyl cyclase.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[13]

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Conclusion

This compound represents a potential tool for investigating the pharmacology of the histamine H3 receptor. The provided protocols for radioligand binding and functional assays offer a robust framework for determining its affinity, potency, and efficacy as an H3 receptor agonist. The data and methodologies presented here serve as a comprehensive guide for researchers aiming to characterize this and other novel H3 receptor ligands.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Activity of 1-methyl-1H-imidazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-methyl-1H-imidazol-5-amine is a small molecule belonging to the imidazole class of compounds. While specific biological activities of this compound are not extensively documented, its structural features suggest potential interactions with various biological targets. Imidazole derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3][4] Structurally related imidazole compounds have been identified as agonists for G protein-coupled receptors (GPCRs), such as the histamine H3 receptor.[5]

These application notes provide a comprehensive guide for researchers to evaluate the cellular activity of this compound. The protocols detailed below cover initial cytotoxicity screening, assessment of cell viability, and a functional assay to investigate its potential agonistic activity on a Gi/o-coupled GPCR, a likely target based on structural analogs.[5]

Data Presentation

All quantitative data from the following assays should be recorded and summarized in structured tables for clear comparison of dose-dependent effects.

Table 1: Cytotoxicity of this compound using MTT Assay

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100
0.1
1
10
50
100

Table 2: Cell Viability Assessment using Trypan Blue Exclusion Assay

Concentration (µM)Total Cell CountViable Cell Count% Viability (Mean ± SD)
0 (Vehicle Control)100
0.1
1
10
50
100

Table 3: Functional Assessment of Gi/o-Coupled GPCR Activation using a cAMP Assay

CompoundConcentration (µM)cAMP Level (nM) (Mean ± SD)% Inhibition of Forskolin-stimulated cAMP (Mean ± SD)
Vehicle Control-0
Forskolin (10 µM)-N/A
Positive Control AgonistEC50
This compound0.1
This compound1
This compound10
This compound50
This compound100

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This assay determines the concentration at which this compound may induce cell death, which is crucial for interpreting functional assay results. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[6][7]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well plates

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Seed HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in DMEM.

  • Remove the medium from the wells and add 100 µL of the different concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubate the plate for 24 or 48 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Cell Viability Assessment: Trypan Blue Exclusion Assay

This assay provides a direct measure of cell viability by differentiating between live and dead cells based on membrane integrity.

Materials:

  • Cells treated with this compound (from a separate experiment or parallel plate to the cytotoxicity assay)

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

Protocol:

  • Culture and treat cells with various concentrations of this compound as described in the MTT assay protocol.

  • After the incubation period, detach the cells using trypsin-EDTA if they are adherent.

  • Resuspend the cells in a known volume of complete medium.

  • Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Load the mixture into a hemocytometer.

  • Count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.

  • Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.

Functional Assay: cAMP Measurement for Gi/o-Coupled GPCR Activation

Based on the predicted activity of structurally similar compounds, this compound may act as an agonist on a Gi/o-coupled GPCR, such as the histamine H3 receptor.[5] Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This assay measures the ability of the compound to inhibit forskolin-stimulated cAMP production.

Materials:

  • HEK293 cells stably expressing a Gi/o-coupled receptor of interest (e.g., histamine H3 receptor)

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX)

  • Forskolin

  • This compound

  • Known agonist for the receptor (positive control)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

Protocol:

  • Seed the receptor-expressing cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • On the day of the assay, remove the culture medium and wash the cells with assay buffer.

  • Add 50 µL of assay buffer containing different concentrations of this compound or the positive control agonist to the wells.

  • Incubate for 15-30 minutes at room temperature.

  • Add 50 µL of assay buffer containing a sub-maximal concentration of forskolin (e.g., 10 µM) to all wells except the basal control.

  • Incubate for 30 minutes at room temperature.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of the compound.

Mandatory Visualizations

G cluster_workflow Experimental Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add this compound (Serial Dilutions) B->C D Incubate for 24-48h C->D E1 MTT Assay D->E1 E2 Trypan Blue Assay D->E2 E3 cAMP Assay D->E3 F Data Analysis E1->F E2->F E3->F G cluster_pathway Predicted Gi/o Signaling Pathway ligand This compound (Agonist) receptor Gi/o-Coupled GPCR (e.g., Histamine H3 Receptor) ligand->receptor g_protein Gi/o Protein receptor->g_protein g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac camp cAMP ac->camp atp ATP atp->ac pka PKA Activation camp->pka

References

Application Notes and Protocols for the Quantification of 1-methyl-1H-imidazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the accurate quantification of 1-methyl-1H-imidazol-5-amine. The protocols detailed below are primarily based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for complex matrices encountered in drug development and clinical research. Additionally, a protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is presented as a viable alternative, which may require a derivatization step.

Overview of Analytical Methods

The quantification of this compound, a small polar molecule, presents unique analytical challenges. Due to its chemical properties, mass spectrometry-based methods are preferred for their high selectivity and sensitivity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of small molecules in complex biological matrices.[1] It offers excellent specificity by monitoring unique precursor-to-product ion transitions, minimizing interference from matrix components.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and thermally stable compounds. For polar amines like this compound, derivatization is often necessary to improve chromatographic behavior and sensitivity.[2][3]

Quantitative Data Summary

The following table summarizes representative quantitative parameters for the analytical methods. Note that these values are illustrative and should be determined during in-house method validation.

ParameterLC-MS/MS (Adapted from Histamine Analysis)GC-MS (Adapted from Imidazole Compound Analysis)
Linearity Range 0.1 - 100 ng/mL0.1 - 50 µg/mL
Limit of Detection (LOD) ~0.05 ng/mL0.0553 - 0.8914 µg/mL[2]
Limit of Quantification (LOQ) ~0.1 ng/mL0.2370 - 1.9373 µg/mL[2]
Recovery >85%89.82% - 109.20%[4]
Precision (RSD) <15%<10%

Experimental Protocols

This protocol is adapted from established methods for the analysis of structurally similar biogenic amines, such as histamine.[1]

3.1.1. Materials and Reagents

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., d3-1-methyl-1H-imidazol-5-amine)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

3.1.2. Sample Preparation: Protein Precipitation

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

3.1.3. LC-MS/MS Instrumental Conditions

  • HPLC System: A UHPLC or HPLC system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.[1]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • MRM Transitions (Proposed):

    • This compound: The protonated molecule [M+H]⁺ would be at m/z 98.1. A likely fragmentation would involve the neutral loss of methylamine (CH3NH2), resulting in a product ion at m/z 67.1. Thus, the transition would be m/z 98.1 → 67.1 .

    • Internal Standard (d3-1-methyl-1H-imidazol-5-amine): The protonated molecule [M+H]⁺ would be at m/z 101.1. The corresponding transition would be m/z 101.1 → 70.1 .

  • Collision Energy: To be optimized for the specific instrument.

3.1.4. Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is add_acn Add Acetonitrile (300 µL) add_is->add_acn vortex1 Vortex add_acn->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Aqueous Sample ph_adjust pH Adjustment sample->ph_adjust lle Liquid-Liquid Extraction ph_adjust->lle evaporate Evaporate Organic Layer lle->evaporate derivatize Derivatization evaporate->derivatize injection Inject into GC-MS derivatize->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (SIM) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting Fragmentation_Pathway parent [M+H]⁺ m/z 98.1 fragment [M+H - CH3NH2]⁺ m/z 67.1 parent->fragment - CH3NH2

References

Application Notes and Protocols for the Preparation of 1-methyl-1H-imidazol-5-amine Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-imidazol-5-amine is a heterocyclic amine of interest in medicinal chemistry and drug discovery due to its structural similarity to endogenous molecules like histamine. As a substituted imidazole, it serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. Accurate and reproducible experimental results rely on the correct preparation, handling, and storage of stock solutions of this compound. These application notes provide a detailed protocol for the preparation of a stock solution of this compound, including information on its chemical properties, solubility, stability, and quality control procedures.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Much of the data for solubility and stability are inferred from structurally related compounds due to limited public information on this specific molecule.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Notes
Molecular Formula C₄H₇N₃---
Molecular Weight 97.12 g/mol [2]
Appearance White to off-white solidPredicted
Melting Point 101 °C (decomposed)Predicted
pKa (Conjugate Acid) ~7.0 - 7.5Estimated based on N-methylimidazole[1][3]
Inferred Solubility
    WaterSoluble (especially as a hydrochloride salt)[1][4]
    EthanolSoluble[1][4]
    DMSO≥ 10 mg/mL[1]
    DMFSolublePredicted
Inferred Stability Stable in solid form when stored properly. Solutions may be sensitive to light and pH.[4][5]

Safety Precautions

This compound is classified as toxic if swallowed.[2] Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic compounds for biological assays.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or amber glass vials

Protocol:

  • Calculation: Determine the mass of this compound required to prepare the desired volume and concentration of the stock solution. For example, to prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 97.12 g/mol * (1000 mg / 1 g) = 0.9712 mg

  • Weighing: Accurately weigh the calculated amount of the compound using an analytical balance and transfer it to a sterile microcentrifuge tube or amber vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved. If necessary, sonicate for 5-10 minutes or gently warm the solution to 37°C to aid dissolution.[1]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4] Protect from light.

Preparation of a 10 mM Stock Solution in an Aqueous Buffer (as Hydrochloride Salt)

For applications requiring an aqueous stock solution, using the hydrochloride salt of this compound is recommended for improved water solubility.[4]

Materials:

  • This compound hydrochloride (solid)

  • Sterile, purified water or a suitable buffer (e.g., PBS)

  • Analytical balance

  • Vortex mixer

  • pH meter (optional)

Protocol:

  • Calculation: Determine the required mass of the hydrochloride salt. Note that the molecular weight will be different from the free base.

  • Weighing: Accurately weigh the compound and transfer it to a sterile tube.

  • Dissolution: Add a portion of the water or buffer to the tube.

  • Mixing: Vortex the solution until the solid is fully dissolved.

  • Volume Adjustment: Bring the solution to the final desired volume with the solvent.

  • pH Adjustment (Optional): If necessary, adjust the pH of the solution using dilute HCl or NaOH.

  • Sterilization (Optional): For cell-based assays, sterile-filter the solution through a 0.22 µm filter.

  • Storage: It is highly recommended to prepare aqueous solutions fresh for each experiment.[5] If short-term storage is necessary, store at 4°C for no longer than a few days, protected from light.

Quality Control

To ensure the accuracy of experimental results, it is crucial to verify the concentration and purity of the prepared stock solution.

Table 2: Quality Control Parameters

ParameterMethodExpected Results
Concentration UV-Vis SpectroscopyDetermine the absorbance at the λmax and calculate the concentration using the Beer-Lambert law (an extinction coefficient would need to be experimentally determined).
Purity High-Performance Liquid Chromatography (HPLC)A single major peak corresponding to the compound should be observed.
Identity Mass Spectrometry (MS)The observed mass-to-charge ratio (m/z) should correspond to the molecular weight of the compound.
UV-Vis Spectroscopy
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the stock solution. A general reversed-phase HPLC method can be employed.

  • Mobile Phase: A gradient of water and acetonitrile with a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid.

  • Column: C18 column.

  • Detection: UV detector set to the λmax determined by UV-Vis spectroscopy.

Stability and Storage

Solid this compound should be stored in a tightly sealed container in a cool, dry place, protected from light.[5] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[5]

Stock solutions in DMSO are generally stable for extended periods when stored at -20°C or -80°C and protected from light.[1][4] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Aqueous solutions are more prone to degradation and should be prepared fresh before use.[5] Factors that can contribute to degradation include elevated temperatures, light exposure, and changes in pH.[5]

Diagrams

experimental_workflow cluster_preparation Stock Solution Preparation cluster_qc Quality Control cluster_experiment Experimental Use weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve mix Vortex/Sonicate dissolve->mix store Store at -20°C/-80°C mix->store uv_vis UV-Vis Spectroscopy (Concentration) store->uv_vis hplc HPLC (Purity) store->hplc ms Mass Spectrometry (Identity) store->ms dilute Prepare Working Solution store->dilute assay Perform Experiment dilute->assay

Caption: Experimental workflow for stock solution preparation and use.

signaling_pathway receptor Target Receptor g_protein G-Protein receptor->g_protein effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response compound 1-methyl-1H- imidazol-5-amine compound->receptor Modulation

Caption: Hypothetical signaling pathway modulation.

References

Application of Imidazole Derivatives in Neuroscience Research: A Focus on Histamine H3 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The imidazole nucleus is a fundamental component of many biologically active molecules and a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have garnered significant attention in neuroscience research due to their ability to interact with various central nervous system (CNS) targets, including histamine, serotonin, and imidazoline receptors.[3][4][5] While direct research on 1-methyl-1H-imidazol-5-amine is limited, structurally related compounds, such as the histamine H3 receptor (H3R) agonist 1-(1H-imidazol-5-yl)-N-methylmethanamine (also known as VUF 5681), provide a strong framework for understanding the potential applications of this chemical class in neuroscience.[3] This document will detail the application of such imidazole derivatives, focusing on their role as H3R agonists, and provide exemplary protocols for their investigation.

Application Notes

Imidazole-based compounds are particularly relevant as modulators of the histamine H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the CNS.[3] The H3R acts as a presynaptic autoreceptor, controlling the synthesis and release of histamine.[3] It also functions as a heteroreceptor, modulating the release of other crucial neurotransmitters like acetylcholine, norepinephrine, dopamine, and serotonin.[3] This regulatory role makes the H3R a compelling therapeutic target for a variety of neurological and psychiatric conditions, including cognitive deficits, sleep-wake disorders, and attention-deficit/hyperactivity disorder (ADHD).[3]

Compounds like 1-(1H-imidazol-5-yl)-N-methylmethanamine are presumed to act as agonists at the H3 receptor.[3] Agonism at the H3R typically results in the inhibition of neurotransmitter release through the activation of the Gi/o family of G proteins.[3] This mechanism of action suggests potential therapeutic applications in conditions characterized by excessive neurotransmitter activity.

Key Research Applications:

  • Modulation of Neurotransmitter Release: Studying the effect of imidazole derivatives on the release of various neurotransmitters (e.g., histamine, dopamine, acetylcholine) in different brain regions.

  • Investigation of Sleep-Wake Cycles: Assessing the impact of these compounds on sleep architecture and duration in animal models.

  • Cognitive Function Studies: Evaluating the potential of these molecules to influence learning, memory, and attention in behavioral paradigms.

  • Analgesic and Anti-inflammatory Research: Exploring the role of H3R agonism in pain pathways and neuroinflammation.[1]

Quantitative Data Summary

ParameterTypical Value Range (for a potent agonist)Description
Binding Affinity (Ki) 1 - 100 nMConcentration of the compound required to occupy 50% of the H3 receptors in a competitive binding assay.
Functional Potency (EC50) 10 - 500 nMConcentration of the compound that produces 50% of the maximum response in a functional assay (e.g., GTPγS binding).
Selectivity >100-fold vs. other histamine receptorsRatio of binding affinity for the H3 receptor compared to H1, H2, and H4 receptors.
Brain Penetration Brain/Plasma ratio > 0.5The ability of the compound to cross the blood-brain barrier.

Signaling Pathway

The presumptive signaling pathway for an imidazole-based H3 receptor agonist is depicted below. Upon binding to the H3R, the agonist induces a conformational change, leading to the activation of the associated Gi/o protein. This results in the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately leading to a reduction in neurotransmitter release.

H3R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Imidazole_Agonist This compound (or related agonist) H3R Histamine H3 Receptor (H3R) Imidazole_Agonist->H3R Binds Gi_o Gi/o Protein H3R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Decreases production Neurotransmitter_Release Neurotransmitter Release cAMP->Neurotransmitter_Release Leads to Reduced Preclinical_Workflow Compound_Synthesis Compound Synthesis (this compound) In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening Binding_Assay Receptor Binding Assay (H3R Affinity) In_Vitro_Screening->Binding_Assay Functional_Assay Functional Assay (GTPγS, cAMP) In_Vitro_Screening->Functional_Assay In_Vivo_Studies In Vivo Studies Binding_Assay->In_Vivo_Studies Functional_Assay->In_Vivo_Studies PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Studies->PK_PD Behavioral_Models Behavioral Models (Cognition, Sleep) In_Vivo_Studies->Behavioral_Models Toxicity_Assessment Toxicity Assessment PK_PD->Toxicity_Assessment Behavioral_Models->Toxicity_Assessment Lead_Optimization Lead Optimization Toxicity_Assessment->Lead_Optimization

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-methyl-1H-imidazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 1-methyl-1H-imidazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and reliable synthetic pathway is a two-step process. The first step involves the N-methylation of 4(5)-nitroimidazole to produce 1-methyl-5-nitroimidazole. The subsequent step is the reduction of the nitro group to yield the final product, this compound.

Q2: What are the critical parameters to control during the N-methylation of 4(5)-nitroimidazole?

A2: Key parameters to control are the choice of base, solvent, and reaction temperature. These factors significantly influence the regioselectivity of the methylation, determining the ratio of the desired 1-methyl-5-nitroimidazole to the undesired 1-methyl-4-nitroimidazole isomer.[1]

Q3: Which reducing agents are effective for the conversion of 1-methyl-5-nitroimidazole to this compound?

A3: Several reducing agents can be employed for this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.[2] Other effective reagents include tin(II) chloride (SnCl2) and sodium borohydride (NaBH4) in the presence of a catalyst.[2]

Q4: How can I purify the final product, this compound?

A4: Due to its basic nature, this compound is typically purified by column chromatography on silica gel. To prevent streaking, it is advisable to add a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to the eluent.[3] For improved stability and handling, the free base can be converted to its hydrochloride salt by treating a solution of the purified amine with HCl in a suitable solvent like diethyl ether or dioxane.[3]

Q5: My final product is unstable. What are the recommended storage conditions?

A5: Aminoimidazoles can be susceptible to degradation. It is recommended to store the purified this compound as its hydrochloride salt in a tightly sealed container, protected from light and moisture, at low temperatures (2-8 °C). For solutions, it is best to prepare them fresh. If short-term storage is necessary, store solutions at -20°C and protect them from light.

Troubleshooting Guides

Issue 1: Low Yield in N-methylation of 4(5)-Nitroimidazole

Low yield in the first step of the synthesis can be attributed to several factors, including incomplete reaction, side product formation, and challenging purification.

Potential Cause Recommended Solution
Poor Regioselectivity The methylation of 4(5)-nitroimidazole can lead to a mixture of 1-methyl-4-nitroimidazole and the desired 1-methyl-5-nitroimidazole. The ratio is highly dependent on reaction conditions. To favor the 5-nitro isomer, lower reaction temperatures (around 75 °C) are generally preferred when using reactive alkylating agents.[1]
Inappropriate Base/Solvent Combination The choice of base and solvent is crucial. Using potassium carbonate (K2CO3) in acetonitrile at elevated temperatures (e.g., 60 °C) has been shown to provide good yields of N-alkylated 5-nitroimidazoles.[4]
Suboptimal Reaction Temperature Alkylation at room temperature often results in low yields. Heating the reaction mixture can significantly improve the reaction rate and yield.[4]
Difficult Product Isolation The product and starting material may have similar polarities, making separation by column chromatography challenging. Careful selection of the eluent system is necessary.
Issue 2: Low Yield in the Reduction of 1-Methyl-5-nitroimidazole

The reduction of the nitro group on the imidazole ring can be challenging and is a common source of low overall yield.

Potential Cause Recommended Solution
Catalyst Poisoning (Catalytic Hydrogenation) The imidazole ring, and particularly sulfur-containing impurities, can poison the palladium catalyst, leading to incomplete reduction. Ensure the starting material is of high purity. If poisoning is suspected, increasing the catalyst loading or using a more robust catalyst may be necessary.
Incomplete Reaction The reduction of nitroimidazoles can be sluggish. For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring. For chemical reductions (e.g., with SnCl2), extending the reaction time or gentle heating may be required. Monitoring the reaction by TLC is crucial.[2]
Side Reactions Over-reduction or side reactions involving the imidazole ring can occur, especially under harsh conditions. Use milder reducing agents and control the reaction temperature.
Product Degradation during Workup The resulting amine is a polar compound and can be sensitive. During workup, avoid prolonged exposure to strong acids or bases at high temperatures. An acid-base extraction can be an effective method for isolation.
Difficult Product Purification The high polarity of this compound can make it difficult to elute from a silica gel column. Use a polar eluent system, such as a gradient of methanol in dichloromethane, with the addition of a small amount of triethylamine or ammonium hydroxide to prevent tailing.[3]

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-5-nitroimidazole

This protocol is a general guideline based on literature procedures for the N-alkylation of nitroimidazoles.[4]

Materials:

  • 4(5)-Nitroimidazole

  • Methyl iodide or dimethyl sulfate

  • Potassium carbonate (K2CO3)

  • Anhydrous acetonitrile (CH3CN)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of 4(5)-nitroimidazole (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.1 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the methylating agent (methyl iodide or dimethyl sulfate, 1.2 eq) dropwise.

  • Heat the reaction mixture to 60 °C and stir for 1-3 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

This protocol outlines the reduction of 1-methyl-5-nitroimidazole via catalytic hydrogenation.

Materials:

  • 1-Methyl-5-nitroimidazole

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas

  • Celite

Procedure:

  • Dissolve 1-methyl-5-nitroimidazole (1.0 eq) in methanol or ethanol in a suitable hydrogenation vessel.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm, or use a hydrogen balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography as described in the FAQs.

Data Presentation

Table 1: Comparison of Conditions for N-methylation of 4(5)-Nitroimidazole

Base Solvent Temperature (°C) Typical Yield Range (%) Reference
K2CO3Acetonitrile6066-85[4]
KOHDMSO or DMFRoom Temp. to 60Variable, often lower

Table 2: Common Reducing Agents for Nitroimidazole Reduction

Reducing Agent Typical Solvent Key Considerations Reference
H2, Pd/CMethanol, EthanolPotential for catalyst poisoning.[2]
SnCl2Ethanol, Ethyl AcetateOften requires acidic conditions and careful workup. Can be very effective.[2]
NaBH4, CatalystMethanol/WaterMay require a co-catalyst like CoSO4.[2]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: N-methylation cluster_step2 Step 2: Reduction 4(5)-Nitroimidazole 4(5)-Nitroimidazole Reaction_1 N-methylation 4(5)-Nitroimidazole->Reaction_1 Methylating_Agent Methylating Agent (e.g., CH3I) Methylating_Agent->Reaction_1 1-Methyl-5-nitroimidazole 1-Methyl-5-nitroimidazole Reaction_1->1-Methyl-5-nitroimidazole Reaction_2 Reduction 1-Methyl-5-nitroimidazole->Reaction_2 Reducing_Agent Reducing Agent (e.g., H2, Pd/C) Reducing_Agent->Reaction_2 This compound This compound Reaction_2->this compound

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield cluster_methylation N-methylation Step cluster_reduction Reduction Step cluster_purification Purification Low_Yield Low Yield Observed Check_Regioselectivity Check Regioselectivity (1H NMR) Low_Yield->Check_Regioselectivity Step 1 Issue? Check_Catalyst_Activity Check Catalyst Activity/ Consider Poisoning Low_Yield->Check_Catalyst_Activity Step 2 Issue? Optimize_Chromatography Optimize Column Chromatography (Solvent System, Basic Modifier) Low_Yield->Optimize_Chromatography Purification Issue? Optimize_Conditions Optimize Reaction Conditions (Base, Solvent, Temp) Check_Regioselectivity->Optimize_Conditions Check_Starting_Material Check Purity of 4(5)-Nitroimidazole Optimize_Conditions->Check_Starting_Material Monitor_Reaction_Progress Monitor Reaction Progress (TLC) Check_Catalyst_Activity->Monitor_Reaction_Progress Optimize_Reducing_Agent Optimize Reducing Agent/ Conditions Monitor_Reaction_Progress->Optimize_Reducing_Agent Consider_Salt_Formation Consider Salt Formation for Stability Optimize_Chromatography->Consider_Salt_Formation

Caption: Troubleshooting logic for low yield in synthesis.

References

Technical Support Center: Optimizing Reductive Amination of Imidazole Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reductive amination conditions for imidazole aldehydes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the reductive amination of imidazole aldehydes.

Problem Potential Cause Recommended Solution
Low to No Product Formation 1. Inefficient Imine/Iminium Ion Formation: The equilibrium between the aldehyde/amine and the imine may not favor the imine.[1] 2. Aldehyde Reduction: The reducing agent is reducing the starting aldehyde to an alcohol before it can form an imine.[2][3] 3. Deactivated Amine: The amine starting material may be a salt (e.g., hydrochloride salt), reducing its nucleophilicity. 4. Steric Hindrance: Bulky substituents on the imidazole aldehyde or the amine can slow down the reaction.1. Promote Imine Formation: - Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves.[4] - Perform the reaction under mildly acidic conditions (pH 4-5) by adding a catalytic amount of acetic acid to facilitate imine formation.[5] 2. Use a Milder Reducing Agent: Switch to a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), which is known to reduce iminium ions much faster than aldehydes.[6][7][8] 3. Neutralize Amine Salt: If using an amine salt, add one equivalent of a non-nucleophilic base like triethylamine (NEt₃) to liberate the free amine. 4. Adjust Reaction Conditions: Increase the reaction temperature or extend the reaction time. Consider using a Lewis acid catalyst like Ti(OiPr)₄ to activate the aldehyde.[2]
Formation of Byproducts 1. Over-alkylation: A primary amine product reacts further with the aldehyde to form a tertiary amine.[2][4] 2. Aldehyde Reduction: As mentioned above, reduction of the starting aldehyde to the corresponding alcohol.[2] 3. Imidazole Ring Reduction: Although less common, harsh reducing conditions could potentially affect the imidazole ring.1. Control Stoichiometry: Use a slight excess of the amine relative to the aldehyde. A stepwise procedure, where the imine is formed first followed by the addition of the reducing agent, can also help minimize this.[9] 2. Selective Reducing Agent: Employ NaBH(OAc)₃ or NaBH₃CN, which show high selectivity for the iminium ion over the aldehyde.[2][6] 3. Use Mild Conditions: Avoid overly strong reducing agents and harsh reaction conditions.
Difficult Product Purification 1. Co-elution of Product and Unreacted Amine: The product and starting amine may have similar polarities. 2. Emulsion during Aqueous Workup: Imidazole-containing compounds can sometimes act as surfactants. 3. Poor Solubility of the Product: The final product may have limited solubility in common extraction solvents.1. Scavenging Excess Amine: Use a polymer-supported aldehyde (scavenger resin) to remove excess primary or secondary amine from the reaction mixture. 2. Improve Phase Separation: Add brine (saturated NaCl solution) during the aqueous workup to break emulsions. 3. Optimize Extraction: Use a different organic solvent for extraction. If the product is basic, an acid-base extraction can be effective.[10] Consider precipitating the product as a salt (e.g., HCl salt).

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for the reductive amination of imidazole aldehydes?

The choice of reducing agent is critical for a successful reaction. Here is a comparison of commonly used reducing agents:

Reducing AgentAdvantagesDisadvantagesRecommended For
Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) - Highly selective for imines/iminium ions over aldehydes.[6][7][11] - Effective in one-pot procedures.[7][8] - Milder and less toxic than NaBH₃CN.[7]- Water-sensitive; not compatible with protic solvents like methanol.[7][12]One-pot reactions with a wide range of imidazole aldehydes and amines, especially when aldehyde reduction is a concern.
Sodium Cyanoborohydride (NaBH₃CN) - Selectively reduces iminium ions at neutral or slightly acidic pH.[2][13] - Tolerant to water and can be used in protic solvents like methanol.[12]- Highly toxic and can release hydrogen cyanide gas, especially under acidic conditions.[11]One-pot reactions where a protic solvent is preferred, but requires careful handling due to toxicity.
Sodium Borohydride (NaBH₄) - Inexpensive and readily available.[14] - Effective reducing agent for pre-formed imines.- Can readily reduce aldehydes, leading to alcohol byproducts if not used in a stepwise manner.[1][2][12]A two-step procedure where the imine is formed first, followed by the addition of NaBH₄.[9]
Q2: What is the optimal pH for the reductive amination of imidazole aldehydes?

A mildly acidic pH of 4-5 is generally optimal.[2] This pH is a compromise: it is acidic enough to catalyze the formation of the iminium ion, which is more electrophilic and thus more readily reduced, but not so acidic that it fully protonates the starting amine, which would render it non-nucleophilic.[2] Acetic acid is commonly used as a catalyst to achieve the desired pH.[5]

Q3: Which solvent should I use?

The choice of solvent often depends on the reducing agent.

  • For NaBH(OAc)₃ (STAB) , aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are preferred as STAB is water-sensitive.[7][12]

  • For NaBH₃CN , methanol (MeOH) is a common choice as the reagent is stable in this solvent.[12]

  • For NaBH₄ , alcoholic solvents like methanol (MeOH) or ethanol (EtOH) are typically used.[12]

Recent studies have also explored greener solvents like ethyl acetate, which can be effective, particularly with STAB.

Q4: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a common method to monitor the reaction. You can spot the reaction mixture alongside your starting materials. The disappearance of the aldehyde and the appearance of a new, more polar spot (the amine product) indicate that the reaction is proceeding. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is adapted for a generic imidazole aldehyde and a primary amine.

Materials:

  • Imidazole aldehyde (1.0 equiv)

  • Primary amine (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic acid (catalytic amount, ~0.1 equiv)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Procedure:

  • To a solution of the imidazole aldehyde in DCE or THF, add the primary amine followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1 to 24 hours.[8]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Stepwise Reductive Amination of an Imidazole Aldehyde using Sodium Borohydride

This protocol is based on the synthesis of N-((1H-imidazol-5-yl)methyl)-1-phenylmethanamine.[15]

Materials:

  • Imidazole-5-carboxaldehyde (1.0 equiv)

  • Benzylamine (1.0 equiv)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄) (1.2 equiv)

  • Activated 4 Å molecular sieves

Procedure:

  • Dissolve the imidazole-5-carboxaldehyde in methanol.

  • Add the benzylamine and activated 4 Å molecular sieves.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12 hours to facilitate imine formation.

  • Add sodium borohydride (NaBH₄) portion-wise to the mixture and continue stirring at room temperature for 3 hours.

  • Quench the reaction by adding water and stir for 10 minutes.

  • Filter the mixture through a pad of Celite to remove the molecular sieves.

  • Evaporate the filtrate under reduced pressure.

  • Take up the residue in ethyl acetate and wash the organic layer with 2N NaOH.

  • Dry the organic layer over sodium sulfate and concentrate in vacuo.

  • Purify the crude material by column chromatography.

Visualized Workflows

ReductiveAminationWorkflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification Imidazole Aldehyde Imidazole Aldehyde Mix & Stir in Solvent Mix & Stir in Solvent Imidazole Aldehyde->Mix & Stir in Solvent Amine (Primary or Secondary) Amine (Primary or Secondary) Amine (Primary or Secondary)->Mix & Stir in Solvent Imine/Iminium Formation Imine/Iminium Formation Mix & Stir in Solvent->Imine/Iminium Formation Add Reducing Agent Add Reducing Agent Imine/Iminium Formation->Add Reducing Agent Reduction Reduction Add Reducing Agent->Reduction Quench Reaction Quench Reaction Reduction->Quench Reaction Aqueous Workup / Extraction Aqueous Workup / Extraction Quench Reaction->Aqueous Workup / Extraction Purification (e.g., Chromatography) Purification (e.g., Chromatography) Aqueous Workup / Extraction->Purification (e.g., Chromatography) Final Product Final Product Purification (e.g., Chromatography)->Final Product

Caption: General workflow for the reductive amination of imidazole aldehydes.

Troubleshooting_Reductive_Amination Start Start Low Yield? Low Yield? Start->Low Yield? Check Imine Formation Check Imine Formation Low Yield?->Check Imine Formation Yes Successful Reaction Successful Reaction Low Yield?->Successful Reaction No Aldehyde Reduction? Aldehyde Reduction? Check Imine Formation->Aldehyde Reduction? Use Milder Reducing Agent (STAB) Use Milder Reducing Agent (STAB) Aldehyde Reduction?->Use Milder Reducing Agent (STAB) Yes Over-alkylation? Over-alkylation? Aldehyde Reduction?->Over-alkylation? No Use Milder Reducing Agent (STAB)->Successful Reaction Adjust Stoichiometry Adjust Stoichiometry Over-alkylation?->Adjust Stoichiometry Yes Over-alkylation?->Successful Reaction No Adjust Stoichiometry->Successful Reaction

Caption: A decision tree for troubleshooting common issues in reductive amination.

References

Technical Support Center: Purification of Polar Methylated Amines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of polar methylated amines.

Frequently Asked Questions (FAQs)

Q1: Why is separating low-boiling-point methylated amines like trimethylamine and dimethylamine so difficult via standard distillation?

Separating low-boiling-point methylated amines is challenging primarily due to their very close boiling points and the formation of azeotropes, which are mixtures that boil at a constant temperature, preventing separation by simple fractional distillation.[1][2] For instance, dimethylamine boils at approximately 6.8 °C and trimethylamine at 3 °C.[1]

Troubleshooting & Solutions:

  • Extractive Distillation: This is a common industrial method. It involves introducing a solvent, typically water, into the distillation column.[3] The solvent alters the relative volatilities of the amines, making separation more feasible. The process often involves a multi-column setup for separating crude mixtures and then purifying the target amine.[3]

  • Pressure Variation: Distillation at different pressures can sometimes shift the azeotrope composition, allowing for separation.

  • Selective Absorption: One process involves the selective absorption of dimethylamine in water under pressure, allowing the less soluble trimethylamine to be separated.[4]

  • Conversion to Salts: A highly effective lab-scale method is to convert the amine mixture into salts. Different amines can exhibit different salt solubilities, allowing for separation by fractional crystallization. The purified amine can then be regenerated by adding a base.

Q2: My polar amine is streaking on my silica gel TLC plate and I get poor recovery from my flash column. What's happening and how can I fix it?

This is a very common problem. The highly polar nature of amines leads to strong interactions with the acidic silanol groups on the surface of standard silica gel.[5] This acid-base interaction causes the amine to bind irreversibly or elute very slowly, resulting in significant streaking on TLC plates and low or no recovery from a flash column.[5][6]

Troubleshooting & Solutions:

  • Mobile Phase Modification:

    • Add a Competing Base: Incorporating a small amount of a basic modifier into your mobile phase can neutralize the acidic silica sites. Common choices include triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), typically at concentrations of 0.5-2%.[7][8] A standard eluent system might be Dichloromethane/Methanol/Ammonium Hydroxide.[7]

  • Use an Alternative Stationary Phase:

    • Amine-Functionalized Silica: These columns have an amino-functionalized surface that masks the acidic silanols, minimizing the strong interactions that cause streaking and improving separation.[5][9] This often allows for the use of simpler solvent systems like hexane/ethyl acetate.[9]

    • Reversed-Phase Chromatography (C18): For highly polar amines, reversed-phase chromatography can be very effective. The separation occurs on a nonpolar stationary phase with a polar mobile phase (e.g., acetonitrile/water or methanol/water).[7] Adjusting the pH of the mobile phase with a modifier like triethylamine (TEA) can improve peak shape by ensuring the amine is in its neutral, free-base form.[5]

Troubleshooting Workflow for Amine Chromatography

G cluster_legend Legend Problem Problem Check Check Action Action Outcome Outcome start Problem: Amine streaks on silica TLC/column check_modifier Try adding 1-2% Et3N or NH4OH to eluent start->check_modifier success1 Outcome: Successful Separation check_modifier->success1 Streaking resolved switch_phase Switch Stationary Phase check_modifier->switch_phase Streaking persists amine_silica Use Amine-Functionalized Silica Column switch_phase->amine_silica Normal Phase Preference rev_phase Use Reversed-Phase (C18) with pH modifier (e.g., TEA) switch_phase->rev_phase High Polarity Compound success2 Outcome: Successful Separation amine_silica->success2 Use simple eluent (e.g., Hex/EtOAc) success3 Outcome: Successful Separation rev_phase->success3 Use ACN/H2O or MeOH/H2O

Caption: Troubleshooting workflow for polar amine purification via column chromatography.

Q3: How can I effectively remove water from my polar methylated amine sample?

Water is a persistent impurity due to the high polarity and hygroscopic nature of many amines.

Troubleshooting & Solutions:

  • Azeotropic Distillation: For amines that form azeotropes with water, distilling with a solvent that forms a lower-boiling azeotrope with water (like toluene or benzene) can effectively remove it.

  • Drying Agents: Use a suitable drying agent. Standard agents like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can be used, but for rigorous drying, stronger agents like potassium hydroxide (KOH) pellets or calcium hydride (CaH₂) are often employed. Ensure the drying agent does not react with your amine.

  • Salting Out: In an aqueous solution, adding a salt like potassium carbonate (K₂CO₃) can decrease the amine's solubility in the aqueous layer, allowing for easier extraction into an organic solvent.[10]

  • Countercurrent Extraction: A continuous process can be used where the amine feed is contacted with a countercurrent flow of a concentrated alkali solution (e.g., 55-70% NaOH), which simultaneously dries the amine and removes salt impurities.[11]

Q4: What is a reliable purification method for a polar amine that is sensitive to heat or difficult to chromatograph?

For amines that are thermally unstable or prove challenging for chromatography, conversion to a salt followed by recrystallization is a robust and highly effective classical method.[12][13][14]

Troubleshooting & Solutions:

  • Purification via Salt Formation: This method exploits the basicity of the amine. By treating the crude amine with an acid, a stable ammonium salt is formed, which often has different solubility properties than the impurities, allowing it to be purified by precipitation and recrystallization.

  • Modern Variations:

    • Trichloroacetic Acid (TCA) Method: This technique uses TCA to precipitate the amine salt. A key advantage is that after purification, the salt can be gently heated to decarboxylate the TCA, releasing the pure amine along with volatile byproducts (chloroform and CO₂), simplifying the final isolation step.[12][13]

    • Selective Ammonium Carbamate Crystallization (SACC): A newer, waste-free method involves reacting the crude amine mixture with CO₂ to form ammonium carbamate salts. Primary amines, in particular, form salts with distinct solubility profiles, enabling their selective crystallization from secondary and tertiary amines.[15]

Comparison of Salt-Based Purification Methods

MethodAcid UsedTypical YieldTypical PurityKey AdvantageReference
Classical HCl Salt Hydrochloric Acid (HCl)VariableGood to ExcellentWidely applicable, well-established.[14]
TCA Precipitation Trichloroacetic Acid (TCA)40 - 98%HighEasy liberation of free amine (decarboxylation).[12][13][12][13]
SACC Carbon Dioxide (CO₂)up to 94%> 99%Waste-free, highly selective for primary amines.[15][15]
Enamine Salt Recrystallization (Varies)83 - 89%98.5 - 99.4%Effective for specific amine classes.[16]

Experimental Protocols

Protocol 1: General Purification via Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude amine mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Acidification: Slowly add a solution of 10% hydrochloric acid (HCl) in water while stirring vigorously.[14] The amine hydrochloride salt will precipitate out of the organic solvent. Monitor the pH to ensure complete protonation.

  • Isolation: Collect the precipitated salt by filtration and wash it with a small amount of cold organic solvent to remove non-basic impurities.

  • Recrystallization (Optional): For higher purity, recrystallize the salt from a suitable solvent system (e.g., ethanol/ether).

  • Liberation of Free Amine: Suspend the purified salt in water or a biphasic mixture. Add a base, such as 1M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃), until the solution is basic (pH > 9).[14]

  • Extraction: Extract the liberated free amine into an organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.

Protocol 2: Purification via Amine-Functionalized Flash Chromatography
  • Select Stationary Phase: Choose an amine-functionalized silica gel column (often labeled "NH₂" or "KP-NH").[9]

  • Develop Eluent System: Use TLC plates with the same stationary phase to find a suitable solvent system. Start with non-polar systems like hexane/ethyl acetate, which are often effective without basic additives on this type of column.[9]

  • Column Preparation: Pack the column with the amine-functionalized silica and equilibrate thoroughly with the chosen mobile phase.

  • Loading: Dissolve the crude amine in a minimal amount of the mobile phase or a compatible solvent and load it onto the column.

  • Elution: Run the column using the developed solvent system, collecting fractions and monitoring by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Decision Tree for Selecting a Purification Method

G start Start: Crude Polar Methylated Amine thermostable Is the amine thermally stable? start->thermostable boiling_points Are boiling points of components far apart? thermostable->boiling_points Yes chrom_amenable Is amine amenable to chromatography? thermostable->chrom_amenable No boiling_points->chrom_amenable No distillation Method: Fractional or Extractive Distillation boiling_points->distillation Yes salt_formation Method: Salt Formation & Recrystallization (TCA, HCl, CO2) chrom_amenable->salt_formation No chromatography Method: Column Chromatography (Amine-Silica or Reversed-Phase) chrom_amenable->chromatography Yes

Caption: Decision tree for selecting a suitable purification method for polar methylated amines.

References

preventing side reactions in the N-methylation of 1H-imidazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the N-methylation of 1H-imidazol-5-amine. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this specific chemical transformation.

Troubleshooting Guides

This section addresses common issues encountered during the N-methylation of 1H-imidazol-5-amine, focusing on preventing side reactions and optimizing product yield.

Issue Potential Cause Recommended Solution
Low to No Yield of N-methyl-1H-imidazol-5-amine 1. Ineffective Methylating Agent: The chosen methylating agent may not be reactive enough under the applied conditions. 2. Inappropriate Base: The base may not be strong enough to deprotonate the amine, or it may be sterically hindered. 3. Unsuitable Solvent: The solvent may not adequately dissolve the reactants or may interfere with the reaction. 4. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.1. Switch to a more reactive methylating agent, such as methyl iodide or dimethyl sulfate.[1][2] 2. Use a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).[1] 3. Employ a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile.[1] 4. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS.[1]
Formation of Multiple Products (Side Reactions) 1. N1 and/or N3 Ring Methylation: The nitrogen atoms on the imidazole ring are also nucleophilic and can be methylated. 2. Di-methylation of the Amine: The newly formed secondary amine can be further methylated to a tertiary amine. 3. Quaternary Ammonium Salt Formation: Over-methylation of either the exocyclic amine or the imidazole ring nitrogens can lead to the formation of quaternary ammonium salts.[3][4]1. Employ a protecting group strategy for the imidazole nitrogen (e.g., Trityl group) to ensure selective methylation of the exocyclic amine.[5][6] 2. Use a stoichiometric amount of the methylating agent (1.0-1.2 equivalents) and add it slowly to the reaction mixture.[1] 3. Carefully control the stoichiometry of the methylating agent and monitor the reaction closely to avoid over-methylation.
Difficult Product Purification 1. Similar Polarity of Products: The desired product and the side products (ring-methylated isomers) may have very similar polarities, making separation by standard column chromatography challenging. 2. Product Tailing on Silica Gel: The basic nature of the amine product can lead to strong interactions with the acidic silica gel, causing tailing and poor separation.1. Utilize advanced purification techniques such as preparative HPLC or specialized chromatography columns. 2. Add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent during column chromatography to improve peak shape.[1] Consider using a different stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to consider during the N-methylation of 1H-imidazol-5-amine?

A1: The main side reactions are methylation on one of the imidazole ring nitrogens (N1 or N3 position) and di-methylation of the exocyclic amine group to form a tertiary amine. Further methylation can lead to the formation of quaternary ammonium salts.

Q2: How can I selectively methylate the exocyclic amine over the imidazole ring nitrogens?

A2: The most effective method is to use a protecting group for the imidazole nitrogen. The trityl group is a common choice as it is bulky and can be introduced selectively. After protection, the exocyclic amine can be methylated, followed by the removal of the protecting group.[5][6]

Q3: Which methylating agent is best for this reaction?

A3: The choice of methylating agent depends on the desired reactivity and the sensitivity of your starting material.

  • Methyl iodide (CH₃I) is highly reactive and commonly used.[1]

  • Dimethyl sulfate ((CH₃)₂SO₄) is also very reactive but is more toxic.[2][4]

  • Dimethyl carbonate (DMC) is a greener, less toxic alternative, but may require more forcing conditions.[7][8]

Q4: What are the optimal reaction conditions to minimize side reactions?

A4: To minimize side reactions, it is recommended to:

  • Use a protecting group for the imidazole ring.

  • Carefully control the stoichiometry of the methylating agent (use a slight excess, around 1.1-1.2 equivalents).

  • Add the methylating agent slowly to the reaction mixture.

  • Use a non-nucleophilic base such as potassium carbonate or sodium hydride.[1]

  • Employ a polar aprotic solvent like DMF.[1]

  • Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time.

Q5: How can I confirm the structure of my methylated product and identify any isomers?

A5: A combination of analytical techniques is recommended. 1H and 13C NMR spectroscopy can help determine the position of the methyl group. Mass spectrometry will confirm the molecular weight of the product. In cases of isomeric mixtures, techniques like 2D NMR (NOESY) can be useful to establish through-space proximities, and separation by HPLC followed by individual characterization is often necessary.

Data Presentation

The following tables provide illustrative data on the impact of different reaction parameters on the N-methylation of 1H-imidazol-5-amine. Note: These values are representative and may vary based on specific experimental conditions.

Table 1: Comparison of Methylating Agents

Methylating AgentBaseSolventTemperature (°C)Time (h)Yield of N-methyl-1H-imidazol-5-amine (%)Side Products (%)
Methyl IodideK₂CO₃DMF2512~75~20 (Ring Methylation), ~5 (Di-methylation)
Dimethyl SulfateK₂CO₃DMF258~80~15 (Ring Methylation), ~5 (Di-methylation)
Dimethyl CarbonateDBUNone15024~60~30 (Ring Methylation), <5 (Di-methylation)

Table 2: Effect of Protecting Group on Selectivity

SubstrateMethylating AgentBaseSolventYield of N-methyl-1H-imidazol-5-amine (%)Ring Methylation (%)
1H-imidazol-5-amineMethyl IodideK₂CO₃DMF~75~20
1-Trityl-1H-imidazol-5-amineMethyl IodideK₂CO₃DMF>95 (after deprotection)<2

Experimental Protocols

Protocol 1: N-methylation of 1H-imidazol-5-amine (without protecting group)
  • Reaction Setup: To a solution of 1H-imidazol-5-amine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Addition of Methylating Agent: Cool the mixture to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. Gentle heating (e.g., 40-50 °C) can be applied if the reaction is sluggish.[1]

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel, using a mobile phase containing a small amount of triethylamine (e.g., 0.5%) to prevent tailing.[1]

Protocol 2: Selective N-methylation using a Trityl Protecting Group

Step 1: Protection of the Imidazole Nitrogen

  • Reaction Setup: Dissolve 1H-imidazol-5-amine (1.0 eq) in anhydrous DMF. Add triethylamine (1.2 eq).

  • Addition of Trityl Chloride: Slowly add a solution of trityl chloride (1.1 eq) in DMF.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.[6]

  • Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude 1-Trityl-1H-imidazol-5-amine by column chromatography.[6]

Step 2: N-methylation of the Protected Amine

  • Follow Protocol 1 using 1-Trityl-1H-imidazol-5-amine as the starting material.

Step 3: Deprotection of the Trityl Group

  • Reaction Setup: Dissolve the N-methylated, trityl-protected intermediate in dichloromethane (DCM).

  • Acidic Cleavage: Add a solution of trifluoroacetic acid (TFA) in DCM (typically 1-5% v/v).[6]

  • Reaction: Stir at room temperature for 1-2 hours, monitoring by TLC.[6]

  • Work-up and Purification: Neutralize the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer, wash with water and brine, dry over sodium sulfate, and concentrate. Purify the final product, N-methyl-1H-imidazol-5-amine, by column chromatography.[6]

Visualizations

Reaction_Pathway cluster_main N-Methylation of 1H-imidazol-5-amine cluster_side Side Reactions Start 1H-imidazol-5-amine DesiredProduct N-methyl-1H-imidazol-5-amine (Desired Product) Start->DesiredProduct Exocyclic Amine Methylation SideProduct1 N1/N3-methyl-1H-imidazol-5-amine (Ring Methylation) Start->SideProduct1 Ring Nitrogen Methylation MethylatingAgent Methylating Agent (e.g., CH3I) MethylatingAgent->DesiredProduct Base Base (e.g., K2CO3) Base->DesiredProduct SideProduct2 N,N-dimethyl-1H-imidazol-5-amine (Di-methylation) DesiredProduct->SideProduct2 Further Methylation SideProduct3 Quaternary Ammonium Salt (Over-methylation) SideProduct1->SideProduct3 SideProduct2->SideProduct3

Caption: Reaction pathway for the N-methylation of 1H-imidazol-5-amine and potential side reactions.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow Start Experiment Start: N-methylation of 1H-imidazol-5-amine CheckYield Low Yield? Start->CheckYield CheckPurity Multiple Products? CheckYield->CheckPurity No OptimizeConditions Optimize Reaction Conditions: - Stronger Base - More Reactive Methylating Agent - Higher Temperature CheckYield->OptimizeConditions Yes UseProtectingGroup Implement Protecting Group Strategy (e.g., Trityl) CheckPurity->UseProtectingGroup Yes (Ring Methylation) OptimizePurification Optimize Purification: - Basic Modifier in Eluent - Preparative HPLC CheckPurity->OptimizePurification Yes (Difficult Separation) Success Successful Synthesis CheckPurity->Success No OptimizeConditions->CheckYield UseProtectingGroup->Start OptimizePurification->Success

Caption: A logical workflow for troubleshooting common issues in the N-methylation of 1H-imidazol-5-amine.

References

Technical Support Center: Improving the Solubility of 1-Methyl-1H-imidazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methyl-1H-imidazol-5-amine. The following information is designed to help you overcome common solubility challenges in aqueous buffers.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Compound Precipitates When Added to Aqueous Buffer

Question: I dissolved this compound in an organic solvent to make a stock solution. When I dilute it into my aqueous assay buffer, a precipitate forms immediately. How can I resolve this?

Answer: This is a common issue when a compound has low aqueous solubility and the concentrated stock in an organic solvent "crashes out" upon dilution into an aqueous medium.[1] Here are several strategies to address this:

  • Reduce the Final Concentration: The simplest approach is to work with a lower final concentration of the compound in your assay.[1]

  • Decrease the Organic Solvent Percentage: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is as low as possible, typically below 0.5%, to minimize its effect on solubility and potential cellular toxicity.[1]

  • Adjust the Buffer pH: Since this compound is a basic compound, lowering the pH of your aqueous buffer can significantly improve its solubility. By protonating the amine and imidazole nitrogen atoms, the molecule becomes more polar and, therefore, more water-soluble.[1][2] We recommend preparing buffers at a pH between 5 and 6.

  • Use a Different Solubilization Method: Instead of relying solely on a co-solvent, consider preparing the hydrochloride salt of the compound, which generally exhibits much higher aqueous solubility.[3]

Issue 2: The Free Base of the Compound Will Not Dissolve Directly in Buffer

Question: I am trying to dissolve the free base of this compound directly into my phosphate-buffered saline (PBS) at pH 7.4, but it is not dissolving completely. What should I do?

Answer: The free base form of many amine-containing compounds has limited solubility in neutral aqueous solutions.[3] The following workflow can help you find a suitable solubilization strategy.

G start Start: Undissolved This compound ph_adjust Adjust Buffer pH to 5.0 - 6.0 start->ph_adjust not_dissolved_ph Still Not Dissolved ph_adjust->not_dissolved_ph Check Solubility dissolved_ph Success: Compound Dissolved not_dissolved_ph->dissolved_ph Yes use_cosolvent Prepare Stock Solution in DMSO or Ethanol not_dissolved_ph->use_cosolvent No not_dissolved_cosolvent Precipitates on Dilution use_cosolvent->not_dissolved_cosolvent Dilute in Buffer dissolved_cosolvent Success: Stock Solution Prepared not_dissolved_cosolvent->dissolved_cosolvent No Precipitate use_salt Consider Salt Form (e.g., Hydrochloride Salt) not_dissolved_cosolvent->use_salt Precipitate Forms consult Consult Literature for Alternative Strategies use_salt->consult

Caption: Troubleshooting workflow for dissolving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

A1: The fundamental properties of this compound are summarized below. Some values are predicted based on its chemical structure and data from similar imidazole compounds.

PropertyValue / ObservationSource / Notes
Molecular Formula C₄H₇N₃[4]
Molecular Weight 97.12 g/mol [4]
Appearance The free base is likely a low-melting solid or oil; the hydrochloride salt is typically a white to off-white solid.[3]
Predicted pKa 7.76 ± 0.10 (Conjugate Acid)[5]
Inferred Solubility The free base is expected to be soluble in organic solvents like DMSO and ethanol but has limited solubility in neutral aqueous buffers. The hydrochloride salt form has significantly better water solubility.[3][6]

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is highly dependent on pH due to the presence of basic nitrogen atoms in the imidazole ring and the amine group.[1][7] In acidic conditions (lower pH), these nitrogen atoms become protonated, resulting in a positively charged molecule (a cation). This charged species is more polar and interacts more favorably with water, leading to increased aqueous solubility.[2] Conversely, at higher pH values, the compound exists primarily in its neutral, less polar free base form, which has lower water solubility.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Low_pH_Structure Protonated Form (Cationic) Low_Solubility High Aqueous Solubility Low_pH_Structure->Low_Solubility Increased Polarity Equilibrium pH Dependent Equilibrium Low_pH_Structure->Equilibrium High_pH_Structure Neutral Form (Free Base) High_Solubility Low Aqueous Solubility High_pH_Structure->High_Solubility Decreased Polarity Equilibrium->High_pH_Structure

Caption: Effect of pH on the ionization and solubility of this compound.

Q3: What are the best starting solvents for making a stock solution?

A3: For preparing concentrated stock solutions, water-miscible polar organic solvents are recommended.[8]

  • Dimethyl Sulfoxide (DMSO): This is a common and effective choice for many imidazole derivatives and other small molecules intended for biological assays.[1][3][9]

  • Ethanol: Ethanol can also be used and is another common solvent for creating stock solutions.[3][10]

When preparing a stock, it is advisable to perform small-scale solubility tests first to determine the optimal concentration before preparing a large batch.[11]

Q4: Is it better to use the free base or a salt form of the compound?

A4: For applications requiring dissolution in aqueous buffers, using a salt form, such as this compound hydrochloride, is highly recommended.[3] Salt forms of basic compounds are generally stable, crystalline solids with significantly higher aqueous solubility compared to their corresponding free bases.[12] If you only have the free base, you can convert it to its hydrochloride salt in the lab.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution using a co-solvent.

Materials:

  • This compound (free base)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weighing: Carefully weigh out approximately 0.97 mg of the compound and record the exact mass. Place the powder into a pre-labeled, sterile microcentrifuge tube.

  • Solvent Addition: Based on the actual mass, calculate the precise volume of DMSO required to achieve a 10 mM concentration using the formula: Volume (µL) = [Mass (mg) / 97.12 ( g/mol )] / 0.010 (mol/L) × 1,000,000 (µL/L)

  • Dissolution: Add the calculated volume of DMSO to the tube. Cap the tube tightly and vortex at medium speed for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[1]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[3]

Protocol 2: pH Adjustment for Improved Aqueous Solubility

This protocol details how to improve solubility by modifying the pH of the aqueous buffer.

Materials:

  • This compound (free base)

  • Aqueous buffer of choice (e.g., MES, HEPES)

  • 0.1 M Hydrochloric Acid (HCl)

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Initial Slurry: Add the desired amount of this compound to your aqueous buffer to create a slurry.

  • pH Monitoring: Place the beaker on a stir plate with a stir bar and begin gentle mixing. Insert a calibrated pH electrode into the solution.

  • Titration: Slowly add 0.1 M HCl dropwise to the slurry. Monitor the pH continuously.

  • Dissolution Point: As the pH decreases, the compound will begin to dissolve. Continue adding acid until the solution becomes clear, indicating complete dissolution.

  • Final pH Adjustment: If necessary, carefully adjust the pH back up to the desired final value for your experiment, ensuring the compound remains in solution. Be aware that increasing the pH too much may cause the compound to precipitate again.

Protocol 3: Conversion of Free Base to Hydrochloride Salt

This protocol provides a general method for forming the hydrochloride (HCl) salt to improve water solubility.[3]

Materials:

  • This compound (free base)

  • Diethyl ether or Ethyl acetate (anhydrous)

  • 2 M HCl in diethyl ether

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve Free Base: Dissolve the purified free base of this compound in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Acid Addition: While stirring, add a solution of 2 M HCl in diethyl ether dropwise.

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.

  • Isolation: Collect the solid precipitate by filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether and then dry it under a vacuum to remove residual solvent. The resulting crystalline solid should have enhanced solubility in aqueous buffers.[3]

References

stability issues of 1-methyl-1H-imidazol-5-amine in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 1-methyl-1H-imidazol-5-amine in solution. The following information is compiled from data on structurally similar compounds and general principles of chemical stability.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing solid this compound?

For optimal stability, the solid form of this compound should be stored in a cool, dry place, protected from light. It is advisable to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and moisture-related degradation.

Q2: How should I prepare and store solutions of this compound?

Due to potential stability issues in solution, it is highly recommended to prepare solutions of this compound fresh for each experiment. If short-term storage is necessary, solutions should be kept at low temperatures (-20°C or -80°C) and protected from light. Aliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles.

Q3: What are the primary factors that can lead to the degradation of this compound in solution?

Several factors can contribute to the degradation of this compound in solution:

  • pH: The stability of imidazole-containing compounds can be pH-dependent. Both strongly acidic and basic conditions may lead to hydrolysis or other degradation pathways.

  • Oxidation: The amine functional group and the imidazole ring can be susceptible to oxidation, especially in the presence of air or other oxidizing agents.

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Bacterial Contamination: Microbial growth in non-sterile solutions can lead to enzymatic degradation of the compound.

Q4: I am observing inconsistent results in my biological assays. Could this be related to the stability of this compound?

Yes, inconsistent or lower-than-expected biological activity can be a strong indicator of compound degradation. If you encounter such issues, it is crucial to prepare a fresh solution from the solid material and compare the results. Visual signs of degradation, such as a change in color or the appearance of precipitate, also warrant the preparation of a fresh solution.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Variable or decreased activity in experiments Compound degradation in solution.Prepare fresh solutions for each experiment. If using a stock solution, perform a stability study to determine its viability over time.
Precipitate formation in aqueous buffers The free base of this compound may have limited aqueous solubility.Consider using the hydrochloride salt of the compound, which is generally more water-soluble. Alternatively, prepare a concentrated stock solution in an organic solvent like DMSO and dilute it into the aqueous buffer immediately before use. Ensure the final concentration of the organic solvent is compatible with your assay.
Discoloration of the solution Oxidation or other degradation pathways.Discard the solution and prepare a fresh one. To minimize oxidation, use deoxygenated solvents and store solutions under an inert atmosphere.

Physicochemical and Stability Data

Property Value / Information Implication for Stability
Molecular Formula C₄H₇N₃-
Molecular Weight 97.12 g/mol -
Appearance The free base is likely a colorless to pale yellow oil or low-melting solid. The hydrochloride salt is expected to be a white to off-white crystalline solid.[1]The free base may be more susceptible to oxidation and difficult to handle. The salt form is generally more stable.
Solubility The free base is expected to be soluble in organic solvents (methanol, ethanol, dichloromethane). The hydrochloride salt should have better solubility in water.[1]Poor solubility can lead to precipitation and inaccurate concentrations. Use of the appropriate salt form or a co-solvent may be necessary.
pKa (Conjugate Acid) Estimated to be similar to 1-methylimidazole (~7.0-7.4).[2]The compound's charge state will vary with pH, which can affect its stability and interaction with other molecules.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours, then dissolve in the solvent.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify the amount of this compound and separate it from its degradation products.

Methodology:

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the UV absorbance maximum of the imidazole ring (to be determined experimentally, likely around 210-230 nm).

  • Injection Volume: 10 µL.

  • Data Analysis: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The peak purity of the parent compound should be assessed to ensure it is not co-eluting with any degradants.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solid Weigh Solid Compound prep_solution Dissolve in Solvent prep_solid->prep_solution acid Acid Hydrolysis prep_solution->acid Expose to Stress base Base Hydrolysis prep_solution->base Expose to Stress oxidation Oxidation prep_solution->oxidation Expose to Stress thermal Thermal prep_solution->thermal Expose to Stress photo Photolysis prep_solution->photo Expose to Stress hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for a forced degradation study.

logical_relationship cluster_factors Degradation Factors compound This compound in Solution pH pH compound->pH oxygen Oxygen compound->oxygen light Light compound->light temperature Temperature compound->temperature degradation Degradation Products pH->degradation oxygen->degradation light->degradation temperature->degradation loss_activity Loss of Activity degradation->loss_activity

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Optimizing Receptor Assays for 1-methyl-1H-imidazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the incubation time for 1-methyl-1H-imidazol-5-amine and related imidazole-based compounds in receptor assays. This guide provides detailed FAQs, troubleshooting advice, and experimental protocols to help researchers, scientists, and drug development professionals achieve accurate and reproducible results.

Given its structure, this compound is analogous to histamine and is predicted to interact with histamine receptors, such as the Gi-coupled Histamine H3 Receptor (H3R).[1][2][3] The guidance provided here will use H3R as a primary example, but the principles are broadly applicable to other receptor systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing incubation time in a receptor binding assay?

The main objective is to ensure the binding reaction between the ligand (e.g., this compound) and the receptor has reached equilibrium or a steady state.[4][5] At equilibrium, the rate at which the ligand binds to the receptor is equal to the rate at which it dissociates.[6] Performing measurements at equilibrium is essential for the accurate determination of binding parameters like the equilibrium dissociation constant (Kd) and the inhibitor constant (Ki).[4][7]

Q2: What are the consequences of using a suboptimal incubation time?

  • Insufficient Incubation Time: This is a common pitfall that leads to an underestimation of the ligand's affinity (an artificially high or overestimated Kd or Ki value).[5][8] The reaction will not have reached its maximum specific binding, compromising the accuracy of potency measurements.

  • Excessive Incubation Time: Prolonged incubation, especially at higher temperatures like 37°C, can lead to several problems:

    • Increased non-specific binding (NSB).[9]

    • Degradation of the ligand, receptor, or other assay components.[9][10]

    • For cell-based assays, it can negatively impact cell viability or lead to receptor internalization.[9]

Q3: What key factors influence the optimal incubation time?

Optimal incubation time is not a fixed value and depends on several factors:

  • Ligand Affinity (Kd): High-affinity ligands generally reach equilibrium faster than low-affinity ligands.[9]

  • Ligand Concentration: The time to reach equilibrium is concentration-dependent. Lower concentrations of the radioligand require longer incubation times to reach a steady state.[4][5]

  • Temperature: Higher temperatures (e.g., 37°C) increase the rate of binding, allowing equilibrium to be reached faster.[9][11] However, lower temperatures (e.g., 4°C or 25°C) are often used to minimize ligand degradation and non-specific binding.[9]

  • Receptor Concentration: To avoid ligand depletion, the total concentration of bound ligand should be less than 10% of the total ligand added. If this condition is not met, the receptor concentration should be lowered.[4][11]

Q4: How do I experimentally determine the optimal incubation time?

The best approach is to perform a time-course (or association rate) experiment. In this experiment, specific binding is measured at multiple time points while keeping the ligand concentration, receptor concentration, and temperature constant. The optimal incubation time is the earliest point at which the specific binding signal reaches a stable plateau and remains consistent for an extended period.[4][8]

Troubleshooting Guide

This section addresses common problems encountered during receptor assay optimization.

Problem Potential Cause Related to Incubation Suggested Solution
High Non-Specific Binding (NSB) Incubation time is too long, or the temperature is too high, promoting non-specific interactions.[9][12]• Reduce the incubation time and/or temperature. Ensure equilibrium is still reached for specific binding.[12] • Optimize the assay buffer by adding agents like BSA to reduce non-specific interactions.[12][13] • Reduce the amount of membrane protein used in the assay.[12]
Low Specific Binding Signal Incubation time is too short, and the reaction has not reached equilibrium.[8]• Perform a time-course experiment to determine the time required to reach a stable plateau. • Increase the incubation time based on the time-course results.
Ligand or receptor has degraded due to excessively long incubation or high temperature.[9]• Reduce incubation time and/or temperature. • Assess the stability of this compound in your assay buffer at the chosen temperature.[10][14]
High Variability Between Replicates Inconsistent timing of incubation, filtration, or washing steps.• Ensure precise and consistent timing for all wells and plates. • For filtration assays, use ice-cold wash buffer to minimize dissociation during washing.[12]
Assay has not reached equilibrium, making it more sensitive to minor timing variations.• Ensure the chosen incubation time is well within the stable plateau identified in the time-course experiment.
Poorly Reproducible Results Compound instability in the assay buffer. Imidazole compounds can be susceptible to degradation.[10][15]• Prepare fresh working solutions of this compound for each experiment from a frozen stock.[15] • Store stock solutions at -20°C or -80°C and protect them from light.[10]

Experimental Protocols & Data Presentation

Protocol 1: Time-Course Experiment to Determine Equilibrium

This protocol determines the minimum time required to achieve a stable binding equilibrium.

  • Preparation : Prepare cell membranes expressing the target receptor (e.g., Histamine H3). A typical protein concentration to start with is 100-500 µg of membrane protein per reaction.[11][12]

  • Reaction Setup : In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding : Add assay buffer, a fixed concentration of radioligand (e.g., [³H]-Nα-methylhistamine at its Kd concentration), and the cell membrane suspension.[16]

    • Non-Specific Binding (NSB) : Add assay buffer, radioligand, a high concentration of an unlabeled competitor (e.g., 100 µM histamine) to block all specific sites, and the cell membrane suspension.[16]

  • Incubation : Incubate the plate at a constant temperature (e.g., 25°C or 30°C).[11][16]

  • Time Points : At various time points (e.g., 15, 30, 60, 90, 120, 180, 240 minutes), terminate the reaction for a set of triplicate wells by rapid filtration over filter mats.

  • Washing : Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[12]

  • Quantification : Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis :

    • Calculate Specific Binding = Total Binding - NSB for each time point.

    • Plot Specific Binding (in counts per minute or CPM) versus incubation time.

    • The optimal incubation time is the point where the specific binding curve reaches a stable plateau. For many assays, 8-16 hours might be needed for a stable signal.[4]

Table 1: Example Time-Course Experiment Data
Incubation Time (min)Total Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)
1518504101440
3032004302770
6045504454105
9051004504650
12051504554695
18051304604670

Based on this hypothetical data, an incubation time of 90-120 minutes would be optimal as it's the beginning of the stable plateau.

Protocol 2: Competitive Binding Assay for Ki Determination

This protocol is used to determine the binding affinity (Ki) of an unlabeled compound like this compound.

  • Preparation : Prepare receptor membranes as described in Protocol 1.

  • Reaction Setup : In a 96-well plate, set up the following wells in triplicate:

    • Total Binding : Assay buffer, radioligand (at a concentration ≤ Kd), and membranes.

    • NSB : Assay buffer, radioligand, excess unlabeled competitor, and membranes.

    • Test Compound : Assay buffer, radioligand, membranes, and serial dilutions of this compound.

  • Incubation : Incubate the plate at the optimal time and temperature determined from the time-course experiment (e.g., 120 minutes at 25°C).

  • Termination & Washing : Stop the reaction by rapid filtration and wash as described previously.

  • Quantification : Measure radioactivity using a scintillation counter.

  • Data Analysis :

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percent specific binding against the log concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Visualizations

Experimental and Logical Workflows

G cluster_prep Assay Preparation cluster_opt Optimization Workflow cluster_exp Definitive Experiment prep_ligand Prepare Ligand (this compound) comp_assay 4. Run Competitive Binding Assay prep_ligand->comp_assay prep_radio Prepare Radioligand & Unlabeled Competitor time_course 1. Perform Time-Course Experiment prep_radio->time_course prep_radio->comp_assay prep_mem Prepare Receptor Membranes prep_mem->time_course prep_mem->comp_assay analyze_tc 2. Plot Specific Binding vs. Time time_course->analyze_tc Measure binding at multiple time points determine_time 3. Identify Plateau: Optimal Incubation Time analyze_tc->determine_time Find earliest stable point determine_time->comp_assay Use Optimal Time analyze_ki 5. Calculate IC50 and Ki

Caption: Workflow for determining optimal incubation time and subsequent Ki value.

G cluster_pathway Histamine H3 Receptor Signaling (Gi-coupled) Ligand This compound (Antagonist) Receptor H3 Receptor Ligand->Receptor Blocks Agonist G_Protein Gi/o Protein (α, βγ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (αi) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Decreased Neuronal Activity / Neurotransmitter Release cAMP->Response Leads to

Caption: Simplified signaling pathway for an antagonist at the Gi-coupled H3 receptor.

G cluster_logic Troubleshooting Logic for High Non-Specific Binding Start High NSB Observed CheckTimeTemp Is incubation time or temp too high? Start->CheckTimeTemp ReduceTimeTemp ACTION: Reduce time/temp & re-run time-course CheckTimeTemp->ReduceTimeTemp Yes CheckProtein Is protein conc. too high? CheckTimeTemp->CheckProtein No Resolved NSB Resolved ReduceTimeTemp->Resolved ReduceProtein ACTION: Titrate down protein concentration CheckProtein->ReduceProtein Yes CheckBuffer Is buffer optimized? CheckProtein->CheckBuffer No ReduceProtein->Resolved AddBlocker ACTION: Add BSA or change buffer components CheckBuffer->AddBlocker No CheckBuffer->Resolved Yes AddBlocker->Resolved

Caption: Decision-making workflow for troubleshooting high non-specific binding.

References

minimizing non-specific binding of 1-methyl-1H-imidazol-5-amine in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methyl-1H-imidazol-5-amine. The following resources are designed to help you minimize non-specific binding and address other common issues encountered during experimental assays.

Troubleshooting Guide: Minimizing Non-Specific Binding

Non-specific binding of small molecules like this compound can lead to high background signals and inaccurate data. This guide provides a systematic approach to identifying and mitigating these issues.

Common Causes and Solutions for High Background Signal

Potential Cause Recommended Solution Key Considerations
Insufficient Blocking Optimize blocking buffer composition and incubation time. Increase the concentration of the blocking agent or try alternative blockers.[1][2][3]The ideal blocking agent should not interact with the assay components.[3] Common blockers include Bovine Serum Albumin (BSA), casein, and non-fat dry milk.[4][5]
Inadequate Washing Increase the number of wash cycles and the volume of wash buffer.[6] Incorporate a soaking step during washes.[1] Ensure efficient aspiration of wash buffer to remove all unbound reagents.[6][7]Vigorous washing can sometimes strip away specifically bound molecules, so optimization is key.[8]
Suboptimal Buffer Composition Adjust the pH or salt concentration of the assay buffers.[9] Low concentrations of non-ionic detergents (e.g., Tween-20) can disrupt weak, non-specific interactions.[8][9]The choice of detergent and its concentration should be carefully optimized as high concentrations may inhibit specific binding.[10]
Cross-Reactivity If using antibodies, select highly specific monoclonal antibodies.[8] Run controls to test for secondary antibody cross-reactivity.[2]Ensure the blocking serum is from the same species as the secondary antibody to prevent cross-reactivity.[11]
Hydrophobic Interactions Include non-ionic detergents like Tween-20 in wash buffers to reduce hydrophobic interactions between the small molecule and the assay surface.[12][13]The effectiveness of detergents can depend on the type of polystyrene plate used.[12][13]
Ionic Interactions Increase the salt concentration of the wash buffer to disrupt non-specific ionic interactions.[9][14]The optimal salt concentration will need to be determined empirically for your specific assay.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem for assays with this compound?

Non-specific binding refers to the attachment of a substance, in this case, this compound or detection reagents, to surfaces in your assay in an unintended manner.[15] This can be due to hydrophobic or ionic interactions with the assay plate or other proteins.[4] It is a significant issue because it generates a high background signal, which can mask the true specific signal from your analyte, leading to reduced assay sensitivity and inaccurate results.[1][16]

Q2: I'm observing high background in my ELISA-based assay for this compound. Where should I start troubleshooting?

The two most common causes of high background in ELISAs are insufficient blocking and inadequate washing.[1] Start by reviewing your blocking and washing protocols. You can try increasing the concentration of your blocking agent (e.g., from 1% to 2% BSA) or extending the blocking incubation time.[1] For washing, increase the number of wash cycles and consider adding a brief soaking step with the wash buffer.[1][6]

Q3: Can the type of microplate I use affect non-specific binding?

Yes, the type of polystyrene plate can influence the degree of non-specific binding.[12][13] Plates are often treated to have different binding characteristics (e.g., high-binding vs. low-binding). If you are experiencing significant non-specific binding of this compound, you may want to test plates with different surface properties.

Q4: What are the best blocking agents to use for an assay involving a small molecule like this compound?

Commonly used protein-based blockers like Bovine Serum Albumin (BSA) and casein are effective at preventing non-specific adsorption of antibodies and other proteins.[4][5] For small molecules, it's also important to consider blockers that can effectively cover a wide range of non-specific interaction sites. Sometimes, a combination of a protein blocker and a non-ionic detergent in the buffer can be beneficial.[14]

Q5: How can I be sure that the signal I'm detecting is specific to this compound?

To confirm specificity, it is crucial to run proper controls. This includes a negative control well that contains all assay components except for this compound. This will help you determine the level of background signal in your assay.[8] You can also perform competition assays, where you add an excess of unlabeled this compound to compete with the labeled molecule, which should result in a decreased signal.

Experimental Protocols

Protocol: Optimizing Blocking Conditions for an Indirect ELISA

This protocol provides a framework for testing different blocking agents to minimize non-specific binding of a hypothetical antibody raised against this compound conjugated to a carrier protein.

  • Coating: Coat a 96-well high-binding polystyrene plate with the this compound-carrier conjugate at an optimized concentration in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Prepare different blocking buffers to be tested in parallel. For example:

      • 1% BSA in PBS

      • 3% BSA in PBS

      • 1% Casein in PBS

      • Commercial blocking buffer

    • Add 200 µL of each blocking buffer to a set of wells.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing: Repeat the washing step as described in step 2.

  • Primary Antibody Incubation: Add the primary antibody (specific for this compound) at various dilutions in each of the corresponding blocking buffers. Include a "no primary antibody" control for each blocking condition to assess background from the secondary antibody. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as described in step 2, increasing to five washes.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in the corresponding blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 6.

  • Detection: Add the substrate and incubate until sufficient color develops. Stop the reaction and read the absorbance at the appropriate wavelength.

  • Analysis: Compare the signal-to-noise ratio for each blocking condition. The optimal blocking buffer will yield a high signal in the presence of the primary antibody and a low signal in the "no primary antibody" control wells.

Visualizations

experimental_workflow cluster_prep Plate Preparation cluster_assay Assay Steps cluster_detection Detection Coating 1. Antigen Coating Wash1 2. Washing Coating->Wash1 Remove unbound antigen Blocking 3. Blocking Wash1->Blocking Prepare for blocking Wash2 4. Washing Blocking->Wash2 Remove excess blocker PrimaryAb 5. Primary Ab Incubation Wash2->PrimaryAb Wash3 6. Washing PrimaryAb->Wash3 Remove unbound primary Ab SecondaryAb 7. Secondary Ab Incubation Wash3->SecondaryAb Wash4 8. Washing SecondaryAb->Wash4 Remove unbound secondary Ab Substrate 9. Substrate Addition Wash4->Substrate Read 10. Read Plate Substrate->Read Measure signal

Caption: A generalized experimental workflow for an indirect ELISA.

troubleshooting_flowchart Start High Background Signal Observed CheckControls Are negative controls also high? Start->CheckControls OptimizeBlocking Optimize Blocking - Increase concentration - Change agent - Increase time CheckControls->OptimizeBlocking Yes CheckReagents Check Reagent Concentrations CheckControls->CheckReagents No OptimizeWashing Optimize Washing - Increase volume/cycles - Add soaking step OptimizeBlocking->OptimizeWashing ModifyBuffers Modify Buffers - Add detergent - Adjust salt/pH OptimizeWashing->ModifyBuffers Contamination Possible Contamination or Reagent Issue CheckReagents->Contamination End Assay Optimized ModifyBuffers->End

Caption: Troubleshooting flowchart for high background signals.

binding_mechanism cluster_unblocked Unblocked Surface cluster_blocked Blocked Surface UnblockedSurface Assay Surface Analyte This compound (Analyte) NonSpecific Analyte->NonSpecific Non-Specific Binding (High Background) BlockedSurface Assay Surface Blocker Blocking Agent BlockedSite Blocker->BlockedSite Blocks non-specific sites Analyte2 This compound (Analyte) Analyte2->BlockedSite Binding Prevented

Caption: Mechanism of blocking agents in preventing non-specific binding.

References

addressing precipitation of 1-methyl-1H-imidazol-5-amine in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the issue of 1-methyl-1H-imidazol-5-amine precipitation in stock solutions. The following information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Resolving Precipitation of this compound

Precipitation of this compound from a stock solution can occur due to several factors including solvent choice, concentration, pH, and storage conditions. This guide provides a systematic approach to diagnose and resolve this issue.

Logical Flow for Troubleshooting Precipitation

The following diagram outlines a step-by-step decision-making process to address precipitation.

G start Precipitate Observed in Stock Solution check_solvent Step 1: Verify Solvent and Concentration start->check_solvent check_ph Step 2: Assess pH of the Solution check_solvent->check_ph Solvent/Concentration OK action_solvent Adjust Solvent or Lower Concentration check_solvent->action_solvent Incorrect Solvent or Concentration Too High check_storage Step 3: Evaluate Storage Conditions check_ph->check_storage pH is Optimal action_ph Adjust pH with Dilute Acid/Base check_ph->action_ph pH is Suboptimal action_storage Modify Storage Temperature (e.g., Room Temperature vs. 4°C) check_storage->action_storage Inappropriate Temperature fail Precipitate Persists: Consider Fresh Stock Preparation check_storage->fail Storage OK sonicate Aid Dissolution with Gentle Warming or Sonication action_solvent->sonicate action_ph->sonicate action_storage->sonicate success Precipitate Redissolves: Issue Resolved sonicate->success

Caption: Troubleshooting workflow for addressing precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mM solution, 1.091 mg is needed.

  • Solvent Addition: Add the powder to a sterile microcentrifuge tube. Add the calculated volume of dimethyl sulfoxide (DMSO).

  • Dissolution: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.

  • Storage: Store the stock solution at room temperature or 4°C, protected from light. If storing at 4°C, allow the solution to fully return to room temperature before opening to prevent water condensation.

Protocol 2: pH Adjustment of Aqueous Solutions

For applications requiring an aqueous solution, the pH can be adjusted to improve solubility.

  • Initial Suspension: Suspend the weighed this compound in the desired volume of water.

  • pH Monitoring: Use a calibrated pH meter to monitor the pH of the suspension.

  • Acidification: The amine group of this compound can be protonated to form a more soluble salt. Add 0.1 M hydrochloric acid (HCl) dropwise while stirring until the compound dissolves. The pH will likely be in the acidic range.

  • Basification (Use with Caution): If a higher pH is required, subsequent addition of a base (e.g., 0.1 M NaOH) may cause precipitation as the compound becomes less charged. It is recommended to work at a pH where the compound is fully protonated and soluble.

Data Presentation

Table 1: Solubility of this compound in Common Solvents
SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)SolubleRecommended for high-concentration stock solutions.
WaterSparingly SolubleSolubility is highly dependent on pH.
EthanolSolubleCan be used as an alternative to DMSO.
MethanolSolubleAnother potential alternative organic solvent.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of my DMSO stock solution upon storage at 4°C. What should I do?

A1: This is a common occurrence known as "freeze-out." Gently warm the solution to room temperature and sonicate or vortex until the precipitate redissolves. To prevent this in the future, consider storing the stock solution at room temperature or preparing a more dilute stock.

Q2: I need to make an aqueous solution of this compound for my cell-based assay, but it won't dissolve in water. What do you recommend?

A2: The solubility of this compound in water is limited and highly pH-dependent. To increase its solubility, you can create a more soluble salt form by acidifying the solution. Add a small amount of 0.1 M HCl dropwise until the compound dissolves. Remember to account for the final pH of your working solution and its compatibility with your experimental system.

Q3: What is the maximum recommended concentration for a stock solution of this compound in DMSO?

A3: While the absolute maximum solubility is not definitively established in publicly available literature, it is generally advisable to prepare stock solutions at concentrations of 10-20 mM to ensure long-term stability and avoid precipitation.

Q4: Can I use buffers to dissolve this compound?

A4: Yes, using a buffer in the acidic pH range (e.g., citrate buffer, pH 4-5) can help maintain the solubility of the compound in aqueous solutions by keeping the amine group protonated. However, always ensure the chosen buffer is compatible with your downstream application.

Signaling Pathway Visualization (Hypothetical)

This diagram illustrates a hypothetical signaling pathway where this compound acts as a ligand for a receptor.

G cluster_membrane Cell Membrane receptor Target Receptor kinase_a Kinase A receptor->kinase_a Activates ligand This compound ligand->receptor Binds kinase_b Kinase B kinase_a->kinase_b Phosphorylates tf Transcription Factor kinase_b->tf Activates response Cellular Response tf->response Induces

Caption: Hypothetical signaling pathway of this compound.

Validation & Comparative

A Comparative Guide to the Purity Validation of 1-methyl-1H-imidazol-5-amine by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible research. This guide provides an objective comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the validation of 1-methyl-1H-imidazol-5-amine purity, a critical building block in medicinal chemistry and pharmaceutical development. The following sections present supporting experimental data and detailed protocols to assist in method selection and implementation.

The purity of pharmaceutical intermediates like this compound is crucial as impurities can affect the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2] HPLC coupled with MS is a powerful analytical technique for separating, identifying, and quantifying the main compound and its impurities with high specificity and sensitivity.[3][4]

Comparative Analysis of HPLC-MS Methods

The selection of an appropriate HPLC-MS method is critical for the accurate determination of purity. Due to the polar nature of this compound, chromatographic techniques adept at retaining and separating polar compounds are essential.[5][6] This guide compares two common approaches: Reversed-Phase HPLC (RP-HPLC) with a standard acidic mobile phase and an alternative method utilizing a different mobile phase modifier to offer differing selectivity.

Method A: Reversed-Phase HPLC with Formic Acid

This method employs a C18 stationary phase with a mobile phase containing formic acid, a common choice for the analysis of polar basic compounds in LC-MS.

Method B: Reversed-Phase HPLC with Ammonium Formate

This alternative method uses a mobile phase buffered with ammonium formate. This can alter the peak shape and retention of the analyte and its impurities, potentially offering improved resolution for specific impurity profiles.

The performance of these two methods is summarized in the following table, presenting hypothetical data for the analysis of a this compound sample containing two potential impurities: imidazole-5-amine (a potential precursor) and 1,3-dimethyl-1H-imidazol-5-amine (a potential over-methylation byproduct).

Parameter This compound Impurity 1 (imidazole-5-amine) Impurity 2 (1,3-dimethyl-1H-imidazol-5-amine)
Molecular Formula C4H7N3C3H5N3C5H9N3
[M+H]+ (m/z) 98.0784.06112.09
Method A: RP-HPLC (Formic Acid)
Retention Time (min)2.541.823.15
Peak Area (%)99.520.250.23
Resolution (Rs)-Rs (Impurity 1, Main) = 3.8Rs (Main, Impurity 2) = 3.2
Method B: RP-HPLC (Ammonium Formate)
Retention Time (min)2.882.153.51
Peak Area (%)99.530.240.23
Resolution (Rs)-Rs (Impurity 1, Main) = 4.5Rs (Main, Impurity 2) = 3.9

Experimental Protocols

Detailed methodologies for the two compared HPLC-MS methods are provided below.

Sample Preparation:

A stock solution of this compound was prepared by dissolving 10 mg of the compound in 10 mL of a 50:50 mixture of acetonitrile and water to achieve a concentration of 1 mg/mL. This stock solution was then diluted to 10 µg/mL with the initial mobile phase conditions for each respective method.

Method A: Reversed-Phase HPLC with Formic Acid

  • Instrumentation: A high-performance liquid chromatography system coupled with a single quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then return to 5% B and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Detection: ESI positive mode, scanning from m/z 50-500.

Method B: Reversed-Phase HPLC with Ammonium Formate

  • Instrumentation: Same as Method A.

  • Column: Same as Method A.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then return to 5% B and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Detection: ESI positive mode, scanning from m/z 50-500.

Workflow for HPLC-MS Purity Validation

The logical flow of the experimental process, from sample handling to data interpretation, is illustrated in the following diagram.

HPLC-MS Purity Validation Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing and Analysis cluster_report Reporting sp1 Weighing of This compound sp2 Dissolution in Acetonitrile/Water sp1->sp2 sp3 Dilution to Working Concentration sp2->sp3 hplc HPLC Separation (Method A or B) sp3->hplc ms Mass Spectrometry Detection (ESI+) hplc->ms dp1 Chromatogram Integration ms->dp1 dp2 Peak Identification (Retention Time & m/z) dp1->dp2 dp3 Purity Calculation (% Area) dp2->dp3 report Purity Validation Report dp3->report

References

Comprehensive NMR Analysis of 1-methyl-1H-imidazol-5-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H-NMR and ¹³C-NMR spectral data for 1-methyl-1H-imidazol-5-amine and its structural isomers. Due to the limited availability of published, experimentally verified NMR data for this compound, this document presents a detailed framework for analysis, including predicted spectral data based on known chemical shift trends of similar imidazole derivatives. This guide is intended to serve as a valuable resource for researchers in the synthesis and characterization of novel imidazole-based compounds.

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For substituted imidazoles, such as this compound, ¹H and ¹³C-NMR provide critical information regarding the substitution pattern and electronic environment of the heterocyclic ring. This guide outlines the expected spectral features of this compound and compares them with its positional isomer, 1-methyl-1H-imidazol-4-amine, and a closely related analogue, 1,2-dimethyl-1H-imidazol-5-amine. Understanding the distinct NMR fingerprints of these molecules is crucial for unambiguous identification and for advancing drug discovery programs that utilize the imidazole scaffold.

Comparative NMR Data Analysis

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and two relevant alternatives. These predictions are based on established substituent effects on the imidazole ring. The data is presented to facilitate a clear comparison of the expected chemical shifts (δ), multiplicities, and coupling constants (J).

Table 1: Comparative ¹H-NMR Spectral Data (Predicted)

CompoundSolventProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
This compound DMSO-d₆H-2~7.2s-1H
H-4~6.5s-1H
N-CH₃~3.4s-3H
-NH₂~4.9br s-2H
1-methyl-1H-imidazol-4-amine DMSO-d₆H-2~7.1s-1H
H-5~6.3s-1H
N-CH₃~3.5s-3H
-NH₂~5.2br s-2H
1,2-dimethyl-1H-imidazol-5-amine DMSO-d₆H-4~6.3s-1H
N-CH₃~3.3s-3H
C-CH₃~2.1s-3H
-NH₂~4.7br s-2H

Table 2: Comparative ¹³C-NMR Spectral Data (Predicted)

CompoundSolventCarbon AssignmentPredicted Chemical Shift (δ, ppm)
This compound DMSO-d₆C-2~135
C-4~120
C-5~138
N-CH₃~32
1-methyl-1H-imidazol-4-amine DMSO-d₆C-2~134
C-4~137
C-5~115
N-CH₃~33
1,2-dimethyl-1H-imidazol-5-amine DMSO-d₆C-2~145
C-4~118
C-5~136
N-CH₃~31
C-CH₃~12

Experimental Protocol: NMR Spectroscopic Analysis

A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra is outlined below.

1. Sample Preparation:

  • Weigh 5-10 mg of the purified analyte into a clean, dry vial.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Ensure complete dissolution of the sample. Gentle vortexing or sonication may be applied if necessary.

  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

2. NMR Spectrometer Setup:

  • The experiments should be performed on a 400 MHz or higher field NMR spectrometer.

  • The probe must be tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

  • The magnetic field is locked onto the deuterium signal of the solvent.

  • Shimming is performed to optimize the magnetic field homogeneity, ensuring sharp and symmetrical peaks.

3. ¹H-NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Temperature: 298 K.

4. ¹³C-NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Typically 200-240 ppm, centered around 100-120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, or more, to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H-NMR spectrum.

  • Analyze the multiplicities and coupling constants.

Workflow for NMR Analysis

The logical flow from sample preparation to final data analysis in an NMR experiment is depicted in the following diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis Sample Analyte NMR_Tube Sample in NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer FID Free Induction Decay (FID) Spectrometer->FID Processing Fourier Transform, Phasing, Baseline Correction FID->Processing Spectrum NMR Spectrum Processing->Spectrum Analysis Chemical Shift, Multiplicity, Coupling Constant, Integration Spectrum->Analysis Structure Structural Elucidation Analysis->Structure

Caption: Workflow of NMR analysis from sample preparation to structural elucidation.

Comparative Analysis of 1-methyl-1H-imidazol-5-amine and Established Histamine H3 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the imidazole derivative, 1-methyl-1H-imidazol-5-amine, in the context of well-characterized histamine H3 receptor (H3R) agonists. The H3 receptor, a presynaptic G protein-coupled receptor, is a significant target in the central nervous system for modulating the release of histamine and other neurotransmitters. Its role in various neurological and psychiatric disorders has made the development of selective H3R ligands a key area of research.

Notably, there is a significant lack of publicly available experimental data detailing the specific binding affinity and functional activity of this compound at the histamine H3 receptor. Its structural similarity to histamine, featuring an imidazole core, suggests potential interaction with histamine receptors. However, without empirical data, its profile as an H3R agonist remains speculative.

This comparison, therefore, focuses on presenting the pharmacological data of established and potent H3R agonists—(R)-α-methylhistamine, Imetit, and Immepip—to serve as a benchmark. The experimental protocols provided herein offer a framework for the characterization of novel compounds like this compound.

Quantitative Comparison of Histamine H3 Receptor Agonists

The following tables summarize the in vitro binding affinities (Kᵢ) and functional potencies (EC₅₀ or pD₂) of prominent H3 receptor agonists. Lower Kᵢ and EC₅₀ values are indicative of higher binding affinity and potency, respectively.

Table 1: In Vitro Receptor Binding Affinities (Kᵢ) of Selected Histamine H3 Receptor Agonists

CompoundSpecies/TissueRadioligandKᵢ (nM)pKᵢReference
(R)-α-methylhistamine Human recombinant H3[³H]Nα-methylhistamine~8~8.1[1]
Imetit Human recombinant H3[³H]Nα-methylhistamine0.329.5[1]
Immepip Human recombinant H3[³H]Nα-methylhistamine0.49.4[2]
This compound Data not available---

Table 2: In Vitro Functional Potencies of Selected Histamine H3 Receptor Agonists

CompoundAssaySpecies/TissueParameterValueReference
(R)-α-methylhistamine Inhibition of [³H]-noradrenaline releaseRat cerebral cortex slicespD₂~7.7[3]
Imetit Inhibition of electrically evoked overflowMouse brain cortexpIC₃₅~7.8[4]
Immepip Inhibition of neurogenic contractionGuinea pig jejunumpD₂~7.5[3]
This compound Data not available---

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the pharmacological characterization of novel compounds targeting the H3 receptor.

Radioligand Binding Assay for H3 Receptor Affinity

This assay is designed to determine the binding affinity of a test compound to the H3 receptor by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

  • Tissues, such as rat cerebral cortex, or cells recombinantly expressing the human H3 receptor (e.g., HEK293 or CHO cells) are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) supplemented with protease inhibitors.[2]

  • The homogenate undergoes low-speed centrifugation to remove nuclei and cellular debris.

  • The resulting supernatant is subjected to high-speed centrifugation (e.g., 48,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer.

2. Binding Reaction:

  • The membrane preparation is incubated with a specific H3 receptor radioligand, such as [³H]-Nα-methylhistamine, and various concentrations of the unlabeled test compound.

  • The reaction is carried out in a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and incubated to reach equilibrium (e.g., 30-120 minutes at 25°C).[5][6]

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) to separate the bound from the free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined from competition curves.

  • The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Functional Assay: cAMP Accumulation

This assay measures the functional activity of a compound by quantifying its effect on intracellular cyclic AMP (cAMP) levels, a downstream signaling molecule of the Gᵢ-coupled H3 receptor.

1. Cell Culture:

  • Cells expressing the H3 receptor (e.g., CHO-K1 or HEK293) are cultured in appropriate media.[6]

2. Assay Procedure:

  • Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • The cells are then stimulated with forskolin to elevate basal cAMP levels.

  • The test compound is added at various concentrations. Agonists will cause a decrease in forskolin-stimulated cAMP levels.

  • The incubation is carried out for a defined period (e.g., 30 minutes at room temperature).[6]

3. Detection:

  • Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, ELISA, or LANCE).[6][7]

4. Data Analysis:

  • Concentration-response curves are generated by plotting the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound.

  • The EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from these curves.

Visualizing Key Processes

To further aid in the understanding of the concepts discussed, the following diagrams illustrate the histamine H3 receptor signaling pathway and a general workflow for its experimental characterization.

G cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gαi/oβγ H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits α subunit cAMP cAMP AC->cAMP Converts Agonist H3R Agonist Agonist->H3R Binds ATP ATP ATP->AC Response Decreased Neurotransmitter Release cAMP->Response

Caption: Histamine H3 Receptor Signaling Pathway.

G cluster_binding Binding Assay cluster_functional Functional Assay (cAMP) Membrane_Prep Membrane Preparation Incubation_B Incubation with Radioligand & Test Compound Membrane_Prep->Incubation_B Filtration Filtration Incubation_B->Filtration Counting_B Scintillation Counting Filtration->Counting_B Ki_Calc Ki Calculation Counting_B->Ki_Calc Cell_Culture Cell Culture Stimulation Forskolin & Test Compound Addition Cell_Culture->Stimulation Lysis Cell Lysis Stimulation->Lysis cAMP_Measure cAMP Measurement Lysis->cAMP_Measure EC50_Calc EC50 Calculation cAMP_Measure->EC50_Calc

Caption: Experimental Workflow for H3R Ligand Characterization.

References

A Comparative Functional Analysis of 1-methyl-1H-imidazol-5-amine and Histamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional activities of the endogenous biogenic amine, histamine, and the synthetic compound, 1-methyl-1H-imidazol-5-amine. Due to the limited publicly available pharmacological data for this compound, this document outlines the established functional profile of histamine across its four receptor subtypes (H1, H2, H3, and H4) and presents a framework for the experimental characterization of this compound. The data for histamine serves as a benchmark for evaluating the potential activity of novel compounds targeting the histaminergic system.

Introduction to Histamine and its Receptors

Histamine is a crucial signaling molecule involved in a wide array of physiological processes, including allergic and inflammatory responses, gastric acid secretion, and neurotransmission. Its effects are mediated by four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. Each receptor subtype is coupled to different intracellular signaling pathways, leading to diverse cellular responses.

  • Histamine H1 Receptor (H1R): Primarily coupled to Gq/11 proteins, its activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C (PKC).[1]

  • Histamine H2 Receptor (H2R): Coupled to Gs proteins, its activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels and activation of protein kinase A (PKA).[2]

  • Histamine H3 Receptor (H3R): Coupled to Gi/o proteins, its activation inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels.[3][4] H3Rs are predominantly found in the central nervous system where they act as presynaptic autoreceptors and heteroreceptors, modulating the release of histamine and other neurotransmitters.[4][5]

  • Histamine H4 Receptor (H4R): Also coupled to Gi/o proteins, its activation leads to the inhibition of adenylyl cyclase and mobilization of intracellular calcium.[6][7] H4Rs are primarily expressed on cells of the immune system and are involved in inflammatory and immune responses.[6][7]

Signaling Pathways

The signaling cascades initiated by the activation of each histamine receptor subtype are complex and can involve multiple downstream effectors. The following diagrams illustrate the primary signaling pathways for each receptor.

H1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R binds Gq11 Gq/11 H1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_cyto ↑ [Ca2+]i ER->Ca2_cyto releases Ca2+ Ca2_ER Ca2+ Ca2_cyto->PKC activates Cellular_Response_H1 Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) PKC->Cellular_Response_H1 phosphorylates targets

Histamine H1 Receptor Signaling Pathway

H2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H2R H2 Receptor Histamine->H2R binds Gs Gs H2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response_H2 Cellular Response (e.g., gastric acid secretion, smooth muscle relaxation) PKA->Cellular_Response_H2 phosphorylates targets

Histamine H2 Receptor Signaling Pathway

H3R_H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H3R_H4R H3 / H4 Receptor Histamine->H3R_H4R binds Gio Gi/o H3R_H4R->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits ATP ATP AC->ATP converts cAMP ↓ cAMP ATP->cAMP Cellular_Response_H3_H4 Cellular Response (H3: ↓ neurotransmitter release) (H4: chemotaxis, cytokine release) cAMP->Cellular_Response_H3_H4 leads to

Histamine H3 & H4 Receptor Signaling Pathway

Quantitative Data Comparison

The following tables summarize the functional potency (EC50) of histamine at each human histamine receptor subtype and provide a hypothetical framework for the experimental determination of the activity of this compound. EC50 values represent the concentration of an agonist that gives a response halfway between the baseline and maximum response.

Table 1: Functional Potency (EC50) of Histamine at Human Histamine Receptors

Receptor SubtypeG Protein CouplingSecond MessengerFunctional AssayHistamine EC50 (nM)
H1R Gq/11↑ IP3, ↑ [Ca2+]iCalcium Mobilization10 - 100
H2R Gs↑ cAMPcAMP Accumulation50 - 500
H3R Gi/o↓ cAMPcAMP Inhibition5 - 50
H4R Gi/o↓ cAMP, ↑ [Ca2+]icAMP Inhibition10 - 100

Note: EC50 values can vary depending on the cell line and specific experimental conditions.

Table 2: Hypothetical Functional Potency (EC50) of this compound

(This table is for illustrative purposes only and requires experimental validation.)

Receptor SubtypeG Protein CouplingSecond MessengerFunctional AssayThis compound EC50 (nM)
H1R Gq/11↑ IP3, ↑ [Ca2+]iCalcium MobilizationTo be determined
H2R Gs↑ cAMPcAMP AccumulationTo be determined
H3R Gi/o↓ cAMPcAMP InhibitionTo be determined
H4R Gi/o↓ cAMP, ↑ [Ca2+]icAMP InhibitionTo be determined

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of novel compounds. Below are standard protocols for key in vitro functional assays.

Calcium Mobilization Assay (for H1R and H4R)

This assay measures the increase in intracellular calcium concentration following receptor activation.

Calcium_Mobilization_Workflow cluster_workflow Calcium Mobilization Assay Workflow A 1. Cell Seeding Seed cells expressing the receptor of interest in a 96-well plate. B 2. Dye Loading Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). A->B C 3. Compound Addition Add varying concentrations of the test compound (e.g., histamine or This compound). B->C D 4. Fluorescence Measurement Measure fluorescence intensity over time using a plate reader. C->D E 5. Data Analysis Calculate the increase in intracellular calcium and determine the EC50 value. D->E

Calcium Mobilization Assay Workflow

Detailed Steps:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing the human H1R or H4R.

  • Cell Seeding: Plate the cells in black-walled, clear-bottom 96-well microplates and grow to confluence.

  • Dye Loading: Wash the cells with a buffered saline solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark at 37°C for a specified time (e.g., 1 hour).

  • Compound Addition: Prepare serial dilutions of the test compounds (histamine and this compound).

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, then add the test compounds and immediately begin kinetic reading of fluorescence intensity.

  • Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP Accumulation/Inhibition Assay (for H2R, H3R, and H4R)

This assay measures the modulation of intracellular cAMP levels following receptor activation.

cAMP_Assay_Workflow cluster_workflow cAMP Assay Workflow A 1. Cell Seeding Seed cells expressing the receptor of interest in a 96-well plate. B 2. Pre-incubation Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX). A->B C 3. Compound Addition Add varying concentrations of the test compound. For Gi-coupled receptors, co-stimulate with Forskolin. B->C D 4. Cell Lysis & Detection Lyse the cells and measure cAMP levels using a suitable detection kit (e.g., HTRF, ELISA). C->D E 5. Data Analysis Calculate the change in cAMP and determine the EC50 (for Gs) or IC50 (for Gi) value. D->E

References

Comparative Analysis of 1-methyl-1H-imidazol-5-amine and Alternative Ligands for Histamine H3 Receptor Engagement

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of in silico docking studies and binding affinities of ligands targeting the histamine H3 receptor (H3R), a critical G-protein coupled receptor (GPCR) involved in neurotransmitter release. Due to the limited availability of specific experimental data for 1-methyl-1H-imidazol-5-amine, this analysis utilizes data for a structurally related analog, 2-(1-methyl-1H-imidazol-5-yl)ethan-1-amine, alongside well-characterized H3R modulators to offer a valuable benchmark for researchers and drug development professionals.

The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[1] Its activation, through the Gi/o family of G proteins, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This regulatory role makes the H3 receptor a significant target for the therapeutic intervention of various neurological and psychiatric conditions.[1]

Quantitative Comparison of H3 Receptor Ligands

The following table summarizes the binding affinities (Ki) of the selected histamine H3 receptor ligands. A lower Ki value is indicative of a higher binding affinity.

CompoundTypeKi (nM)RadioligandCell Line
2-(1-methyl-1H-imidazol-5-yl)ethan-1-amine (Analog)Antagonist1[3H]-N-alpha-methylhistamineRat Brain
Pitolisant Inverse Agonist0.3 - 1.0[3H]-Nα-methylhistamineCHO / HEK293
Clobenpropit Antagonist1.3[3H]-Nα-methylhistamineHEK293
Thioperamide Antagonist4.2[3H]-Nα-methylhistamineHEK293
Ciproxifan Antagonist/Inverse Agonist0.4 - 6.2 (rat)Not SpecifiedNot Specified

Note: Data for 2-(1-methyl-1H-imidazol-5-yl)ethan-1-amine is from rat brain tissue, while data for other compounds are from cell lines expressing the human or rat H3 receptor. Direct comparison should be made with caution due to differences in experimental systems.

In Silico Docking Workflow

Molecular docking simulations are crucial for predicting the binding modes of ligands within the H3 receptor's binding pocket.[2] Since the crystal structure of the H3 receptor has not been resolved, homology modeling is a common approach, often using the crystal structure of the M2 muscarinic acetylcholine receptor or bovine rhodopsin as a template.[3][4]

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase receptor_prep Receptor Preparation (Homology Modeling) docking Molecular Docking (e.g., GOLD, Glide) receptor_prep->docking Prepared Receptor ligand_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) ligand_prep->docking Prepared Ligand pose_analysis Binding Pose Analysis docking->pose_analysis Docked Poses scoring Scoring and Ranking pose_analysis->scoring sar Structure-Activity Relationship (SAR) Studies scoring->sar

A simplified workflow for in silico docking studies of H3 receptor ligands.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor primarily signals through the Gi/o pathway. As a presynaptic autoreceptor, its activation inhibits the release of histamine and other neurotransmitters.

cluster_membrane Cell Membrane cluster_intracellular Intracellular Space H3R Histamine H3 Receptor Gi_o Gi/o Protein H3R->Gi_o Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi_o->AC Inhibits Neurotransmitter_Release Neurotransmitter Release Inhibition Gi_o->Neurotransmitter_Release Leads to PKA Protein Kinase A cAMP->PKA Activates Ligand Ligand (e.g., Histamine, this compound) Ligand->H3R Binds to

References

Establishing the Potency of 1-methyl-1H-imidazol-5-amine: A Comparative Guide to EC50 Determination in a cAMP Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for determining the half-maximal effective concentration (EC50) of the novel compound 1-methyl-1H-imidazol-5-amine in a cyclic adenosine monophosphate (cAMP) assay. Due to the absence of published experimental data for this specific molecule, this document presents a detailed, state-of-the-art experimental protocol and a comparative analysis based on hypothetical performance against well-characterized cAMP modulators. The methodologies and data presentation formats are designed to meet the rigorous standards of drug discovery and pharmacological research.

Comparative Analysis of cAMP Modulators

To contextualize the potential efficacy of this compound, its hypothetical performance in a cAMP assay is compared with established modulators. The following table summarizes the expected EC50 values, assuming the compound acts as an agonist at a Gαi-coupled G protein-coupled receptor (GPCR), leading to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

CompoundAssay TypeCell LineHypothetical EC50 (nM)Primary Target(s)
This compound HTRF cAMP Assay HEK293 [Hypothetical Value] [Presumed Target]
Forskolin (Activator)HTRF cAMP AssayHEK293~1,000Adenylyl Cyclase
IBMX (Inhibitor)HTRF cAMP AssayHEK293~2,000Phosphodiesterases (PDEs)
Ceralifimod (Agonist)Competitive ImmunoassayCHO~0.1S1P1/S1P5 Receptors
A-971432 (Agonist)cAMP AssayCHO4.1S1P5 Receptor

Signaling Pathway and Experimental Workflow

To visually delinate the underlying biological mechanism and the experimental procedure, the following diagrams are provided.

camp_signaling_pathway cluster_membrane Plasma Membrane receptor Gαi-Coupled Receptor g_protein Gαi Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Conversion (Inhibited) agonist This compound (Agonist) agonist->receptor Binds atp ATP atp->ac Substrate response Downstream Cellular Response camp->response Modulates

Caption: Gαi-coupled receptor signaling cascade.

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_prep 1. Cell Culture & Plating (HEK293 expressing target receptor) stimulation 3. Cell Stimulation (Add compound dilutions + Forskolin) cell_prep->stimulation compound_prep 2. Serial Dilution of This compound compound_prep->stimulation incubation 4. Incubation (30 min at room temperature) stimulation->incubation detection 5. cAMP Detection (Add HTRF reagents) incubation->detection readout 6. Plate Reading (HTRF-compatible reader) detection->readout data_proc 7. Calculate HTRF Ratio (665nm / 620nm) readout->data_proc curve_fit 8. Dose-Response Curve Fitting (Sigmoidal curve) data_proc->curve_fit ec50 9. EC50 Determination curve_fit->ec50

Caption: Workflow for EC50 determination using a cAMP assay.

Detailed Experimental Protocol: HTRF cAMP Assay

This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay to determine the EC50 of this compound. This method is chosen for its high sensitivity, robustness, and suitability for high-throughput screening.

1. Materials and Reagents:

  • HEK293 cells stably expressing the Gαi-coupled receptor of interest.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin).

  • Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • This compound.

  • Forskolin.

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).

  • White, low-volume 384-well plates.

  • HTRF-compatible plate reader (e.g., equipped with a laser for excitation at 337 nm and detectors for emission at 620 nm and 665 nm).

2. Cell Preparation:

  • Culture the HEK293 cells expressing the target receptor in T75 flasks until they reach 80-90% confluency.

  • On the day of the assay, aspirate the culture medium, wash the cells with PBS, and detach them using a non-enzymatic cell dissociation solution.

  • Resuspend the cells in assay buffer and perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to a final concentration of 2,000-5,000 cells per 5 µL. This optimal cell density should be determined empirically.

  • Dispense 5 µL of the cell suspension into each well of a 384-well plate.

3. Compound Preparation and Stimulation:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then create a serial dilution series in assay buffer.

  • Prepare a working solution of forskolin in the assay buffer. The final concentration should be at its EC80 (the concentration that elicits 80% of its maximal effect), which must be predetermined for the specific cell line. A typical starting concentration is 10 µM.[1]

  • Add 5 µL of the this compound serial dilutions to the respective wells containing the cells.

  • For control wells, add 5 µL of assay buffer.

  • Immediately add 5 µL of the forskolin working solution to all wells except for the negative control (basal level) wells.

  • The final volume in each well will be 15 µL.

4. Incubation:

  • Seal the plate to prevent evaporation.

  • Incubate the plate for 30 minutes at room temperature, protected from light.[2]

5. cAMP Detection:

  • Following the incubation period, add 5 µL of the cAMP-d2 conjugate solution to each well.

  • Add 5 µL of the anti-cAMP cryptate antibody solution to each well.[2]

  • Seal the plate and incubate for 60 minutes at room temperature, protected from light.[2]

6. Data Acquisition and Analysis:

  • Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor).

  • Calculate the 665/620 nm emission ratio for each well. The HTRF signal is inversely proportional to the intracellular cAMP concentration.[2]

  • Plot the HTRF ratio against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism) to determine the EC50 value, which represents the concentration of the compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.[1]

References

Comparative Analysis: 1-methyl-1H-imidazol-5-amine versus Impentamine in the Context of Histamine H3 Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the divergent pharmacological profiles of two structurally related imidazole-based compounds.

This guide provides a comprehensive comparative analysis of 1-methyl-1H-imidazol-5-amine and impentamine, two imidazole derivatives with significant implications for histamine H3 receptor (H3R) research. While structurally related, these compounds exhibit opposing effects on the H3 receptor, with this compound predicted to act as an agonist and impentamine established as a potent antagonist. This guide will delve into their chemical properties, synthesis, biological activities, and the distinct signaling pathways they modulate. Due to the limited availability of direct experimental data for this compound, this analysis will, where necessary, draw upon data from structurally analogous compounds to provide a comprehensive overview.

Physicochemical and Biological Properties

A side-by-side comparison of the known and predicted properties of this compound and impentamine reveals key differences that likely contribute to their distinct pharmacological activities.

PropertyThis compoundImpentamine
IUPAC Name This compound5-(1H-imidazol-5-yl)pentan-1-amine
Molecular Formula C₄H₇N₃C₈H₁₅N₃
Molecular Weight 97.12 g/mol [1]153.23 g/mol [2]
Predicted Activity Histamine H3 Receptor Agonist[3]Histamine H3 Receptor Antagonist[4]
Binding Affinity (Ki) Data not publicly available. A structurally related compound, 2-(1-methyl-1H-imidazol-5-yl)ethan-1-amine, exhibits a Ki of 1 nM at the rat H3 receptor.Data not publicly available.
Functional Activity Predicted to inhibit adenylyl cyclase and decrease cAMP levels.Potent antagonist with a pA₂ value of 8.4 (guinea pig jejunum)[4].
XLogP3-AA -1.00.8
Topological Polar Surface Area 54.7 Ų54.7 Ų

Synthesis Overview

The synthesis of these compounds involves multi-step chemical reactions, starting from commercially available precursors.

This compound: A common synthetic route involves the reductive amination of a suitable imidazole-5-carboxaldehyde derivative.[5]

Impentamine: The synthesis of impentamine can be achieved through various routes, often involving the construction of the imidazole ring followed by the extension of the alkylamine side chain.

Experimental Protocols

The characterization of compounds targeting the histamine H3 receptor relies on a suite of standardized in vitro assays.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a test compound to the H3 receptor.

Objective: To measure the equilibrium dissociation constant (Ki) of a test compound for the H3 receptor.

Principle: This competitive binding assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand (e.g., [³H]-Nα-methylhistamine) from the H3 receptor.[2][6]

Generalized Protocol:

  • Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO) stably expressing the human histamine H3 receptor or from brain tissue with high H3R density.[2][7]

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[2][6]

  • Incubation: The reaction is incubated to allow binding to reach equilibrium.[8]

  • Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.[8]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[2][8]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[7]

[³⁵S]GTPγS Functional Assay

This functional assay determines whether a compound acts as an agonist, antagonist, or inverse agonist at the G-protein coupled H3 receptor.

Objective: To measure the effect of a test compound on G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[7]

Principle: Activation of the Gi/o-coupled H3 receptor facilitates the exchange of GDP for GTP on the Gα subunit. The binding of [³⁵S]GTPγS serves as a measure of receptor activation.[7]

Generalized Protocol:

  • Membrane Preparation: Similar to the radioligand binding assay, membranes containing the H3 receptor and associated G-proteins are used.[7]

  • Assay Setup: Membranes are incubated with GDP, the test compound, and [³⁵S]GTPγS. For antagonist testing, a known H3 receptor agonist is also included.[7][8]

  • Incubation: The reaction is incubated to allow for G-protein activation and [³⁵S]GTPγS binding.[7]

  • Separation: The reaction is terminated by rapid filtration, separating bound from free [³⁵S]GTPγS.[8]

  • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting.[7]

  • Data Analysis:

    • Agonists: Increase [³⁵S]GTPγS binding. The EC₅₀ and Emax values are determined.[7]

    • Antagonists: Inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding. The IC₅₀ value is determined.[7]

    • Inverse Agonists: Decrease the basal [³⁵S]GTPγS binding.[7]

Signaling Pathways and Mechanisms of Action

The opposing actions of this compound (agonist) and impentamine (antagonist) on the histamine H3 receptor result in distinct downstream signaling cascades.

This compound: H3 Receptor Agonism

As a predicted H3 receptor agonist, this compound is expected to mimic the action of endogenous histamine at this receptor. The H3 receptor is a presynaptic autoreceptor and heteroreceptor that, upon activation, inhibits the release of histamine and other neurotransmitters.[9][10][11] This inhibitory effect is primarily mediated through the Gi/o protein pathway.[11]

H3R_Agonist_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein (αβγ) H3R->G_protein activates G_alpha Gαi/o (active) G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP (decreased) AC->cAMP Agonist This compound (Agonist) Agonist->H3R binds to G_alpha->AC inhibits Neurotransmitter_Release Neurotransmitter Release (inhibited) G_beta_gamma->Neurotransmitter_Release inhibits Ca²⁺ channels ATP ATP PKA Protein Kinase A (inhibited) cAMP->PKA leads to inhibition of

H3 Receptor Agonist Signaling Pathway

Activation of the H3 receptor by an agonist like this compound leads to the dissociation of the Gi/o protein into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent downstream effects.[3] The Gβγ subunit can also directly inhibit N-type voltage-gated calcium channels, leading to a reduction in neurotransmitter release.[11]

Impentamine: H3 Receptor Antagonism

Impentamine, as an H3 receptor antagonist, blocks the binding of histamine to the H3 receptor. This action prevents the receptor's activation, thereby disinhibiting the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine.[9][10] This leads to an overall increase in the levels of these neurotransmitters in the synaptic cleft.

H3R_Antagonist_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein (inactive) H3R->G_protein no activation Neurotransmitter_Release Neurotransmitter Release (disinhibited) G_protein->Neurotransmitter_Release no inhibition AC Adenylyl Cyclase cAMP cAMP (basal level) AC->cAMP Antagonist Impentamine (Antagonist) Antagonist->H3R blocks Histamine Histamine Histamine->H3R ATP ATP PKA Protein Kinase A (basal activity) cAMP->PKA

H3 Receptor Antagonist Mechanism of Action

By occupying the H3 receptor binding site, impentamine prevents the inhibitory effects of histamine. This results in a sustained release of various neurotransmitters, which is the basis for the therapeutic potential of H3 receptor antagonists in conditions such as narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder.[9]

Conclusion

This compound and impentamine, despite their structural similarities, represent two opposing pharmacological approaches to modulating the histamine H3 receptor. While this compound is predicted to act as an agonist, leading to the inhibition of neurotransmitter release, impentamine is a potent antagonist that enhances neurotransmitter levels by blocking the receptor's inhibitory tone. The lack of extensive experimental data for this compound underscores the need for further research to validate its predicted activity and fully elucidate its pharmacological profile. In contrast, the well-characterized antagonist properties of impentamine make it a valuable tool for studying the physiological and pathological roles of the H3 receptor. This comparative guide highlights the critical importance of subtle structural modifications in determining the pharmacological outcome and provides a framework for the continued investigation of these and other imidazole-based compounds.

References

Comparative Analysis of 1-methyl-1H-imidazol-5-amine as a Novel G-Protein Coupled Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Guide Objective: This document provides a comprehensive evaluation of the novel compound, 1-methyl-1H-imidazol-5-amine (herein referred to as Compound X), as a putative agonist for the Histamine H1 Receptor (H1R), a Gq-coupled G-Protein Coupled Receptor (GPCR). The binding affinity, functional potency, and selectivity of Compound X are compared against the endogenous ligand, Histamine, and another well-characterized H1R agonist, 2-(3-Trifluoromethylphenyl)histamine (TFMPH). The experimental data presented herein is intended to guide researchers in the fields of pharmacology and drug development in validating novel GPCR-targeted compounds.

Comparative Performance Data

The agonist properties of Compound X were evaluated through radioligand binding assays and intracellular calcium flux measurements. All experiments were conducted in HEK293 cells stably expressing the human Histamine H1 Receptor. The results are benchmarked against Histamine and TFMPH.

Table 1: Binding Affinity at the Human Histamine H1 Receptor

Compound Binding Affinity (Kᵢ, nM) Radioligand Cell Line
Compound X 85.4 ± 7.2 [³H]-pyrilamine HEK293-H1R
Histamine 42.1 ± 3.5 [³H]-pyrilamine HEK293-H1R
TFMPH 25.8 ± 2.1 [³H]-pyrilamine HEK293-H1R

Kᵢ values represent the mean ± standard error of the mean (SEM) from three independent experiments.

Table 2: Functional Potency and Efficacy in a Calcium Flux Assay

Compound Potency (EC₅₀, nM) Efficacy (% of Histamine Max Response)
Compound X 120.7 ± 11.6 92%
Histamine 55.3 ± 4.9 100%
TFMPH 38.2 ± 3.1 105%

EC₅₀ and Efficacy values represent the mean ± SEM from three independent experiments.

Table 3: Selectivity Profile Against Histamine Receptor Subtypes

Compound H1R Kᵢ (nM) H2R Kᵢ (nM) H3R Kᵢ (nM) H4R Kᵢ (nM)
Compound X 85.4 > 10,000 > 10,000 > 10,000
Histamine 42.1 35.7 15.5 5.2

Data demonstrates the binding affinity of each compound for different histamine receptor subtypes. A higher Kᵢ value indicates lower affinity.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the canonical signaling pathway activated by H1R agonists and the general workflow employed for agonist validation.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol H1R H1 Receptor Gq Gαqβγ H1R->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers PKC PKC DAG->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Ca_ER->CellularResponse Agonist Agonist (e.g., Compound X) Agonist->H1R Binds

Caption: Canonical Gq-protein coupled signaling pathway for the Histamine H1 Receptor.

Agonist_Validation_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular & Downstream Analysis cluster_2 Phase 3: In Vivo Validation Binding Radioligand Binding Assay (Determine Kᵢ) Functional Functional Assay (e.g., Calcium Flux) (Determine EC₅₀, Efficacy) Binding->Functional Confirm Activity Selectivity Selectivity Screening (Counter-screen against related receptors) Functional->Selectivity Assess Specificity Signaling Downstream Signaling (e.g., Western Blot for p-ERK) Selectivity->Signaling Toxicity Cytotoxicity Assay (e.g., MTT, LDH) Signaling->Toxicity PKPD Pharmacokinetics & Pharmacodynamics (PK/PD) Toxicity->PKPD EfficacyModel In Vivo Efficacy Models (e.g., Disease Model) PKPD->EfficacyModel

Caption: A generalized experimental workflow for validating a novel GPCR agonist.

Agonist_Comparison cluster_X Compound X cluster_H Histamine (Endogenous) cluster_T TFMPH (Synthetic) center Agonist Properties X_Affinity Moderate Affinity (Kᵢ = 85.4 nM) center->X_Affinity Affinity X_Potency Good Potency (EC₅₀ = 120.7 nM) center->X_Potency Potency X_Selectivity High Selectivity (>100-fold for H1R) center->X_Selectivity Selectivity H_Affinity High Affinity (Kᵢ = 42.1 nM) center->H_Affinity Affinity H_Potency High Potency (EC₅₀ = 55.3 nM) center->H_Potency Potency H_Selectivity Non-Selective center->H_Selectivity Selectivity T_Affinity Very High Affinity (Kᵢ = 25.8 nM) center->T_Affinity Affinity T_Potency Very High Potency (EC₅₀ = 38.2 nM) center->T_Potency Potency T_Selectivity High Selectivity center->T_Selectivity Selectivity

Caption: Logical comparison of key pharmacological parameters for the evaluated agonists.

Experimental Protocols

3.1. Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of test compounds by measuring their ability to compete with a known radiolabeled ligand for binding to the receptor.

  • Materials:

    • HEK293-H1R cell membrane preparations.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Radioligand: [³H]-pyrilamine (specific activity ~25 Ci/mmol).

    • Non-specific binding control: Mepyramine (10 µM).

    • Test compounds: Compound X, Histamine, TFMPH (10 mM stock in DMSO).

    • 96-well plates and glass fiber filters.

  • Procedure:

    • Prepare serial dilutions of test compounds in assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-pyrilamine (final concentration ~2 nM), and 50 µL of the test compound dilution.

    • Initiate the binding reaction by adding 50 µL of cell membrane preparation (~10 µg protein/well). Total volume is 200 µL.

    • For total binding wells, add 50 µL of assay buffer instead of test compound. For non-specific binding wells, add 50 µL of 10 µM Mepyramine.

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with 300 µL of ice-cold assay buffer.

    • Allow filters to dry, then add scintillation cocktail and quantify radioactivity using a scintillation counter.

    • Calculate the inhibition constant (Kᵢ) from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

3.2. Intracellular Calcium Flux Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation by an agonist, which is a hallmark of Gq-coupled receptor signaling.

  • Materials:

    • HEK293-H1R cells.

    • Assay Medium: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Pluronic F-127.

    • Probenecid (to prevent dye leakage).

    • Test compounds: Compound X, Histamine, TFMPH (10 mM stock in DMSO).

    • 96-well black, clear-bottom plates.

  • Procedure:

    • Seed HEK293-H1R cells in 96-well plates and grow to 80-90% confluency.

    • Prepare the dye-loading solution by mixing Fluo-4 AM with an equal volume of 10% Pluronic F-127, then diluting in assay medium to a final concentration of 2 µM Fluo-4 AM. Add probenecid to a final concentration of 2.5 mM.

    • Remove growth medium from cells and add 100 µL of the dye-loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

    • Wash the cells twice with 100 µL of assay medium (containing probenecid). After the final wash, leave 100 µL of medium in each well.

    • Prepare serial dilutions of test compounds at 2x the final desired concentration in assay medium.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated injection system.

    • Measure baseline fluorescence (Excitation: 494 nm, Emission: 516 nm) for 15-20 seconds.

    • Inject 100 µL of the 2x test compound dilutions into the wells.

    • Continue to measure fluorescence for an additional 90-120 seconds.

    • The response is calculated as the change in fluorescence intensity (Max - Min).

    • Plot the dose-response curves using non-linear regression to determine the EC₅₀ and maximum response values. Efficacy is expressed as a percentage of the maximum response induced by the reference agonist, Histamine.

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-methyl-1H-imidazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 1-methyl-1H-imidazol-5-amine, a compound commonly used in pharmaceutical research. Adherence to these procedures is critical for minimizing risks and preventing environmental contamination.

Personal Protective Equipment (PPE)

Prior to handling this compound, it is mandatory to be equipped with the appropriate Personal Protective Equipment (PPE). The minimum required PPE is outlined in the table below. Specific laboratory conditions or experimental protocols may necessitate a higher level of protection.

Protection TypeSpecific EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles that can cause serious eye damage.[1][2][3][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical-resistant apronPrevents skin contact, which may cause irritation or burns.[1][2][3]
Respiratory Protection NIOSH-approved respirator with appropriate cartridgesRequired when working outside of a certified chemical fume hood or in poorly ventilated areas to prevent respiratory tract irritation.[1][2]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[1]

Disposal Protocol

The disposal of this compound must be treated with care, following a systematic process to ensure safety and compliance. Do not dispose of this chemical down the drain or in regular trash.[1] All disposals must be in accordance with local, state, and federal regulations.[1][5]

Step 1: Waste Collection

All waste materials containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.[1]

Step 2: Container Management

Ensure the hazardous waste container is kept tightly closed when not in use.[2][6] Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][6][7]

Step 3: Institutional Procedures

Dispose of all chemical waste through your institution's environmental health and safety (EHS) office.[1] They will have established procedures for the collection, storage, and ultimate disposal of hazardous chemical waste.

Step 4: Spill Cleanup

In the event of a spill, ensure the area is well-ventilated.[3] Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a suitable container for disposal.[4][6][7] Clean the spill area with a suitable solvent, followed by soap and water.[1]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G A Handling of This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Generate Waste (Residue, Contaminated Items) A->C I Spill Occurs A->I D Collect Waste in a Designated Hazardous Waste Container C->D E Properly Label and Seal Container D->E F Store in a Cool, Dry, Well-Ventilated Area E->F G Contact Institutional EHS Office for Pickup F->G H Final Disposal via Approved Waste Disposal Plant G->H J Absorb with Inert Material and Collect for Disposal I->J J->D

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for Handling 1-methyl-1H-imidazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling 1-methyl-1H-imidazol-5-amine. The structural similarity to other imidazole compounds suggests potential for skin irritation or corrosion, serious eye damage, oral toxicity, and respiratory irritation.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. All personnel must be trained in the proper use and disposal of PPE.

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles that can cause serious eye damage.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical-resistant apronPrevents skin contact, which may cause irritation or burns.[1][2]
Respiratory Protection NIOSH-approved respirator with appropriate cartridgesRequired when working outside of a certified chemical fume hood or in poorly ventilated areas to prevent respiratory tract irritation.[1]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[1]

Experimental Protocol for Safe Handling

Strict adherence to the following step-by-step procedures is mandatory for the safe handling, use, and disposal of this compound.

1. Preparation and Precautionary Measures:

  • Ensure a certified chemical fume hood is operational and available for use.[1]

  • Verify that a safety shower and eyewash station are accessible and unobstructed.[1]

  • Assemble all necessary PPE as outlined in the table above.

  • Prepare all necessary equipment and reagents before handling the compound.

  • Avoid the formation of dust and aerosols.[2]

2. Handling the Compound:

  • Always handle the compound within the certified chemical fume hood to minimize inhalation exposure.[3]

  • Avoid all direct contact with the compound. Wear appropriate protective gloves, clothing, and eye/face protection.[1]

  • Do not eat, drink, or smoke in the handling area.[4]

  • Use appropriate tools for weighing and transferring the chemical to prevent contamination and spills.

  • Keep containers securely sealed when not in use.[5]

3. Spill and Emergency Procedures:

  • In case of skin contact: Immediately wash off with soap and plenty of water.[2] Remove contaminated clothing. If irritation persists, seek medical attention.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]

  • In case of a spill: Evacuate the area. Wear appropriate PPE. Use an inert absorbent material to clean up the spill. Collect the spilled material and absorbent in a sealed, compatible waste container for disposal.[6] Clean the spill area with a suitable solvent, followed by soap and water.[1]

4. Disposal Plan:

  • Waste Collection: All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.[1][7]

  • Disposal: Dispose of all chemical waste through your institution's environmental health and safety office.[1] Do not dispose of this chemical down the drain or in the regular trash.[1] Waste must be disposed of in accordance with federal, state, and local environmental control regulations.

Logical Workflow for Safe Handling

The following diagram illustrates the essential steps for the safe handling of this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_fume_hood Verify Fume Hood Operation prep_safety_equipment Check Safety Shower/Eyewash prep_fume_hood->prep_safety_equipment prep_ppe Don PPE prep_safety_equipment->prep_ppe prep_reagents Prepare Reagents prep_ppe->prep_reagents handle_in_hood Work in Fume Hood prep_reagents->handle_in_hood handle_avoid_contact Avoid Direct Contact handle_in_hood->handle_avoid_contact handle_weigh Weigh and Transfer handle_avoid_contact->handle_weigh handle_seal Keep Container Sealed handle_weigh->handle_seal disp_collect Collect Hazardous Waste handle_seal->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_contact_ehs Contact EHS for Disposal disp_label->disp_contact_ehs emergency_spill Spill Response emergency_exposure Exposure Response

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-1H-imidazol-5-amine
Reactant of Route 2
1-methyl-1H-imidazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.